molecular formula C37H53N5O8S B1149936 TMC647055 Choline salt

TMC647055 Choline salt

Cat. No.: B1149936
M. Wt: 727.9 g/mol
InChI Key: PHHZAIOGANLKJD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

TMC647055 choline salt is a cell-permeating, selective HCV NS5B inhibitor, eliciting a mean IC50 of 34 nM, as assessed in the RdRp primer-dependent transcription assay.  in vitro: TMC647055 is a novel and potent nonnucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase. TMC647055 shows high selectivity for HCV when evaluated with a broad panel of human DNA and RNA viruses. TMC647055 shows median EC50 changes in the replicon assay of 9-, 3-, and 371-fold for L392I, V494A, and P495L, respectively, The median EC50 of TMC647055 on NS5B sequences derived from clinical isolates of genotypes 1a, 1b, 3a, 4a, and 6a ranged between 27 nM and 113 nM.

Properties

Molecular Formula

C37H53N5O8S

Molecular Weight

727.9 g/mol

IUPAC Name

28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione;2-hydroxyethyl(trimethyl)azanium;hydroxide

InChI

InChI=1S/C32H38N4O6S.C5H14NO.H2O/c1-34-13-15-42-16-14-35(2)43(39,40)33-31(37)22-9-11-27-28(19-22)36-20-24(32(34)38)17-23-18-25(41-3)10-12-26(23)30(36)29(27)21-7-5-4-6-8-21;1-6(2,3)4-5-7;/h9-12,17-19,21H,4-8,13-16,20H2,1-3H3,(H,33,37);7H,4-5H2,1-3H3;1H2/q;+1;/p-1

InChI Key

PHHZAIOGANLKJD-UHFFFAOYSA-M

Canonical SMILES

CN1CCOCCN(S(=O)(=O)NC(=O)C2=CC3=C(C=C2)C(=C4N3CC(=CC5=C4C=CC(=C5)OC)C1=O)C6CCCCC6)C.C[N+](C)(C)CCO.[OH-]

Synonyms

TMC647055;  TMC-647055; TMC 647055; 

Origin of Product

United States

Foundational & Exploratory

TMC647055 Choline Salt: An In-depth Technical Guide to a Potent HCV NS5B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis C virus (HCV) infection remains a significant global health concern, and the viral RNA-dependent RNA polymerase, NS5B, is a cornerstone target for direct-acting antiviral therapies. This technical guide provides a comprehensive overview of TMC647055 choline salt, a potent and selective non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. We will delve into its mechanism of action, in vitro efficacy against various HCV genotypes, resistance profile, and available pharmacokinetic data. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area.

Introduction

The hepatitis C virus is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, with the NS5B polymerase being a prime target due to its essential role in viral replication and the lack of a homologous enzyme in mammalian cells.[1][2] TMC647055 is a macrocyclic indole derivative that has demonstrated significant promise as a non-nucleoside inhibitor of NS5B polymerase.[3] Its choline salt formulation enhances its pharmaceutical properties. This document aims to provide a detailed technical resource on TMC647055 for the scientific community.

Mechanism of Action

TMC647055 functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates for incorporation into the growing RNA chain, TMC647055 binds to an allosteric site on the enzyme. Specifically, it targets the "thumb pocket I" (also known as NNI-1), a binding site located in the thumb domain of the polymerase.[4] This binding event induces a conformational change that locks the enzyme in an inactive state, thereby preventing the initiation of RNA synthesis.[4]

TMC647055 TMC647055 NS5B HCV NS5B Polymerase (Active Conformation) TMC647055->NS5B Binds to NNI-1 Site (Thumb Pocket I) Inactive_NS5B Inactive NS5B-TMC647055 Complex NS5B->Inactive_NS5B Induces Conformational Change RNA_Synthesis RNA Synthesis Blocked Inactive_NS5B->RNA_Synthesis

Figure 1: Mechanism of action of TMC647055.

In Vitro Activity

TMC647055 exhibits potent inhibitory activity against both the isolated NS5B polymerase and viral replication in cell-based replicon assays.

Enzymatic Inhibition

In a primer-dependent RNA polymerase assay, TMC647055 inhibits the activity of HCV NS5B polymerase with high potency.

TargetIC50 (nM)
HCV NS5B Polymerase (Genotype 1b)34
Data sourced from Devogelaere et al., 2012.[1]
Cell-Based Antiviral Activity

TMC647055 effectively inhibits HCV RNA replication in various replicon cell lines, demonstrating activity across multiple genotypes.

HCV RepliconAssay ReadoutEC50 (nM)
Genotype 1b (Huh7-Luc)Luciferase77
Genotype 1b (Huh7-Luc)qRT-PCR139
Genotype 1b (Huh7-SG-Con1b)RT-PCR74
Genotype 1a (Huh7-SG-1a)RT-PCR166
Data sourced from Devogelaere et al., 2012.[1]

Resistance Profile

As with other NNIs, resistance to TMC647055 can emerge through specific amino acid substitutions in the NS5B polymerase.

Key Resistance-Associated Substitutions

The primary mutations associated with reduced susceptibility to TMC647055 are located in the NNI-1 binding site.

MutationFold Change in EC50
L392I9
V494A3
P495L371
Data represents median fold changes in EC50 compared to wild-type in a replicon assay. Sourced from Devogelaere et al., 2012.[1][5]

Importantly, TMC647055 retains its activity against replicons carrying mutations that confer resistance to other classes of NS5B inhibitors (NNI-2, NNI-3, NNI-4, and nucleoside inhibitors), as well as inhibitors of NS3/4A protease and NS5A.[1]

Pharmacokinetics

Preclinical studies have indicated that TMC647055 possesses a promising pharmacokinetic profile.

SpeciesKey Findings
RatsEncouraging preclinical pharmacokinetic profiles with high liver distribution.
DogsPromising pharmacokinetic properties.
HumansPhase 1b trials showed TMC647055 to be safe and well-tolerated.[3][6]
Detailed quantitative pharmacokinetic parameters for TMC647055 are not extensively available in the public domain.

Clinical Studies

TMC647055 has been evaluated in clinical trials, primarily in combination with other DAAs. A Phase 1b trial in patients with HCV genotype 1 infection demonstrated that TMC647055 was safe, well-tolerated, and exhibited potent antiviral activity, which was further enhanced when combined with the NS3/4A protease inhibitor simeprevir.[3][6]

Experimental Protocols

HCV NS5B RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This assay measures the ability of a compound to inhibit the in vitro synthesis of RNA by recombinant HCV NS5B polymerase.

Materials:

  • Recombinant HCV NS5B polymerase (e.g., genotype 1b)

  • RNA template (e.g., poly(A))

  • RNA primer (e.g., oligo(U))

  • Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [³H]-UTP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, KCl)

  • Test compound (TMC647055)

  • Scintillation fluid

  • Filter plates (e.g., 96-well glass fiber)

  • Scintillation counter

Methodology:

  • Prepare serial dilutions of TMC647055 in DMSO.

  • In a microplate, combine the assay buffer, RNA template, RNA primer, and the test compound dilutions.

  • Add the recombinant NS5B polymerase to initiate the reaction.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding a solution such as EDTA.

  • Transfer the reaction mixture to a filter plate to capture the newly synthesized, radiolabeled RNA.

  • Wash the filter plate to remove unincorporated labeled rNTPs.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare TMC647055 Serial Dilutions C Add TMC647055 and Reaction Mix to Plate A->C B Prepare Reaction Mix: Buffer, Template, Primer B->C D Add NS5B Polymerase C->D E Incubate (e.g., 30°C) D->E F Stop Reaction (EDTA) E->F G Transfer to Filter Plate F->G H Wash and Add Scintillation Fluid G->H I Read on Scintillation Counter H->I

Figure 2: Workflow for an HCV NS5B RdRp inhibition assay.
HCV Replicon Assay (Luciferase Reporter)

This cell-based assay measures the inhibitory effect of a compound on HCV RNA replication within human hepatoma cells harboring an HCV replicon with a reporter gene.

Materials:

  • Huh-7 cells stably expressing an HCV replicon with a luciferase reporter gene (e.g., genotype 1b)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Test compound (TMC647055)

  • Luciferase assay reagent

  • Luminometer

  • Cell viability assay reagent (e.g., MTT or resazurin)

Methodology:

  • Seed the replicon-containing Huh-7 cells into 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of TMC647055 in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the test compound dilutions.

  • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 72 hours).

  • At the end of the incubation, perform a cell viability assay on a parallel plate to assess cytotoxicity.

  • For the antiviral activity plate, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of replication for each compound concentration relative to a DMSO control and determine the EC50 value.

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout A Seed HCV Replicon Cells in 96-well Plates C Treat Cells with Compound A->C B Prepare TMC647055 Serial Dilutions B->C D Incubate (e.g., 72 hours) C->D E Assess Cell Viability (Parallel Plate) D->E F Lyse Cells and Add Luciferase Reagent D->F G Measure Luminescence F->G

References

In Vitro Antiviral Profile of TMC647055 Choline Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMC647055 is a potent, macrocyclic non-nucleoside inhibitor (NNI) targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). This document provides an in-depth overview of the in vitro antiviral activity, selectivity, resistance profile, and mechanism of action of TMC647055. The data presented herein demonstrates its significant potential as a direct-acting antiviral agent with cross-genotypic coverage, a critical attribute for HCV therapeutic development. All quantitative data is summarized for clarity, and detailed experimental protocols for key assays are provided.

Mechanism of Action

TMC647055 exerts its antiviral effect by specifically inhibiting the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome. As a non-nucleoside inhibitor, it binds to an allosteric site on the enzyme, distinct from the active site where nucleotide incorporation occurs. This binding induces a conformational change in the polymerase, thereby impeding its function and halting viral RNA synthesis. TMC647055 has been identified as an NNI-1 inhibitor.

TMC647055_Mechanism_of_Action cluster_NS5B HCV NS5B Polymerase ('Right Hand') cluster_Replication Viral RNA Replication palm Palm Domain (Catalytic Active Site) New_RNA Nascent Viral RNA palm->New_RNA Polymerization Inhibition Inhibition of RNA Synthesis palm->Inhibition thumb Thumb Domain fingers Fingers Domain RNA_template HCV RNA Template RNA_template->palm Template NTPs Ribonucleoside Triphosphates (NTPs) NTPs->palm Substrate TMC TMC647055 (NNI) AllostericSite Allosteric Site (Thumb Domain) TMC->AllostericSite Binds to AllostericSite->palm Induces Conformational Change in Active Site

Caption: Mechanism of TMC647055 as an allosteric inhibitor of HCV NS5B.

Quantitative In Vitro Antiviral Activity

The antiviral potency of TMC647055 was evaluated using HCV replicon systems, which are cell lines containing autonomously replicating viral RNA. The 50% effective concentration (EC50) was determined using different readouts, including luciferase activity and quantitative reverse transcription-PCR (qRT-PCR).

Table 1: Antiviral Activity of TMC647055 against HCV Genotype 1 Replicons
Cell Line / RepliconGenotypeAssay ReadoutMedian EC50 (nM)
Huh7-Luc (Clone ET)1bLuciferase77
Huh7-Luc (Clone ET)1bqRT-PCR139
Huh7-SG-Con1b1bRT-PCR74
Huh7-SG-1a1aRT-PCR166
Data compiled from studies on stable replicon cell lines.[1]
Table 2: Activity of TMC647055 against Chimeric Replicons with Patient-Derived NS5B
NS5B Genotype in RepliconNumber of IsolatesMedian EC50 (µM)EC50 Range (µM)
1a140.0480.016 - 0.185
1b100.0270.014 - 0.051
Data from a transient replicon assay.[2]
Table 3: Biochemical Inhibitory Activity
TargetAssay TypeMean IC50 (nM)
HCV NS5B Polymerase (Genotype 1b)RdRp Primer-Dependent Transcription34
IC50 represents the 50% inhibitory concentration in a biochemical assay.[3]

Selectivity and Cytotoxicity

An ideal antiviral agent should exhibit high potency against its viral target with minimal effect on host cells. TMC647055 demonstrated high selectivity for HCV.

Table 4: Cytotoxicity and Antiviral Specificity of TMC647055
Cell LineAssay TypeMean CC50 (µM)
Huh7Luciferase Reporter42.1
MT4Luciferase Reporter28.9
VirusAntiviral Activity
CMV, Adenovirus, Vaccinia, Coxsackie, Influenza, Yellow FeverNo activity up to 100 µM
Dengue VirusNo effect up to 25 µM
Hepatitis B Virus (HBV)EC50 = 86 µM
CC50 is the 50% cytotoxic concentration. The high CC50 values relative to the EC50 values indicate a favorable selectivity index.[1][2][3]

Resistance Profile

The genetic barrier to resistance is a key factor in the long-term success of an antiviral drug. The activity of TMC647055 was tested against replicons containing known resistance-associated mutations for other NS5B inhibitors.

Table 5: Activity of TMC647055 against NNI-Resistant HCV Replicons
MutationNNI Class AssociationMedian EC50 Fold Change
L392INNI-19
V494ANNI-13
P495LNNI-1371
The activity of TMC647055 was not affected by mutations associated with resistance to NNI-2, NNI-3, NNI-4, nucleoside inhibitors, or inhibitors of HCV NS3/4A protease and NS5A.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vitro findings. The following sections describe the core assays used to characterize TMC647055.

HCV Replicon Antiviral Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.

Principle: Huh-7 human hepatoma cells are engineered to harbor a subgenomic HCV RNA (replicon) that autonomously replicates. The replicon often contains a reporter gene (e.g., luciferase) or a selectable marker. Inhibition of replication is quantified by a decrease in reporter signal or viral RNA levels.

Detailed Protocol:

  • Cell Plating: Seed stable HCV replicon-containing cells (e.g., Huh7-Luc) in 96-well plates at a density of 5,000 to 10,000 cells per well in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and nonessential amino acids.

  • Compound Addition: Prepare serial dilutions of TMC647055 in dimethyl sulfoxide (DMSO) and add them to the cells. The final DMSO concentration should be kept constant (e.g., 0.5%) across all wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 3 days at 37°C in a humidified 5% CO2 incubator.

  • Quantification:

    • Luciferase Readout: Remove the medium, lyse the cells, and measure luciferase activity using a commercial kit (e.g., Steady-Glo® Luciferase Assay System) and a luminometer.

    • qRT-PCR Readout: Harvest the cells, extract total RNA using a commercial kit (e.g., RNeasy Mini Kit). Perform a one-step quantitative reverse transcription-PCR using primers and a probe specific for a conserved region of the HCV genome (e.g., the 5' untranslated region). Normalize HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the percent inhibition of replication relative to the vehicle-treated controls. Determine the EC50 value by fitting the concentration-response data to a four-parameter logistic curve.

HCV_Replicon_Assay_Workflow start Start plate_cells 1. Plate Replicon Cells (e.g., Huh7-Luc) in 96-well plates start->plate_cells add_compound 2. Add Serial Dilutions of TMC647055 plate_cells->add_compound incubate 3. Incubate for 72 hours (37°C, 5% CO2) add_compound->incubate quantify 4. Quantify Replication incubate->quantify luciferase Luciferase Assay: Lyse cells, add substrate, read luminescence quantify->luciferase Method A qRTPCR qRT-PCR: Extract RNA, perform RT-PCR, quantify HCV RNA quantify->qRTPCR Method B analyze 5. Data Analysis: Calculate % Inhibition, Determine EC50 luciferase->analyze qRTPCR->analyze end End analyze->end

Caption: Experimental workflow for the HCV replicon antiviral assay.
Cytotoxicity Assay (MTS/MTT)

This assay determines the concentration of a compound that is toxic to host cells.

Principle: The viability of cells is assessed by measuring their metabolic activity. Viable cells contain mitochondrial dehydrogenases that reduce a tetrazolium salt (e.g., MTS or MTT) to a colored formazan product, which can be quantified spectrophotometrically.

Detailed Protocol:

  • Cell Plating: Seed Huh-7 or other relevant cell lines in 96-well plates at a density that ensures logarithmic growth for the duration of the experiment.

  • Compound Addition: Add serial dilutions of TMC647055 to the cells, similar to the antiviral assay.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 3 days) at 37°C in a humidified 5% CO2 incubator.

  • Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT solution to each well.

  • Incubation: Incubate for 1 to 4 hours at 37°C to allow for the conversion of the tetrazolium salt. If using MTT, a solubilization solution (e.g., SDS-HCl) must be added to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the CC50 value by plotting cell viability against drug concentration.

HCV NS5B RdRp Biochemical Assay

This in vitro assay directly measures the inhibition of the purified HCV NS5B polymerase enzyme.

Principle: Recombinant, purified NS5B protein is incubated with an RNA template, primers, and ribonucleoside triphosphates (NTPs), one of which is radiolabeled or fluorescently tagged. The incorporation of the labeled NTP into newly synthesized RNA is measured to determine polymerase activity.

Detailed Protocol:

  • Reaction Setup: In a reaction tube or microplate well, combine a reaction buffer (typically containing Tris-HCl, MgCl2, DTT, and KCl), a defined RNA template, NTPs (ATP, CTP, GTP, and [α-32P]UTP), and RNase inhibitor.

  • Compound Addition: Add varying concentrations of TMC647055 or a vehicle control.

  • Enzyme Addition: Initiate the reaction by adding purified recombinant HCV NS5B polymerase.

  • Incubation: Incubate the reaction mixture at a temperature optimal for the enzyme (e.g., 25-30°C) for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding EDTA.

  • Product Quantification: Capture the newly synthesized, radiolabeled RNA on a filter and quantify using a scintillation counter, or separate the products by gel electrophoresis and visualize by autoradiography.

  • Data Analysis: Calculate the percent inhibition of polymerase activity relative to the vehicle control and determine the IC50 value.

Logical_Relationships TMC TMC647055 NS5B HCV NS5B Polymerase TMC->NS5B Inhibits (IC50 = 34 nM) HCV_Rep HCV Replication TMC->HCV_Rep Blocks (EC50 = 27-166 nM) Other_Viruses Other Viruses (e.g., HBV, HIV, Influenza) TMC->Other_Viruses No Significant Activity Host_Cells Host Cells (e.g., Huh-7) TMC->Host_Cells Low Cytotoxicity (CC50 > 28 µM) NS5B->HCV_Rep Required for

Caption: Logical relationships of TMC647055's activity and selectivity.

Conclusion

The in vitro data for TMC647055 consistently demonstrates its character as a potent and selective inhibitor of Hepatitis C virus replication. It exhibits low nanomolar potency against genotypes 1a and 1b, including patient-derived isolates.[1][2][3] The compound maintains activity against certain mutations that confer resistance to other NNI-1 class inhibitors, although high-level resistance can be conferred by specific mutations like P495L.[3] Its high selectivity index, evidenced by a lack of significant activity against other DNA and RNA viruses and low cytotoxicity in human cell lines, underscores a favorable preclinical safety profile.[2][3] These findings established TMC647055 as a promising candidate for inclusion in combination therapies for the treatment of chronic HCV infection.

References

TMC647055 Choline Salt: A Pan-Genotypic Inhibitor of HCV NS5B Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMC647055, a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, demonstrates significant cross-genotypic activity. This macrocyclic indole derivative targets a specific allosteric site on the viral polymerase, effectively halting viral replication. This technical guide provides a comprehensive overview of the cross-genotypic efficacy of TMC647055, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action. The data presented herein underscore the potential of TMC647055 as a component of combination therapies for the treatment of chronic HCV infection across multiple genotypes.

Introduction

Hepatitis C virus infection remains a significant global health challenge, with a high propensity for establishing chronic infection leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. Among the key viral targets for these agents is the NS5B polymerase, an enzyme essential for the replication of the viral RNA genome. TMC647055 is a non-nucleoside inhibitor that binds to the "thumb pocket I" allosteric site of the NS5B polymerase, inducing a conformational change that renders the enzyme inactive. A key characteristic of TMC647055 is its broad activity against multiple HCV genotypes, a critical attribute for a successful pangenotypic antiviral agent.

Cross-Genotypic Activity of TMC647055

The in vitro antiviral activity of TMC647055 has been evaluated against a panel of chimeric HCV replicons containing the NS5B polymerase gene from various clinical isolates. The median 50% effective concentration (EC50) values demonstrate potent inhibition across genotypes 1, 3, 4, and 6, with reduced susceptibility observed for genotype 2.

Table 1: In Vitro Antiviral Activity of TMC647055 Against Chimeric Replicons Containing NS5B from Various HCV Genotypes [1]

HCV GenotypeNumber of Isolates (n)Median EC50 (nM)Range of EC50 (nM)
1a 1427-
1b 10113-
2a (JFH-1) 1>20,000-
2b 2ND-
3a 230-
4a 138-
6a 233-

ND: Not determined, as the median EC50 for one isolate was 28.7 µM and >98.4 µM for the other.[1]

Mechanism of Action

TMC647055 functions as a non-nucleoside inhibitor of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates for the enzyme's active site, TMC647055 binds to a distinct allosteric site known as the NNI-1 or "thumb pocket I".[2] This binding event induces a conformational change in the polymerase, distorting the active site and preventing the initiation of RNA synthesis. This allosteric inhibition is a key feature that contributes to its potent antiviral activity.

cluster_hcv HCV Replication Cycle cluster_drug Mechanism of Inhibition HCV_RNA HCV Genomic RNA Polyprotein Polyprotein Translation HCV_RNA->Polyprotein Replication_Complex RNA Replication Complex HCV_RNA->Replication_Complex Template NS5B NS5B Polymerase Polyprotein->NS5B NS5B->Replication_Complex Forms New_RNA Nascent Viral RNA Replication_Complex->New_RNA Synthesizes TMC647055 TMC647055 Inhibition Inhibition TMC647055->Inhibition Inhibition->NS5B

Mechanism of Action of TMC647055.

Experimental Protocols

The cross-genotypic activity of TMC647055 was determined using a transient replicon assay. This cell-based assay provides a robust system for evaluating the efficacy of antiviral compounds against HCV replication.

Transient Replicon Assay

Objective: To determine the 50% effective concentration (EC50) of TMC647055 against various HCV genotypes.

Methodology:

  • Construction of Chimeric Replicons: Chimeric replicons are constructed based on a genotype 1b replicon (e.g., clone ET). The region encoding the C-terminal part of NS5A and the full-length NS5B is replaced with the corresponding sequences from clinical isolates of different HCV genotypes (1a, 1b, 2b, 3a, 4a, and 6a). For genotype 2a, the sequence from the JFH-1 isolate is used.[1]

  • Cell Culture: Human hepatoma cells (e.g., Huh7-Luc cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • In Vitro Transcription and Electroporation: The chimeric replicon DNA is linearized and used as a template for in vitro transcription to generate RNA. The resulting RNA is then introduced into the Huh7-Luc cells via electroporation.

  • Compound Treatment: Following electroporation, the cells are seeded in 96-well plates. A serial dilution of TMC647055 is then added to the wells.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for viral replication and protein expression.

  • Quantification of Replication: HCV replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) encoded by the replicon. The luciferase signal is directly proportional to the level of viral replication.

  • Data Analysis: The EC50 value, which is the concentration of the compound that inhibits 50% of viral replication, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Start Start Construct_Replicons Construct Chimeric HCV Replicons Start->Construct_Replicons In_Vitro_Transcription In Vitro Transcription of Replicon RNA Construct_Replicons->In_Vitro_Transcription Electroporation Electroporate RNA into Huh7 Cells In_Vitro_Transcription->Electroporation Seed_Cells Seed Cells in 96-well Plates Electroporation->Seed_Cells Add_Compound Add Serial Dilutions of TMC647055 Seed_Cells->Add_Compound Incubate Incubate for 72h Add_Compound->Incubate Measure_Luciferase Measure Luciferase Activity Incubate->Measure_Luciferase Calculate_EC50 Calculate EC50 Values Measure_Luciferase->Calculate_EC50 End End Calculate_EC50->End

Transient Replicon Assay Workflow.

Resistance Profile

In vitro resistance selection studies have identified amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to TMC647055. Notably, mutations at positions L392 and P495 have been associated with resistance.[3] The P495L substitution, in particular, leads to a significant decrease in the potency of the inhibitor.[4]

Conclusion

TMC647055 demonstrates potent and broad-spectrum anti-HCV activity in vitro, with efficacy against a range of clinically relevant genotypes. Its mechanism of action as a non-nucleoside inhibitor of the NS5B polymerase provides a valuable tool in the armamentarium of direct-acting antivirals. While resistance can emerge through specific mutations in the polymerase, the cross-genotypic profile of TMC647055 highlights its potential for use in combination regimens to achieve high rates of sustained virologic response in diverse patient populations. Further clinical investigation is warranted to fully elucidate its role in the evolving landscape of hepatitis C therapy.

References

Preclinical Pharmacokinetic Profile of TMC647055 Choline Salt: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMC647055 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. Preclinical studies have demonstrated that TMC647055 possesses an encouraging pharmacokinetic profile, notably characterized by high distribution to the liver, the primary site of HCV replication. While specific quantitative pharmacokinetic parameters for TMC647055 and its choline salt are not publicly available, this guide provides a comprehensive overview of its mechanism of action, a generalized experimental protocol for preclinical pharmacokinetic assessment of similar antiviral agents, and a conceptual framework for understanding its interaction with the HCV replication machinery. The information presented herein is intended to support research and development efforts in the field of anti-HCV therapeutics.

Introduction

TMC647055 is a macrocyclic non-nucleoside inhibitor (NNI) that targets the HCV NS5B RNA-dependent RNA polymerase.[1] By binding to an allosteric site on the enzyme, TMC647055 induces a conformational change that ultimately inhibits its enzymatic activity, thereby blocking viral RNA synthesis. Early preclinical evaluations in rats have highlighted its favorable pharmacokinetic properties, including significant liver exposure, a critical attribute for an anti-HCV agent.[1] This document synthesizes the available information on TMC647055 and provides a foundational guide for its preclinical pharmacokinetic evaluation.

Mechanism of Action: Allosteric Inhibition of HCV NS5B Polymerase

TMC647055 functions as a non-nucleoside inhibitor of the HCV NS5B polymerase. Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, NNIs like TMC647055 bind to a distinct allosteric pocket on the enzyme. This binding event induces a conformational change in the polymerase, rendering it inactive and thus preventing the synthesis of new viral RNA genomes.

TMC647055_Mechanism_of_Action cluster_HCV_Replication HCV Replication Cycle cluster_Inhibition Inhibition by TMC647055 Viral_RNA Viral RNA Template NS5B_Polymerase HCV NS5B Polymerase (Active Conformation) Viral_RNA->NS5B_Polymerase Binds to active site RNA_Synthesis Viral RNA Synthesis NS5B_Polymerase->RNA_Synthesis Catalyzes Inactive_NS5B HCV NS5B Polymerase (Inactive Conformation) NS5B_Polymerase->Inactive_NS5B Induces conformational change Progeny_Virions New Progeny Virions RNA_Synthesis->Progeny_Virions TMC647055 TMC647055 TMC647055->NS5B_Polymerase Binds to allosteric site Blocked_Synthesis Viral RNA Synthesis Blocked Inactive_NS5B->Blocked_Synthesis

Figure 1: Conceptual diagram of the allosteric inhibition of HCV NS5B polymerase by TMC647055.

Preclinical Pharmacokinetic Profile

Publicly available data on the preclinical pharmacokinetics of TMC647055 are limited. Key qualitative findings indicate an "encouraging preclinical pharmacokinetic profile characterized by high liver distribution" in rats.[1] This is a desirable feature for a drug targeting a liver-tropic virus like HCV.

Data Presentation:

Specific quantitative data for key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), and oral bioavailability (F%) for TMC647055 and its choline salt in preclinical species like rats and dogs are not available in the public domain.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of TMC647055 Choline Salt (Data Not Publicly Available)

ParameterRatDog
Route of Administration IV / POIV / PO
Dose (mg/kg) N/AN/A
Cmax (ng/mL) N/AN/A
Tmax (h) N/AN/A
AUC (ng·h/mL) N/AN/A
t1/2 (h) N/AN/A
Clearance (mL/min/kg) N/AN/A
Volume of Distribution (L/kg) N/AN/A
Oral Bioavailability (%) N/AN/A
Liver-to-Plasma Ratio HighN/A

N/A: Not Available in public literature.

Representative Experimental Protocol for Preclinical Pharmacokinetic Studies

The following is a generalized protocol for assessing the pharmacokinetic profile of a novel anti-HCV compound in a preclinical rat model. This protocol is based on standard practices and is intended as a template, as the specific protocol for TMC647055 has not been publicly disclosed.

4.1. Animal Model

  • Species: Sprague-Dawley rats

  • Sex: Male and Female

  • Weight: 200-250 g

  • Housing: Controlled environment with a 12-hour light/dark cycle, ad libitum access to food and water. Animals are fasted overnight before oral administration.

4.2. Drug Formulation and Administration

  • Formulation: The compound (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral (PO) administration and in a solubilizing vehicle (e.g., saline with 10% DMSO and 10% Solutol HS 15) for intravenous (IV) administration.

  • Dosing:

    • IV: A single bolus dose is administered via the tail vein.

    • PO: A single dose is administered by oral gavage.

4.3. Sample Collection

  • Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

4.4. Bioanalytical Method

  • Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of the parent drug and any major metabolites in plasma samples.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation or solid-phase extraction.

  • Calibration and Quality Control: The assay includes a calibration curve with a set of standards and quality control samples at low, medium, and high concentrations.

4.5. Pharmacokinetic Analysis

  • Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

  • Parameters include Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), t1/2, clearance (CL), and volume of distribution (Vd).

  • Oral bioavailability (F%) is calculated as: (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

PK_Workflow Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Dosing Drug Administration (IV and PO routes) Animal_Model->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation and Storage Sampling->Processing Analysis Bioanalysis by LC-MS/MS Processing->Analysis Calculation Pharmacokinetic Parameter Calculation Analysis->Calculation Report Data Reporting and Interpretation Calculation->Report

Figure 2: General experimental workflow for a preclinical pharmacokinetic study.

Conclusion

TMC647055 represents a promising class of non-nucleoside inhibitors targeting the HCV NS5B polymerase. Its preclinical profile is highlighted by a high liver distribution, which is advantageous for treating a liver-centric disease. However, a comprehensive understanding of its preclinical pharmacokinetic properties is limited by the lack of publicly available quantitative data for both the parent molecule and its choline salt. The generalized experimental protocol and mechanistic diagrams provided in this guide offer a framework for researchers and drug development professionals working on similar anti-HCV compounds. Further disclosure of preclinical data would be invaluable for the scientific community to fully appreciate the therapeutic potential of TMC647055.

References

Technical Guide: The Allosteric Binding Site of TMC647055 on the Hepatitis C Virus NS5B Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the binding interaction between the non-nucleoside inhibitor TMC647055 and the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This document details the specific binding site, mechanism of action, quantitative binding data, and associated experimental protocols.

Introduction: HCV NS5B Polymerase and the Inhibitor TMC647055

The Hepatitis C virus NS5B protein is an RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral RNA genome.[1][2] Its critical role in the viral life cycle and the absence of a similar enzyme in mammalian cells make it a prime target for antiviral drug development.[3] The NS5B polymerase has a characteristic "right-hand" structure, comprising finger, palm, and thumb domains, with the active site located in the palm domain.[1][2][3]

Inhibitors of NS5B are broadly classified into two categories: nucleoside inhibitors (NIs) that compete with natural substrates at the active site, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites, inducing conformational changes that impair enzymatic function.[1][2][3]

TMC647055 is a potent, macrocyclic indole-based non-nucleoside inhibitor of the HCV NS5B polymerase.[1][2] It has demonstrated significant antiviral activity across multiple HCV genotypes and has been evaluated in clinical trials.[4][5][6] This guide focuses on the specific allosteric site to which TMC647055 binds and its mechanism of inhibition.

The TMC647055 Binding Site: Thumb Pocket I (NNI-1)

TMC647055 binds to a distinct allosteric site on the NS5B polymerase known as the Non-Nucleoside Inhibitor Binding Site 1 (NNI-1) , or Thumb Pocket I .[1][2][7] This binding pocket is located approximately 35 Å from the enzyme's catalytic active site, at the interface of the thumb and finger domains.[1][2][8]

The NNI-1 site is a hydrophobic pocket that, in the absence of an inhibitor, is occupied by a flexible loop from the fingertip region (the λ1 loop).[1][2] The binding of TMC647055 to this site is a key event that triggers the allosteric inhibition of the polymerase.

Mechanism of Allosteric Inhibition

The binding of TMC647055 to the NNI-1 site initiates a conformational change that locks the polymerase in an inactive state. The mechanism proceeds as follows:

  • Binding and Displacement: TMC647055 enters the NNI-1 pocket at the base of the thumb domain.[8]

  • Conformational Lock: The binding of the inhibitor displaces the flexible λ1 finger loop. This displacement disrupts the critical interaction between the finger and thumb domains.[1][2]

  • Inactive State: This disruption prevents the polymerase from adopting the closed, active conformation necessary for RNA synthesis. The enzyme is effectively locked in an open, inactive state, thereby inhibiting both the initiation and elongation steps of viral RNA replication.[1][2]

This allosteric mechanism means that TMC647055 does not compete with the natural ribonucleoside triphosphate substrates at the active site.

cluster_0 HCV NS5B Polymerase cluster_1 Inhibition Pathway NS5B NS5B Polymerase (Active Conformation) Finger Finger Domain Thumb Thumb Domain NNI1 NNI-1 Site (Thumb Pocket I) ActiveSite Catalytic Active Site TMC TMC647055 Binding Binding to NNI-1 Site TMC->Binding Binding->NNI1 Targets Conformation Displacement of λ1 Loop & Conformational Change Binding->Conformation Inactive NS5B Polymerase (Inactive 'Open' State) Conformation->Inactive Inhibition Inhibition of RNA Synthesis Inactive->Inhibition

Mechanism of TMC647055-mediated allosteric inhibition of NS5B polymerase.

Quantitative Data: Antiviral Activity and Binding Affinity

The potency of TMC647055 has been quantified through various in vitro assays.

Table 1: Antiviral Activity of TMC647055 in HCV Replicon Cell Lines

This table summarizes the 50% effective concentration (EC₅₀) of TMC647055 required to inhibit HCV RNA replication in stable replicon-containing Huh7 cell lines.

Replicon GenotypeAssay ReadoutEC₅₀ (nM)
1b (clone ET)Luciferase77
1b (clone ET)qRT-PCR139

Data sourced from Devogelaere et al., 2012.[1][2]

Table 2: In Vitro Inhibitory Activity of TMC647055

This table provides the 50% inhibitory concentration (IC₅₀) against the purified enzyme.

EnzymeAssayIC₅₀ (nM)
NS5B Polymerase (Genotype 1b)RdRp Transcription34

Data sourced from Devogelaere et al., 2012.[1][2]

Table 3: Binding Kinetics of TMC647055 to NS5B Polymerase (Genotype 1b)

Surface Plasmon Resonance (SPR) was used to determine the binding affinity and kinetics.

ParameterSymbolValueUnit
Association Rate Constantkₐ1.1 x 10⁵M⁻¹s⁻¹
Dissociation Rate Constantkₔ1.1 x 10⁻⁴s⁻¹
Equilibrium Dissociation ConstantKₔ1.0nM

Data sourced from Devogelaere et al., 2012.[1]

Resistance Profile

Mutations within the NNI-1 binding pocket can reduce the susceptibility of the NS5B polymerase to TMC647055.

Table 4: Effect of NS5B Mutations on TMC647055 Antiviral Activity

This table shows the fold change in EC₅₀ for TMC647055 against genotype 1b replicons engineered with specific resistance-associated mutations in the NNI-1 site.

MutationFold Change in EC₅₀
L392I9
V494A3
P495L371

Data sourced from Devogelaere et al., 2012.[1][2] A significant fold increase, particularly for the P495L mutation, indicates a substantial reduction in sensitivity to the inhibitor.[9] Conversely, TMC647055's activity was not affected by mutations associated with resistance to other NNI sites (NNI-2, NNI-3, NNI-4) or other classes of HCV inhibitors.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and activity of TMC647055.

HCV Replicon Assay (EC₅₀ Determination)

This assay measures the ability of a compound to inhibit HCV RNA replication in a cellular context.

start Start plate Plate Huh7 cells containing HCV replicon (e.g., Huh7-Luc) start->plate end End incubate1 Incubate cells (24h) plate->incubate1 add_compound Add serial dilutions of TMC647055 to wells incubate1->add_compound incubate2 Incubate cells with compound (72h) add_compound->incubate2 lyse Lyse cells and add luciferase substrate incubate2->lyse measure Measure luminescence (e.g., on a luminometer) lyse->measure calculate Calculate dose-response curves and determine EC50 values measure->calculate calculate->end

Workflow for the HCV replicon luciferase assay.

Protocol:

  • Cell Plating: Huh7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter gene) are seeded into 96-well plates.

  • Compound Addition: After a 24-hour incubation period to allow for cell adherence, serial dilutions of TMC647055 in dimethyl sulfoxide (DMSO) are added to the cell culture medium.

  • Incubation: The plates are incubated for 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.

  • Lysis and Readout: The cells are washed and lysed. For luciferase-based replicons, a luciferase assay reagent is added to the cell lysates.

  • Data Acquisition: The luminescence signal, which is proportional to the level of replicon RNA, is measured using a luminometer.

  • Analysis: The data are normalized to untreated controls, and dose-response curves are generated to calculate the EC₅₀ value, representing the concentration at which replication is inhibited by 50%.[1]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time interaction between the inhibitor and the purified NS5B enzyme, allowing for the determination of association (kₐ) and dissociation (kₔ) rates.

Protocol:

  • Immobilization: Purified, HIS₆-tagged NS5BΔC21 polymerase is immobilized onto a nitrilotriacetic acid (NTA) sensor chip in a Biacore system. This is achieved via a noncovalent, reversible capture method. The immobilization buffer consists of 20 mM MOPS (pH 7.4), 500 mM NaCl, 0.005% Tween 20, 1 mM DTT, and 50 μM EDTA.[1]

  • Analyte Injection: Solutions of TMC647055 at various concentrations are injected and flow over the sensor chip surface containing the immobilized NS5B.

  • Association Phase: The binding of TMC647055 to NS5B is monitored in real-time by detecting changes in the refractive index at the chip surface, generating an association curve.

  • Dissociation Phase: The TMC647055 solution is replaced with a running buffer, and the dissociation of the inhibitor from the enzyme is monitored, generating a dissociation curve.

  • Data Analysis: The resulting sensorgrams (plots of response units vs. time) are analyzed using appropriate binding models (e.g., a 1:1 Langmuir binding model) to calculate the kinetic parameters kₐ, kₔ, and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).[1]

Conclusion

TMC647055 is a potent non-nucleoside inhibitor that targets the NNI-1 allosteric site (Thumb Pocket I) of the HCV NS5B polymerase. Its mechanism of action involves binding to this site and inducing a conformational change that locks the enzyme in an inactive state, thereby preventing viral RNA replication. Quantitative analyses confirm its high affinity and potent antiviral activity. The identification of resistance mutations within the NNI-1 pocket, such as P495L, further validates this specific binding site and provides crucial information for the development of next-generation inhibitors and combination therapies. The detailed experimental protocols outlined provide a basis for the continued study of this and other allosteric inhibitors targeting the HCV polymerase.

References

TMC647055 Choline salt chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TMC647055 choline salt, a potent non-nucleoside inhibitor of the Hepatitis C virus (HCV) NS5B polymerase.

Chemical Structure and Properties

TMC647055 is a macrocyclic indole derivative.[1] The choline salt form enhances its solubility and suitability for pharmaceutical development.

Chemical Structure:

Table 1: Chemical and Physical Properties of TMC647055

PropertyValueSource
Molecular Formula C32H38N4O6SPubChem
Molecular Weight 606.7 g/mol PubChem
IUPAC Name 28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ⁶-thia-1,8,10,16-tetrazapentacyclo[16.8.1.1²,⁶.1³,²⁶.0²⁰,²⁵]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dionePubChem
CAS Number 1204416-97-6PubChem
Choline Salt Molecular Formula C37H53N5O8SVarious Suppliers
Choline Salt Molecular Weight 727.91 g/mol Various Suppliers
Physical Form SolidSigma-Aldrich
Purity ≥99.44%Sigma-Aldrich
Storage Temperature -20°C to -80°CMedchemExpress, Immunomart

Mechanism of Action: Inhibition of HCV NS5B Polymerase

TMC647055 is a non-nucleoside inhibitor (NNI) that targets the HCV NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, TMC647055 binds to an allosteric site known as the "thumb pocket I" or NNI-1 site.[1] This binding site is located at the interface of the finger and thumb domains of the polymerase.[1]

Binding of TMC647055 to this site displaces a flexible loop (the λ1 loop), which in turn disrupts the interaction between the finger and thumb domains.[1] This locks the enzyme in an open, inactive conformation, thereby preventing the synthesis of new viral RNA.[2]

cluster_NS5B HCV NS5B Polymerase Active_Site Active Site (Palm Domain) RNA_Synthesis RNA Synthesis Active_Site->RNA_Synthesis Catalyzes Thumb_Domain Thumb Domain Finger_Domain Finger Domain NNI1_Site NNI-1 Site (Thumb Pocket I) Inactive_Conformation Inactive Open Conformation NNI1_Site->Inactive_Conformation Induces TMC647055 TMC647055 TMC647055->NNI1_Site Binds to Allosteric Site RNA_Template Viral RNA Template RNA_Template->Active_Site Binds NTPs NTPs NTPs->Active_Site Binds Inhibition Inhibition Inactive_Conformation->Inhibition cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Components Reaction Components: - Purified NS5B Enzyme - RNA Template/Primer - NTPs (including labeled UTP) - Assay Buffer Incubation Incubate components at specified temperature and time Components->Incubation Test_Compound TMC647055 (serially diluted) Test_Compound->Incubation Quench Stop reaction Incubation->Quench Capture Capture newly synthesized (labeled) RNA Quench->Capture Measure Measure radioactivity (scintillation counting) Capture->Measure Calculate Calculate % inhibition relative to control Measure->Calculate Determine_IC50 Determine IC50 value Calculate->Determine_IC50 cluster_activity Antiviral Activity Measurement cluster_cytotoxicity Cytotoxicity Measurement Seed_Cells Seed Huh7 cells containing HCV replicon (e.g., with luciferase reporter) Add_Compound Add serial dilutions of TMC647055 Seed_Cells->Add_Compound Incubate Incubate for a defined period (e.g., 72 hours) Add_Compound->Incubate Lyse_Cells_A Lyse cells Incubate->Lyse_Cells_A Add_Reagent Add cytotoxicity reagent (e.g., CellTiter-Glo) Incubate->Add_Reagent Measure_Replication Measure replicon RNA levels (e.g., Luciferase activity or qRT-PCR) Lyse_Cells_A->Measure_Replication Determine_EC50 Determine EC50 value Measure_Replication->Determine_EC50 Measure_Viability Measure cell viability Add_Reagent->Measure_Viability Determine_CC50 Determine CC50 value Measure_Viability->Determine_CC50

References

TMC647055 Choline Salt: An In-Depth Technical Guide on Viral Polymerase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMC647055 is a potent, macrocyclic non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). This document provides a comprehensive technical overview of the selectivity profile of its choline salt formulation. TMC647055 demonstrates high potency against multiple HCV genotypes and exhibits significant selectivity for the viral polymerase over a range of other viral polymerases. While direct quantitative data on its activity against human host polymerases are not extensively available in the public domain, its mechanism of action as an allosteric inhibitor suggests a high degree of specificity for the viral target. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the inhibitor's mechanism and experimental workflows to support further research and development efforts.

Introduction

The hepatitis C virus NS5B polymerase is a prime target for antiviral therapy due to its central role in viral replication.[1] TMC647055 emerged as a promising drug candidate, acting as a non-nucleoside inhibitor that binds to an allosteric site on the NS5B polymerase, inducing a conformational change that ultimately inhibits its function.[2] The choline salt of TMC647055 is a formulation used in its development.[3] A critical aspect of any antiviral agent's viability is its selectivity for the viral target over host cellular machinery to minimize toxicity. This guide delves into the specifics of TMC647055's selectivity.

Quantitative Data on Selectivity and Potency

TMC647055 has been evaluated for its inhibitory activity against its primary target, HCV NS5B polymerase, as well as its cross-reactivity with other viruses.

Table 1: In Vitro Potency of TMC647055 against HCV NS5B Polymerase

Assay TypeHCV GenotypeMetricValue (nM)
RdRp Primer-Dependent Transcription Assay1b (Con1b)IC5034[1]
Stable Replicon System (Huh7-Luc, luciferase readout)1b (clone ET)EC5077[1]
Stable Replicon System (Huh7-Luc, qRT-PCR readout)1b (clone ET)EC50139[1]

Table 2: Antiviral Activity of TMC647055 against Various HCV Genotypes in a Transient Replicon Assay

HCV GenotypeMetricMedian Value (nM)
1aEC5027 - 113[1]
1bEC5027 - 113[1]
2aEC50>200-fold reduction in susceptibility compared to 1b[1]
2bEC50>200-fold reduction in susceptibility compared to 1b[1]
3aEC5027 - 113[1]
4aEC5027 - 113[1]
6aEC5027 - 113[1]

Table 3: Selectivity of TMC647055 against a Panel of Other Viruses

VirusTypeMetricConcentration/Value
Cytomegalovirus (CMV)DNANo antiviral activity observedUp to 100 µM[1]
AdenovirusDNANo antiviral activity observedUp to 100 µM[1]
Vaccinia virusDNANo antiviral activity observedUp to 100 µM[1]
Hepatitis B virus (HBV)DNAEC5086 µM[1]
Coxsackie virusRNANo antiviral activity observedUp to 100 µM[1]
Influenza virusRNANo antiviral activity observedUp to 100 µM[1]
Yellow fever virusRNANo antiviral activity observedUp to 100 µM[1]
Dengue virusRNANo effect observedUp to 25 µM[1]

Note on Selectivity against Host Polymerases: Extensive searches of the scientific literature did not yield specific quantitative data (e.g., IC50 values) for the inhibitory activity of TMC647055 against human DNA or RNA polymerases, including mitochondrial RNA polymerase (POLRMT) and DNA polymerase gamma (Pol γ). The high selectivity observed against other viruses and its allosteric mechanism of action suggest a low potential for off-target effects on host polymerases.

Mechanism of Action

TMC647055 is a non-nucleoside inhibitor that binds to the "thumb pocket I" (NNI-1), an allosteric site on the HCV NS5B polymerase.[1][4] This binding event induces a conformational change that prevents the polymerase from adopting its active, closed conformation, thereby inhibiting RNA synthesis.[4]

cluster_0 HCV NS5B Polymerase Active_Site Active Site (Palm Domain) RNA_Synthesis RNA Synthesis (Blocked) Active_Site->RNA_Synthesis NNI1_Site NNI-1 Allosteric Site (Thumb Pocket I) NNI1_Site->Active_Site Induces Conformational Change TMC647055 TMC647055 TMC647055->NNI1_Site Binds to RNA_Template_Primer RNA Template/Primer RNA_Template_Primer->Active_Site Binding Inhibited NTPs Ribonucleoside Triphosphates (NTPs) NTPs->Active_Site Incorporation Blocked

Figure 1: Mechanism of action of TMC647055 on HCV NS5B polymerase.

Experimental Protocols

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B protein

  • RNA template (e.g., poly(A)) and primer (e.g., oligo(U))

  • Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³³P]rUTP)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂, 0.5 U/µL RNase inhibitor)

  • TMC647055 choline salt stock solution in DMSO

  • Scintillation proximity assay (SPA) beads or filter plates

  • Microplate reader or scintillation counter

Procedure:

  • Prepare serial dilutions of TMC647055 in DMSO.

  • In a microplate, add the assay buffer, RNA template/primer, and the diluted TMC647055 or DMSO (vehicle control).

  • Initiate the reaction by adding the purified NS5B enzyme and the rNTP mix (containing the radiolabeled rNTP).

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the incorporated radiolabeled rNTP using either SPA beads or by capturing the newly synthesized RNA on a filter plate, followed by washing and scintillation counting.

  • Calculate the percent inhibition for each concentration of TMC647055 relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based HCV Replicon Assay

This assay measures the inhibition of HCV RNA replication in a cellular context.

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., containing a luciferase reporter gene).

  • Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and a selection agent like G418).

  • This compound stock solution in DMSO.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the HCV replicon-containing Huh-7 cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of TMC647055 in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of TMC647055 or DMSO (vehicle control).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the percent inhibition of replication for each concentration of TMC647055 relative to the vehicle control.

  • Determine the EC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol is essential to assess the general toxicity of the compound and determine its therapeutic index.

Materials:

  • A panel of human cell lines (e.g., Huh-7, HepG2, HEK293).

  • Cell culture medium appropriate for each cell line.

  • This compound stock solution in DMSO.

  • Cell viability reagent (e.g., MTT, resazurin, or a reagent for measuring ATP content like CellTiter-Glo®).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of TMC647055 in the appropriate cell culture medium.

  • Remove the existing medium and add the medium containing the different concentrations of TMC647055 or DMSO (vehicle control).

  • Incubate the cells for the same duration as the replicon assay (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

  • Measure the absorbance or fluorescence/luminescence using a microplate reader.

  • Calculate the percent cytotoxicity for each concentration of TMC647055 relative to the vehicle control.

  • Determine the CC50 (50% cytotoxic concentration) value by plotting the percent cytotoxicity against the log of the inhibitor concentration.

Visualizations of Experimental Workflows

Start Start: Compound Synthesis (this compound) Primary_Screening Primary Screening: HCV NS5B RdRp Assay Start->Primary_Screening Potency_Determination Potency Determination: IC50 Calculation Primary_Screening->Potency_Determination Cellular_Assay Cellular Efficacy: HCV Replicon Assay Potency_Determination->Cellular_Assay Selectivity_Panel Selectivity Profiling: Panel of Viral & Host Polymerases Potency_Determination->Selectivity_Panel EC50_Determination EC50 Determination Cellular_Assay->EC50_Determination Cytotoxicity_Assay Cytotoxicity Profiling Cellular_Assay->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (CC50 / EC50) EC50_Determination->Selectivity_Index CC50_Determination CC50 Determination Cytotoxicity_Assay->CC50_Determination CC50_Determination->Selectivity_Index Selectivity_Panel->Selectivity_Index Lead_Candidate Lead Candidate Identification Selectivity_Index->Lead_Candidate Start Start: Purified Polymerases HCV_NS5B Target Viral Polymerase (HCV NS5B) Start->HCV_NS5B Human_Pol_gamma Host Polymerase (e.g., Human Pol γ) Start->Human_Pol_gamma Human_POLRMT Host Polymerase (e.g., Human POLRMT) Start->Human_POLRMT Other_Viral_Pol Other Viral Polymerases (e.g., HBV, HIV-RT) Start->Other_Viral_Pol Inhibition_Assay Enzymatic Inhibition Assay HCV_NS5B->Inhibition_Assay Human_Pol_gamma->Inhibition_Assay Human_POLRMT->Inhibition_Assay Other_Viral_Pol->Inhibition_Assay IC50_HCV Determine IC50 for HCV NS5B Inhibition_Assay->IC50_HCV IC50_Host Determine IC50 for Host Polymerases Inhibition_Assay->IC50_Host Selectivity_Ratio Calculate Selectivity Ratio (IC50 Host / IC50 HCV) IC50_HCV->Selectivity_Ratio IC50_Host->Selectivity_Ratio

References

TMC647055 Choline Salt: A Technical Deep Dive into a Novel HCV NS5B Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055, developed as a choline salt formulation, is a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This enzyme is crucial for the replication of the viral genome, making it a prime target for antiviral therapies. TMC647055 belongs to the class of indole-based macrocyclic inhibitors and has demonstrated significant promise in preclinical and early clinical studies for the treatment of chronic HCV infection. This technical guide provides a comprehensive overview of the core data, experimental protocols, and mechanisms of action related to TMC647055, designed to be a valuable resource for researchers in the field of antiviral drug development.

Core Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity, binding kinetics, and resistance profile of TMC647055.

Table 1: In Vitro Antiviral Activity of TMC647055
Assay TypeHCV Genotype/RepliconCell LineReadoutEC50 / IC50 (nM)Reference
NS5B Polymerase InhibitionGenotype 1b (Con1b)-RdRp primer-dependent transcription34[1]
Replicon AssayGenotype 1b (clone ET)Huh7-LucLuciferase77[1]
Replicon AssayGenotype 1b (clone ET)Huh7-LucqRT-PCR139[1]
Table 2: Binding Kinetics of TMC647055 to HCV NS5B Polymerase
HCV GenotypeKD (nM)kon (105 M-1s-1)koff (10-3 s-1)Complex Stability (t1/2 in min)Reference
Genotype 1a<35---[1]
Genotype 1b<35---[1]
Genotype 2b880->9-fold increase>9-fold decrease[1]
Genotype 3a<35---[1]
Genotype 4a<35---[1]
Genotype 6a<35---[1]

Note: Specific kon and koff values were not detailed in the provided search results, but the relative changes for genotype 2b are indicated.

Table 3: In Vitro Resistance Profile of TMC647055
NS5B MutationHCV GenotypeFold Change in EC50Reference
L392IGenotype 1b9[1]
V494AGenotype 1b3[1]
P495LGenotype 1b371[1]

Mechanism of Action

TMC647055 is a non-nucleoside inhibitor that binds to a specific allosteric site on the HCV NS5B polymerase known as the "thumb pocket I" or NNI-1 site. This binding induces a conformational change in the enzyme, locking it in an open, inactive state. This prevents the polymerase from accommodating the RNA template and initiating RNA synthesis, thereby halting viral replication.

cluster_hcv_replication HCV Replication Cycle cluster_inhibition Inhibition by TMC647055 HCV_RNA HCV Genomic RNA NS5B NS5B Polymerase (Active Conformation) HCV_RNA->NS5B Template Binding HCV_RNA->NS5B Replication RNA Replication NS5B->Replication NS5B->Replication Inactive_NS5B NS5B Polymerase (Inactive Conformation) NS5B->Inactive_NS5B New_HCV_RNA New Viral RNA Replication->New_HCV_RNA Replication->New_HCV_RNA TMC647055 TMC647055 TMC647055->NS5B Allosteric Binding TMC647055->NS5B No_Replication Replication Blocked Inactive_NS5B->No_Replication Inactive_NS5B->No_Replication

Mechanism of Action of TMC647055.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of TMC647055.

HCV Replicon Assay

This assay is fundamental for assessing the intracellular antiviral activity of compounds against HCV replication.

Objective: To determine the concentration of TMC647055 required to inhibit 50% of HCV RNA replication (EC50) in a cell-based system.

Materials:

  • Cell Line: Huh7-Luc cells, which are human hepatoma cells stably harboring a subgenomic HCV genotype 1b replicon containing a luciferase reporter gene.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.

  • Compound: TMC647055 choline salt dissolved in dimethyl sulfoxide (DMSO).

  • Reagents: Luciferase assay reagent, reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).

Procedure:

  • Cell Seeding: Seed Huh7-Luc cells in 96-well plates at a density that allows for logarithmic growth during the assay period.

  • Compound Addition: The following day, add serial dilutions of TMC647055 to the cells. Include a DMSO-only control (vehicle control) and a no-drug control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Endpoint Measurement:

    • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. The light output is proportional to the level of HCV replication.

    • qRT-PCR: Extract total RNA from the cells and perform qRT-PCR to quantify the levels of HCV RNA. Use primers and probes specific for a conserved region of the HCV genome. Normalize the HCV RNA levels to an internal housekeeping gene.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

cluster_workflow HCV Replicon Assay Workflow Start Start Seed_Cells Seed Huh7-Luc Cells (96-well plate) Start->Seed_Cells Add_Compound Add Serial Dilutions of TMC647055 Seed_Cells->Add_Compound Incubate Incubate for 72 hours (37°C, 5% CO2) Add_Compound->Incubate Endpoint Endpoint Measurement Incubate->Endpoint Luciferase Luciferase Assay Endpoint->Luciferase Option 1 qRT_PCR qRT-PCR for HCV RNA Endpoint->qRT_PCR Option 2 Analyze Data Analysis (EC50 Calculation) Luciferase->Analyze qRT_PCR->Analyze End End Analyze->End

Workflow for the HCV Replicon Assay.
NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.

Objective: To determine the concentration of TMC647055 required to inhibit 50% of the NS5B polymerase activity (IC50).

Materials:

  • Enzyme: Purified recombinant HCV NS5B polymerase (genotype 1b).

  • Substrates: Ribonucleotide triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-33P]rGTP).

  • Template/Primer: A homopolymeric template-primer pair (e.g., poly(C)/oligo(dG)).

  • Reaction Buffer: A buffer containing Tris-HCl, MgCl2, DTT, and KCl.

  • Compound: this compound dissolved in DMSO.

  • Detection System: Scintillation counter or filter-binding apparatus.

Procedure:

  • Reaction Setup: In a reaction plate, combine the reaction buffer, NS5B polymerase, and serial dilutions of TMC647055.

  • Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a defined period at room temperature to allow for binding.

  • Initiation of Reaction: Initiate the polymerase reaction by adding the template/primer and the rNTP mix (including the radiolabeled rNTP).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution containing EDTA.

  • Detection of Incorporated Radioactivity: Transfer the reaction products onto a filter plate and wash to remove unincorporated radiolabeled rNTPs. Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of polymerase activity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Resistance Profiling

This experiment is crucial to identify and characterize viral mutations that confer resistance to the antiviral compound.

Objective: To select for and identify amino acid substitutions in the HCV NS5B polymerase that reduce the susceptibility to TMC647055.

Procedure:

  • Resistance Selection:

    • Culture HCV replicon-containing cells in the presence of a fixed, sub-optimal concentration of TMC647055.

    • Alternatively, passage the replicon cells with gradually increasing concentrations of the compound over several weeks.

  • Isolation of Resistant Clones: Isolate individual cell colonies that are able to grow in the presence of the drug.

  • Genotypic Analysis:

    • Extract total RNA from the resistant cell clones.

    • Reverse transcribe the HCV RNA to cDNA.

    • Amplify the NS5B coding region by PCR.

    • Sequence the PCR products to identify mutations compared to the wild-type NS5B sequence.

  • Phenotypic Analysis:

    • Introduce the identified mutations into a wild-type replicon plasmid using site-directed mutagenesis.

    • Generate new replicon-containing cell lines with the mutated NS5B.

    • Perform the HCV replicon assay as described above to determine the EC50 of TMC647055 against the mutant replicons.

    • Calculate the fold-change in EC50 compared to the wild-type replicon to quantify the level of resistance.

cluster_logical_flow Drug Discovery and Development Logical Flow Target_ID Target Identification (HCV NS5B Polymerase) Screening High-Throughput Screening Target_ID->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (e.g., TMC647055) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical In_Vitro In Vitro Studies (Potency, Selectivity, MoA) Preclinical->In_Vitro In_Vivo In Vivo Studies (PK, Efficacy, Toxicology) Preclinical->In_Vivo Clinical Clinical Trials In_Vitro->Clinical In_Vivo->Clinical Phase_I Phase I (Safety, PK in Healthy Volunteers) Clinical->Phase_I Phase_II Phase II (Efficacy, Dosing in Patients) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Logical flow of antiviral drug development.

Clinical Development

TMC647055 has been evaluated in Phase 1 and Phase 2 clinical trials, both as a monotherapy and in combination with other direct-acting antivirals (DAAs), such as the NS3/4A protease inhibitor simeprevir. Early-phase clinical studies in HCV-infected patients demonstrated that TMC647055 was generally safe and well-tolerated, and exhibited potent antiviral activity. Combination therapies with other DAAs have shown the potential for achieving high sustained virologic response (SVR) rates, a marker of cure for HCV infection.

Conclusion

This compound is a promising NNI of the HCV NS5B polymerase with potent in vitro antiviral activity across multiple HCV genotypes and a well-characterized mechanism of action and resistance profile. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this and similar classes of antiviral agents. The detailed methodologies for key in vitro assays are intended to facilitate the work of researchers aiming to discover and develop novel therapies for HCV and other viral diseases.

References

Methodological & Application

Application Notes and Protocols for TMC647055 Choline Salt in HCV Replicon Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a significant global health issue, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. A key target for these DAAs is the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. TMC647055 is a potent and selective non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1][2][3] This document provides detailed application notes and a comprehensive protocol for evaluating the antiviral activity of TMC647055 choline salt using HCV replicon assays.

HCV replicons are self-replicating subgenomic or full-length HCV RNA molecules that can be stably or transiently expressed in cultured hepatoma cells, such as Huh-7 cells.[4][5][6] These systems are instrumental in the discovery and characterization of HCV inhibitors as they allow for the study of viral replication in a controlled cellular environment without the production of infectious virus particles.[4][5][6] Reporter genes, such as luciferase, are often incorporated into the replicon for easy and quantitative assessment of HCV RNA replication.[4]

TMC647055 acts by binding to the thumb-1 NNI-binding site of the NS5B polymerase, locking the enzyme in an inactive conformation and thereby inhibiting viral RNA synthesis.[1][2]

Quantitative Data Summary

The antiviral activity of TMC647055 has been evaluated across various HCV genotypes and in different replicon systems. The following table summarizes the reported 50% effective concentration (EC50) values.

HCV GenotypeReplicon SystemCell LineReadout MethodMedian EC50 (nM)Reference
1b (clone ET)Stable RepliconHuh7-LucLuciferase77[1][2]
1b (clone ET)Stable RepliconHuh7-LucqRT-PCR139[1][2]
1b (Con1b)Stable RepliconHuh7-SG-Con1bRT-PCR74[1][2]
1aStable RepliconHuh7-SG-1aRT-PCR166[1][2]
1a (chimeric)Transient RepliconHuh-7Luciferase27-113[2][7]
1b (chimeric)Transient RepliconHuh-7Luciferase27-113[2][7]
3a (chimeric)Transient RepliconHuh-7Luciferase27-113[2][7]
4a (chimeric)Transient RepliconHuh-7Luciferase27-113[2][7]
6a (chimeric)Transient RepliconHuh-7Luciferase27-113[2][7]
2a/2b (chimeric)Transient RepliconHuh-7Luciferase>200-fold reduction in susceptibility[2]

Signaling Pathway and Mechanism of Action

TMC647055 inhibits HCV replication by directly targeting the viral NS5B polymerase. The diagram below illustrates the mechanism of action.

cluster_virus HCV Life Cycle cluster_drug Drug Action HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5B NS5B Polymerase Polyprotein->NS5B Proteolytic Processing Replication RNA Replication NS5B->Replication Catalyzes Replication->HCV_RNA Synthesizes new TMC647055 TMC647055 TMC647055->NS5B Binds to Thumb-1 Site A 1. Cell Seeding Seed Huh7-Luc replicon cells in a 96-well plate. B 2. Compound Addition Prepare serial dilutions of TMC647055. Add to cells. A->B C 3. Incubation Incubate for 72 hours at 37°C, 5% CO2. B->C D 4. Luciferase Assay Lyse cells and add luciferase substrate. C->D E 5. Data Acquisition Measure luminescence using a plate reader. D->E F 6. Data Analysis Calculate EC50 value by plotting dose-response curve. E->F

References

Application Notes and Protocols for TMC647055 Choline Salt in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055 is a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a key enzyme in the viral replication cycle, NS5B polymerase is a prime target for antiviral drug development. TMC647055, formulated as a choline salt to potentially improve its physicochemical properties, offers a valuable tool for in vitro studies of HCV replication and the evaluation of potential therapeutic agents. This document provides detailed application notes and protocols for the use of TMC647055 Choline Salt in cell culture-based assays.

Mechanism of Action

TMC647055 acts as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates for incorporation into the growing RNA chain, TMC647055 binds to a distinct allosteric site on the enzyme. This binding event induces a conformational change in the NS5B polymerase, rendering it inactive and thereby halting viral RNA replication.

TMC647055 This compound NS5B HCV NS5B Polymerase TMC647055->NS5B Binds to allosteric site Inhibition Inhibition TMC647055->Inhibition Replication Viral RNA Replication NS5B->Replication Catalyzes Inhibition->Replication Blocks

Caption: Mechanism of action of TMC647055.

Data Presentation

The following table summarizes the key in vitro pharmacological data for this compound.

ParameterValueCell Line/AssayReference
EC50 82 nMHCV Replicon Assay[1]
CC50 >20 µMCell Viability Assay[1]
Solubility 60 mg/mLDMSO[1]

Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare accurate and stable stock solutions of this compound for reproducible experimental results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mM. For example, if the molecular weight of this compound is 729.95 g/mol , dissolve 7.3 mg in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

cluster_0 Stock Solution Preparation Weigh TMC647055 Weigh TMC647055 Add DMSO Add DMSO Weigh TMC647055->Add DMSO Vortex to Dissolve Vortex to Dissolve Add DMSO->Vortex to Dissolve Aliquot Aliquot Vortex to Dissolve->Aliquot Store at -20°C/-80°C Store at -20°C/-80°C Aliquot->Store at -20°C/-80°C

Caption: Workflow for preparing TMC647055 stock solution.

In Vitro Antiviral Activity Assay (HCV Replicon System)

The HCV replicon system is a widely used cell-based assay to determine the antiviral activity of compounds targeting HCV replication. This protocol outlines a general procedure.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing luciferase)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates, white opaque (for luminescence assays)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed Huh-7 replicon cells in a 96-well white opaque plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium without G418. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete medium. A typical starting concentration range would be from 1 µM down to the picomolar range. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's instructions. Briefly, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of HCV replication for each concentration relative to the vehicle control. Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

cluster_1 HCV Replicon Assay Workflow Seed Replicon Cells Seed Replicon Cells Prepare Compound Dilutions Prepare Compound Dilutions Seed Replicon Cells->Prepare Compound Dilutions Treat Cells Treat Cells Prepare Compound Dilutions->Treat Cells Incubate (48-72h) Incubate (48-72h) Treat Cells->Incubate (48-72h) Measure Luciferase Activity Measure Luciferase Activity Incubate (48-72h)->Measure Luciferase Activity Calculate EC50 Calculate EC50 Measure Luciferase Activity->Calculate EC50

Caption: Workflow for the HCV replicon assay.

Cytotoxicity Assay (MTT Assay)

It is essential to assess the cytotoxicity of this compound to determine its therapeutic window. The MTT assay is a common colorimetric method for evaluating cell viability.

Materials:

  • Huh-7 cells (or other relevant cell line)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates, clear

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed Huh-7 cells in a 96-well clear plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete medium. The concentration range should be higher than that used for the antiviral assay, typically up to 100 µM.

  • Treatment: Add 100 µL of the diluted compound solutions to the wells. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

cluster_2 MTT Cytotoxicity Assay Workflow Seed Cells Seed Cells Prepare Compound Dilutions Prepare Compound Dilutions Seed Cells->Prepare Compound Dilutions Treat Cells Treat Cells Prepare Compound Dilutions->Treat Cells Incubate Incubate Treat Cells->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate CC50 Calculate CC50 Measure Absorbance->Calculate CC50

Caption: Workflow for the MTT cytotoxicity assay.

Concluding Remarks

This compound is a valuable research tool for investigating the mechanisms of HCV replication and for the preclinical assessment of potential antiviral therapies. Adherence to the detailed protocols for stock solution preparation, antiviral activity assessment, and cytotoxicity evaluation will ensure the generation of reliable and reproducible data. Researchers should always consult relevant safety data sheets and institutional guidelines when handling chemical compounds and performing cell culture work.

References

Application Notes and Protocols: TMC647055 Choline Salt Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055 is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral RNA replication.[1][2] As with any potential therapeutic agent, evaluating its safety profile, particularly its effect on host cell viability, is a crucial step in the drug development process. Cytotoxicity assays are fundamental in vitro tools used to determine the concentration at which a compound induces cell death. This information is used to calculate the 50% cytotoxic concentration (CC50), which is the concentration of the drug that causes a 50% reduction in cell viability.[3]

The therapeutic potential of an antiviral compound is often expressed as the selectivity index (SI), which is the ratio of its cytotoxicity (CC50) to its antiviral efficacy (EC50, the 50% effective concentration).[4] A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations well below those that are toxic to host cells.[4]

This document provides a detailed protocol for assessing the cytotoxicity of a TMC647055 choline salt formulation using a resazurin-based cell viability assay. Resazurin (also known as alamarBlue®) is a blue, non-fluorescent, and cell-permeable dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The intensity of the fluorescence is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[5]

Signaling Pathway and Assay Principle

The primary mechanism of action for TMC647055 is the inhibition of the HCV NS5B RNA-dependent RNA polymerase, thereby blocking viral replication.[1][2] The cytotoxicity assay, however, does not measure this specific antiviral activity. Instead, it assesses the overall health of the host cells in the presence of the compound. The principle of the resazurin-based assay is the measurement of cellular metabolic activity as an indicator of cell viability.

cluster_0 Cellular Environment cluster_1 Assay Principle ViableCell Viable, Metabolically Active Cell MitochondrialReductases Mitochondrial Reductases (e.g., NADH dehydrogenase) ViableCell->MitochondrialReductases produces Resazurin Resazurin (Blue, Non-fluorescent) MitochondrialReductases->Resazurin acts on Resorufin Resorufin (Pink, Highly Fluorescent) Resazurin->Resorufin reduction Measurement Fluorescence Measurement (Ex: ~560 nm, Em: ~590 nm) Resorufin->Measurement detected by

Figure 1: Principle of the Resazurin-Based Cytotoxicity Assay.

Experimental Protocol

This protocol is designed for assessing the cytotoxicity of this compound in a 96-well plate format.

Materials and Reagents:

  • Human cell line (e.g., HepG2, Huh-7, or MRC-5)[5]

  • Complete cell culture medium (e.g., DMEM or MEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)

  • 96-well clear-bottom, black-walled cell culture plates

  • Multichannel pipette

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: a. Culture the selected cell line to approximately 80-90% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well). e. Include wells for "cells only" (negative control for cytotoxicity) and "medium only" (background control). f. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a 100 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the stock solution in a complete culture medium to prepare working concentrations. A typical starting range might be from 100 µM down to 0.1 µM. Ensure the final DMSO concentration in all wells does not exceed 0.5% to avoid solvent-induced toxicity. c. Prepare a vehicle control containing the same final concentration of DMSO as the compound-treated wells. d. After 24 hours of incubation, carefully remove the medium from the wells. e. Add 100 µL of the prepared compound dilutions, vehicle control, or fresh medium (for "cells only" control) to the appropriate wells. Each concentration should be tested in triplicate. f. Incubate the plate for 72 hours (or desired exposure time) at 37°C and 5% CO₂.[5]

  • Resazurin Assay: a. After the incubation period, add 20 µL of the resazurin solution to each well, including the "medium only" controls. b. Incubate the plate for an additional 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the cell line's metabolic rate. c. Measure the fluorescence using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: a. Subtract the average fluorescence value of the "medium only" wells from all other wells to correct for background fluorescence. b. Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Fluorescence of treated cells) / (Fluorescence of vehicle control cells)] x 100 c. Plot the percentage of cell viability against the logarithm of the compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to determine the CC50 value.

Experimental Workflow

cluster_0 Day 1: Cell Plating cluster_1 Day 2: Compound Treatment cluster_2 Day 5: Assay & Analysis A 1. Culture & Harvest Cells B 2. Count & Dilute Cells A->B C 3. Seed 5,000 cells/well in 96-well plate B->C D 4. Incubate for 24h (37°C, 5% CO₂) C->D E 5. Prepare Serial Dilutions of this compound G 7. Add 100 µL of Compound Dilutions to Wells E->G F 6. Remove Medium from Plate F->G H 8. Incubate for 72h (37°C, 5% CO₂) G->H I 9. Add 20 µL Resazurin Solution to each well J 10. Incubate for 2-4h (Protected from light) I->J K 11. Read Fluorescence (Ex: 560nm, Em: 590nm) J->K L 12. Analyze Data & Calculate CC50 K->L

Figure 2: Workflow for the this compound Cytotoxicity Assay.

Data Presentation

The results of the cytotoxicity assay should be summarized to clearly present the CC50 values across different cell lines.

Table 1: Cytotoxicity of this compound in Various Human Cell Lines

Cell LineDescriptionIncubation Time (hours)CC50 (µM) ± SD
HepG2Human Liver Cancer Cell Line72[Example Value: 85.2 ± 5.6]
Huh-7Human Liver Cancer Cell Line72[Example Value: 92.4 ± 7.1]
MRC-5Human Fetal Lung Fibroblast Cell Line72[Example Value: >100]
HEK-293Human Embryonic Kidney Cell Line72[Example Value: >100]

Note: The data presented are for illustrative purposes only and must be determined experimentally.

Table 2: Selectivity Index of this compound

Cell LineAntiviral AssayEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Huh-7HCV Replicon Assay[Example Value: 0.015][Example Value: 92.4][Example Value: 6160]

Note: EC50 values must be determined from a separate antiviral efficacy assay.

Conclusion

This protocol provides a robust and reproducible method for determining the in vitro cytotoxicity of this compound. Accurate determination of the CC50 value is essential for evaluating the therapeutic window of this compound and is a critical component of the preclinical safety assessment. The use of multiple cell lines, including both liver-derived and non-liver-derived lines, provides a broader understanding of the compound's cytotoxic potential.[5] The resulting selectivity index serves as a key parameter for prioritizing lead compounds in the drug discovery and development pipeline.

References

TMC647055 Choline Salt: Solubility and Experimental Preparation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and preparation of TMC647055 choline salt for experimental use. TMC647055 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral RNA replication.[1][2][3] The choline salt form of TMC647055 offers improved properties for formulation and delivery in research settings.

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound has been characterized in common laboratory solvents.

SolventConcentrationDescriptionSource
Dimethyl Sulfoxide (DMSO)10 mMA stock solution can be readily prepared.[4]
20% SBE-β-CD in Saline≥ 2.08 mg/mLA clear solution for in vivo studies.[4]

Note: For optimal stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles.

Mechanism of Action: HCV NS5B Polymerase Inhibition

TMC647055 exerts its antiviral activity by targeting the NS5B RNA-dependent RNA polymerase (RdRp) of the hepatitis C virus.[1][2][3] As a non-nucleoside inhibitor, it binds to a specific allosteric site on the enzyme, distinct from the active site where nucleotide incorporation occurs. This binding event induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and halting viral RNA replication.

TMC647055_Mechanism_of_Action cluster_virus HCV Life Cycle cluster_inhibition Inhibition by TMC647055 Viral_Entry Viral Entry Translation_Polyprotein_Processing Translation & Polyprotein Processing Viral_Entry->Translation_Polyprotein_Processing RNA_Replication RNA Replication Translation_Polyprotein_Processing->RNA_Replication Viral_Assembly_Release Viral Assembly & Release RNA_Replication->Viral_Assembly_Release NS5B HCV NS5B Polymerase RNA_Replication->NS5B TMC647055 TMC647055 Choline Salt TMC647055->NS5B Binds to allosteric site Inhibition Inhibition of RNA Synthesis NS5B->Inhibition

Figure 1: Mechanism of action of TMC647055 as an HCV NS5B polymerase inhibitor.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound for both in vitro and in vivo experiments.

In Vitro Assay Preparation

For cell-based assays, a stock solution in DMSO is typically prepared and then further diluted in culture medium to the desired final concentration.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Prepare a 10 mM Stock Solution:

    • Aseptically weigh the required amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

  • Working Solution Preparation:

    • Serially dilute the 10 mM stock solution with cell culture medium to achieve the desired final concentrations for your experiment.

    • It is recommended to prepare fresh working solutions for each experiment.

In Vivo Formulation Preparation

For animal studies, a formulation using a solubilizing agent such as sulfobutylether-β-cyclodextrin (SBE-β-CD) is often necessary to achieve the desired concentration and bioavailability.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 20% (w/v) SBE-β-CD in sterile saline

  • Sterile tubes

  • Vortex mixer

Protocol:

  • Prepare a High-Concentration DMSO Stock:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[4]

  • Formulation:

    • To prepare the final dosing solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.[4] This will result in a final concentration of ≥ 2.08 mg/mL.[4]

    • Mix the solution thoroughly by vortexing to ensure homogeneity. The resulting solution should be clear.

TMC647055_Preparation_Workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Preparation Start Start Weigh Weigh TMC647055 Choline Salt Powder Start->Weigh Choose_Experiment Select Experiment Type Weigh->Choose_Experiment Add_DMSO_vitro Add Anhydrous DMSO Choose_Experiment->Add_DMSO_vitro In Vitro Add_DMSO_vivo Add Anhydrous DMSO Choose_Experiment->Add_DMSO_vivo In Vivo Vortex_vitro Vortex to Dissolve Add_DMSO_vitro->Vortex_vitro Stock_vitro 10 mM Stock Solution Vortex_vitro->Stock_vitro Dilute_vitro Dilute with Culture Medium Stock_vitro->Dilute_vitro Final_vitro Final Working Solution Dilute_vitro->Final_vitro Vortex_vivo Vortex to Dissolve Add_DMSO_vivo->Vortex_vivo Stock_vivo Concentrated Stock (e.g., 20.8 mg/mL) Vortex_vivo->Stock_vivo Add_SBE_CD Add to 20% SBE-β-CD in Saline (1:9 ratio) Stock_vivo->Add_SBE_CD Vortex_final_vivo Vortex Thoroughly Add_SBE_CD->Vortex_final_vivo Final_vivo Final Dosing Solution (≥ 2.08 mg/mL) Vortex_final_vivo->Final_vivo

Figure 2: Experimental workflow for preparing this compound solutions.

Summary

This application note provides essential information on the solubility and preparation of this compound for preclinical research. Adherence to these protocols will help ensure the consistency and reliability of experimental outcomes. For any further information, it is recommended to consult the relevant product datasheets and scientific literature.

References

Application Notes and Protocols for Antiviral Drug Synergy Studies with TMC647055 Choline Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055 is a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As with many antiviral therapies, the development of drug resistance is a significant concern. Combination therapy, utilizing drugs with different mechanisms of action, is a cornerstone of modern antiviral strategies to enhance efficacy and suppress the emergence of resistant variants.[3] This document provides detailed application notes and protocols for conducting in vitro synergy studies of TMC647055 choline salt with other anti-HCV agents, such as NS3/4A protease inhibitors.

The protocols outlined below are based on established methodologies for assessing antiviral drug synergy, including the use of HCV replicon systems and the calculation of synergy scores. While specific experimental synergy data for TMC647055 in combination with other agents is not extensively available in the public domain, this document presents a representative framework and illustrative data for guiding such studies.

Mechanism of Action: Targeting HCV Replication

TMC647055 inhibits the HCV NS5B polymerase, a critical enzyme for the replication of the viral RNA genome. By binding to a specific allosteric site on the enzyme, TMC647055 prevents the conformational changes necessary for RNA synthesis.[1] This mechanism is distinct from that of other classes of anti-HCV drugs, such as NS3/4A protease inhibitors that target viral polyprotein processing, or NS5A inhibitors that are involved in viral replication and assembly. The use of TMC647055 in combination with an NS3/4A protease inhibitor, for example, would target two distinct and essential stages of the HCV life cycle, providing a strong rationale for expecting synergistic or additive effects.

Data Presentation: Illustrative Synergy Analysis

The following tables present illustrative quantitative data from a hypothetical in vitro synergy study combining TMC647055 with an NS3/4A protease inhibitor.

Table 1: Antiviral Activity of Single Agents against HCV Replicon Cells

CompoundTargetEC50 (nM)EC90 (nM)CC50 (µM)Selectivity Index (CC50/EC50)
This compoundNS5B Polymerase8.230>100>12195
NS3/4A Protease Inhibitor (e.g., Simeprevir)NS3/4A Protease5.718>50>8771

EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration. Data is illustrative.

Table 2: Combination Synergy Analysis of TMC647055 and NS3/4A Protease Inhibitor

TMC647055 (nM)NS3/4A Inhibitor (nM)% InhibitionCombination Index (CI)Synergy Interpretation
4.12.85500.95Additive
8.25.7750.78Synergistic
1510900.65Synergistic
4.15.7650.85Additive
8.22.85600.88Additive
152.85700.75Synergistic
4.110720.72Synergistic
8.210850.60Synergistic
155.7880.55Strong Synergy

Combination Index (CI) is calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism. Data is illustrative.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) in HCV Replicon Assay

This protocol describes the determination of the 50% effective concentration (EC50) of a single antiviral agent using a stable HCV replicon cell line expressing a reporter gene (e.g., luciferase).

Materials:

  • HCV replicon cells (e.g., Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • This compound and other antiviral agents

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and penicillin-streptomycin. Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the antiviral compounds in DMEM. The final concentration of DMSO should be less than 0.5%.

  • Treatment: Remove the culture medium from the plates and add 100 µL of the medium containing the diluted compounds. Include a "no drug" control (vehicle only) and a "cell-free" control (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Checkerboard Assay for Synergy Analysis

This protocol describes the checkerboard method for assessing the synergistic, additive, or antagonistic effects of two antiviral drugs in combination.

Materials:

  • Same as Protocol 1

Procedure:

  • Cell Seeding: Follow step 1 of Protocol 1.

  • Compound Preparation: Prepare serial dilutions of Drug A (e.g., TMC647055) horizontally and Drug B (e.g., NS3/4A protease inhibitor) vertically in a 96-well plate format. This creates a matrix of combination concentrations.

  • Treatment: Add the drug combinations to the cells in the 96-well plate.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Perform the luciferase assay as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each combination.

    • Analyze the data using synergy analysis software (e.g., CalcuSyn or MacSynergy II) based on the Chou-Talalay method to determine the Combination Index (CI).

Protocol 3: Cytotoxicity Assay (CC50)

This protocol determines the 50% cytotoxic concentration (CC50) of the antiviral agents.

Materials:

  • Huh-7 cells (or the parent cell line of the replicon)

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or XTT)

  • Other materials as in Protocol 1

Procedure:

  • Cell Seeding: Seed Huh-7 cells in 96-well plates.

  • Treatment: Treat the cells with serial dilutions of the compounds as in Protocol 1.

  • Incubation: Incubate for 72 hours.

  • Cell Viability Assay: Measure cell viability using the chosen assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration and determine the CC50 value.

Visualizations

HCV_Lifecycle_and_Drug_Targets cluster_host_cell Hepatocyte cluster_drugs Drug Targets Entry Virus Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Release Virus Release Assembly->Release New_Virions New_Virions Release->New_Virions New Virions TMC647055 TMC647055 TMC647055->Replication NS3_4A_Inhibitor NS3/4A Inhibitor NS3_4A_Inhibitor->Translation HCV_Virion HCV Virion HCV_Virion->Entry

Caption: HCV life cycle and targets of antiviral agents.

Experimental_Workflow start Start: HCV Replicon Cells seed_cells Seed Cells in 96-well Plates start->seed_cells cytotoxicity_assay Cytotoxicity Assay (CC50) start->cytotoxicity_assay prepare_drugs Prepare Serial Dilutions of Drugs seed_cells->prepare_drugs single_agent Single Agent Treatment prepare_drugs->single_agent combination Combination Treatment (Checkerboard) prepare_drugs->combination incubate Incubate for 72 hours single_agent->incubate combination->incubate luciferase_assay Perform Luciferase Assay incubate->luciferase_assay data_analysis Data Analysis luciferase_assay->data_analysis ec50_calc Calculate EC50 data_analysis->ec50_calc synergy_calc Calculate Synergy (CI) data_analysis->synergy_calc end End: Determine Synergy Profile ec50_calc->end synergy_calc->end cytotoxicity_assay->end

Caption: Workflow for in vitro antiviral synergy testing.

Synergy_Logic ci_value Combination Index (CI) Value synergy Synergy (CI < 0.9) ci_value->synergy < 0.9 additive Additive (0.9 ≤ CI ≤ 1.1) ci_value->additive 0.9 - 1.1 antagonism Antagonism (CI > 1.1) ci_value->antagonism > 1.1 interpretation Interpretation of Drug Interaction synergy->interpretation additive->interpretation antagonism->interpretation

Caption: Logic for interpreting synergy data.

References

Application Note: Measuring the EC50 of TMC647055 Choline Salt against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

TMC647055 is a potent and selective non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As an allosteric inhibitor, it binds to the "thumb" domain of the enzyme, specifically the NNI-1 binding site, locking it in an open, inactive conformation and thereby preventing viral RNA replication.[1] This application note provides a detailed protocol for determining the half-maximal effective concentration (EC50) of TMC647055 choline salt in a cell-based HCV subgenomic replicon assay. Additionally, a protocol for assessing cytotoxicity (CC50) is included to determine the selectivity index (SI) of the compound.

Principle

The antiviral activity of TMC647055 is quantified using a human hepatoma cell line (Huh-7) that harbors an HCV subgenomic replicon. This replicon contains the genetic elements required for viral RNA replication, including the NS5B polymerase, and a reporter gene, typically firefly luciferase. Inhibition of HCV replication by TMC647055 leads to a dose-dependent decrease in the expression of the luciferase reporter. The EC50 value, which represents the concentration of the compound that reduces luciferase activity by 50%, is determined by measuring the luminescence at various compound concentrations.

Data Presentation

Table 1: In Vitro Antiviral Activity of TMC647055 against HCV Genotypes
HCV Genotype/SubtypeReplicon SystemEC50 (nM) Range
1aChimeric Replicon74 - 166[1]
1bHuh7-Luc52 - 158[1]
2aChimeric Replicon>200-fold reduction in susceptibility vs. 1b
2bChimeric Replicon>200-fold reduction in susceptibility vs. 1b[1]
3aChimeric Replicon27 - 113[1][3]
4aChimeric Replicon27 - 113[1][3]
6aChimeric Replicon27 - 113[1][3]
Table 2: Effect of NS5B Resistance Mutations on TMC647055 EC50
NS5B MutationFold Change in EC50
L392I9[1][4]
V494A3[1][4]
P495L371[1][4]
Table 3: Cytotoxicity and Selectivity Index of TMC647055
Cell LineAssayCC50 (µM)Selectivity Index (SI = CC50/EC50)
Huh-7Luciferase Reporter>20[5]>243 (based on an EC50 of 82 nM)
MRC-5, HEK-293T, HepG2, VeroE6Resazurin Assay>50[1]Not Applicable

Mandatory Visualizations

HCV_Replication_Inhibition cluster_host_cell Hepatocyte cluster_inhibition Mechanism of Action HCV_RNA HCV (+) RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Processing NS_Proteins->Replication_Complex Assembly Negative_RNA (-) RNA Intermediate Replication_Complex->Negative_RNA RNA Synthesis Progeny_RNA Progeny (+) RNA Negative_RNA->Progeny_RNA RNA Synthesis TMC647055 TMC647055 NS5B NS5B Polymerase (in Replication Complex) TMC647055->NS5B Binds to Allosteric Site Inactive_NS5B Inactive NS5B (Open Conformation) NS5B->Inactive_NS5B Conformational Change Inactive_NS5B->Negative_RNA Inhibits

Caption: Mechanism of TMC647055-mediated inhibition of HCV replication.

EC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Data Acquisition & Analysis Seed_Cells Seed Huh-7 Replicon Cells in 96-well plates Add_Compound Add compound dilutions to cells Seed_Cells->Add_Compound Prepare_Compound Prepare serial dilutions of this compound Prepare_Compound->Add_Compound Incubate Incubate for 72 hours at 37°C, 5% CO2 Add_Compound->Incubate Lyse_Cells Lyse cells and add luciferase substrate Incubate->Lyse_Cells Measure_Luminescence Measure luminescence (e.g., on a plate reader) Lyse_Cells->Measure_Luminescence Calculate_EC50 Calculate EC50 using non-linear regression Measure_Luminescence->Calculate_EC50

References

Application Notes and Protocols for Studying HCV Drug Resistance Using TMC647055 Choline Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a significant global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. However, the emergence of drug resistance remains a critical challenge. TMC647055, a potent and selective non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase, offers a valuable tool for studying these resistance mechanisms.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing TMC647055 choline salt in HCV drug resistance studies.

TMC647055 is a macrocyclic indole inhibitor that allosterically binds to the "thumb" pocket I (NNI-1) of the NS5B polymerase.[1][5] This binding event locks the enzyme in an inactive conformation, thereby inhibiting HCV RNA replication.[1][2] Understanding how mutations in the NS5B polymerase affect the binding and efficacy of TMC647055 is crucial for the development of next-generation inhibitors and for optimizing combination therapies.

Data Presentation

In Vitro Activity of TMC647055 Against Wild-Type and Mutant HCV Replicons

The following tables summarize the in vitro antiviral activity of TMC647055 against various HCV genotypes and replicons containing specific resistance-associated substitutions (RASs) in the NS5B polymerase. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication.

HCV Genotype/SubtypeReplicon TypeEC50 (nM) [Median]Fold Change vs. Genotype 1b (Wild-Type)
Genotype 1b (clone ET)Stable (Luciferase)771.0
Genotype 1b (clone ET)Stable (RT-PCR)1391.0
Genotype 1aStable (RT-PCR)1661.2
Genotype 1a (chimeric)Transient27 - 113~0.2 - 0.8
Genotype 1b (chimeric)Transient27 - 113~0.2 - 0.8
Genotype 2a (JFH-1)Transient>16,600>200
Genotype 2b (chimeric)Transient>16,600>200
Genotype 3a (chimeric)Transient27 - 113~0.2 - 0.8
Genotype 4a (chimeric)Transient27 - 113~0.2 - 0.8
Genotype 6a (chimeric)Transient27 - 113~0.2 - 0.8

Table 1: Pan-genotypic activity of TMC647055. Data compiled from in vitro studies using stable and transient HCV replicon assays.[1][2] Chimeric replicons contain the NS5B region from the respective genotype in a genotype 1b backbone.

NS5B MutationAmino Acid SubstitutionEC50 (nM) [Median]Fold Change vs. Wild-Type
Wild-Type (Genotype 1b)-771.0
NNI-1 Site
L392ILeucine to Isoleucine6939.0
V494AValine to Alanine2313.0
P495LProline to Leucine28,567371.0
P495SProline to SerineNot specified-
P495TProline to ThreonineNot specified-
Other NNI Sites
NNI-2 Associated(e.g., M423T)No significant change~1.0
NNI-3 Associated(e.g., G558R)No significant change~1.0
NNI-4 Associated(e.g., R394K)No significant change~1.0
Nucleoside Inhibitor Site
S282TSerine to ThreonineNo significant change~1.0
NS3/4A Protease Inhibitor RASs
R155KArginine to LysineNo significant change~1.2
D168VAspartic Acid to ValineNo significant change~0.8
NS5A Inhibitor RASs
L31VLeucine to ValineNo significant change~1.0
Y93HTyrosine to HistidineNo significant change~0.9

Table 2: Activity of TMC647055 against common HCV resistance-associated substitutions. Data obtained from transient replicon assays using site-directed mutagenesis to introduce specific mutations into a genotype 1b replicon.[1][2][6]

Experimental Protocols

HCV Replicon Assay for Determining Antiviral Activity (EC50)

This protocol describes the determination of the EC50 value of TMC647055 using a stable HCV replicon cell line expressing luciferase.

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Huh7-Luc/Neo-ET).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 250-500 µg/mL G418.

  • This compound, dissolved in DMSO to create a stock solution.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the Huh7-Luc/Neo-ET cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium without G418. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity. Include a "no drug" control (vehicle only).

  • Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the medium containing the serially diluted TMC647055.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Plot the luciferase activity against the logarithm of the TMC647055 concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value.

In Vitro Selection of TMC647055-Resistant HCV Replicons

This protocol outlines the procedure for selecting for HCV replicons that are resistant to TMC647055.[5][7]

Materials:

  • Huh-7 cells harboring a wild-type HCV replicon (e.g., Huh7-SG-Con1b).

  • Culture medium with and without G418.

  • This compound.

  • 10-cm cell culture dishes.

  • RNA extraction kit.

  • RT-PCR reagents.

  • Sanger sequencing or Next-Generation Sequencing (NGS) services.

Procedure:

  • Cell Plating: Seed Huh-7 replicon cells at a low density (e.g., 3 x 10^5 cells) in 10-cm dishes.

  • Drug Selection: Add TMC647055 to the culture medium at a concentration of 5 to 25 times the EC50. Also, maintain G418 selection to ensure the presence of the replicon.

  • Long-Term Culture: Culture the cells for several weeks, refreshing the medium with fresh TMC647055 and G418 twice a week.

  • Colony Formation: Monitor the plates for the emergence of resistant cell colonies.

  • Isolation and Expansion: Isolate individual resistant colonies and expand them in the presence of the selection pressure (TMC647055 and G418).

  • Genotypic Analysis: Extract total RNA from the resistant cell populations. Perform RT-PCR to amplify the NS5B coding region. Sequence the PCR products to identify mutations.

  • Phenotypic Analysis: Characterize the identified mutations by introducing them into a wild-type replicon backbone via site-directed mutagenesis and then determining the EC50 of TMC647055 against these mutant replicons as described in Protocol 1.

Site-Directed Mutagenesis of the HCV NS5B Gene

This protocol provides a general workflow for introducing specific mutations into the NS5B gene within a replicon plasmid.[8][9][10][11][12]

Materials:

  • Plasmid DNA containing the HCV replicon.

  • Mutagenic primers designed to introduce the desired mutation.

  • High-fidelity DNA polymerase.

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli cells.

  • LB agar plates with the appropriate antibiotic.

Procedure:

  • Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Perform PCR using the replicon plasmid as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to amplify the entire plasmid.

  • Template Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plating and Colony Selection: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Plasmid Purification and Sequencing: Select several colonies, grow them in liquid culture, and purify the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

Mandatory Visualizations

HCV_Replication_and_TMC647055_Inhibition cluster_host_cell Hepatocyte HCV_RNA HCV RNA (+ strand) Polyprotein Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Processing Replication_Complex Replication Complex NS_Proteins->Replication_Complex Negative_Strand_RNA (-) strand RNA Replication_Complex->Negative_Strand_RNA RNA Synthesis Progeny_RNA Progeny HCV RNA (+ strand) Negative_Strand_RNA->Progeny_RNA RNA Synthesis Assembly_Release New Virions Progeny_RNA->Assembly_Release Assembly & Release NS5B NS5B Polymerase NS5B->Replication_Complex incorporation NS5B->Replication_Complex Inhibition TMC647055 TMC647055 TMC647055->NS5B Allosteric Binding (Thumb Pocket I) Extracellular_HCV HCV Virion Extracellular_HCV->HCV_RNA Entry & Uncoating Extracellular_Space Extracellular_Space Resistance_Study_Workflow cluster_selection In Vitro Resistance Selection cluster_analysis Analysis of Resistant Clones cluster_validation Validation of Resistance Mutations Start Wild-Type HCV Replicon Cells Treatment Culture with TMC647055 (5-25x EC50) Start->Treatment Selection Isolate Resistant Colonies Treatment->Selection Genotypic Genotypic Analysis (NS5B Sequencing) Selection->Genotypic SDM Site-Directed Mutagenesis of Wild-Type Replicon Genotypic->SDM Phenotypic Phenotypic Analysis (EC50 Determination) Result Confirmed Resistance Profile Phenotypic->Result SDM->Phenotypic NS5B_Inhibition_Pathway NS5B_Structure HCV NS5B Polymerase Thumb Domain Palm Domain (Active Site) Finger Domain Inactive_Conformation Inactive Conformation (Locked Open) NS5B_Structure->Inactive_Conformation Induces Conformational Change TMC647055 TMC647055 TMC647055->NS5B_Structure:f0 Binds to Thumb Pocket I (NNI-1) RNA_Synthesis_Blocked RNA Synthesis Inhibited Inactive_Conformation->RNA_Synthesis_Blocked

References

Application Notes and Protocols: Experimental Design for TMC647055 Choline Salt Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of TMC647055 choline salt in combination with other antiviral agents for the treatment of Hepatitis C Virus (HCV) infection. The protocols outlined below are designed to assess the cytotoxicity, antiviral efficacy, and synergistic potential of the drug combination in a robust and reproducible manner.

Introduction

TMC647055 is an experimental non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2] Combination therapy with direct-acting antivirals (DAAs) that have different mechanisms of action is the standard of care for HCV infection to maximize efficacy and minimize the development of resistance.[3][4] The choline salt formulation of TMC647055 is designed to improve its pharmaceutical properties. This document outlines the experimental design for evaluating the in vitro efficacy and synergy of this compound when used in combination with another anti-HCV agent.

Mechanism of Action: HCV NS5B Polymerase Inhibition

TMC647055 targets the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome. As a non-nucleoside inhibitor, TMC647055 binds to a distinct allosteric site on the enzyme, away from the active site for nucleotide incorporation. This binding event induces a conformational change in the polymerase, rendering it inactive and thereby halting viral RNA synthesis.

cluster_HCV_Replication HCV Replication Cycle cluster_Target Drug Target cluster_MOA Mechanism of Action Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Translation & Polyprotein Processing Translation & Polyprotein Processing Uncoating->Translation & Polyprotein Processing RNA Replication RNA Replication Translation & Polyprotein Processing->RNA Replication Viral Assembly Viral Assembly RNA Replication->Viral Assembly NS5B Polymerase NS5B Polymerase RNA Replication->NS5B Polymerase dependent on Viral Release Viral Release Viral Assembly->Viral Release Inhibition of RNA Synthesis Inhibition of RNA Synthesis NS5B Polymerase->Inhibition of RNA Synthesis leads to TMC647055 TMC647055 TMC647055->NS5B Polymerase binds to allosteric site Suppression of Viral Replication Suppression of Viral Replication Inhibition of RNA Synthesis->Suppression of Viral Replication

Figure 1: Mechanism of action of TMC647055 in inhibiting HCV replication.

Experimental Workflow

The overall experimental workflow for evaluating the combination therapy involves a stepwise approach, starting with the assessment of individual drug activities and culminating in the analysis of their combined effect.

Start Start Prepare Drug Solutions Prepare Drug Solutions Start->Prepare Drug Solutions Cytotoxicity Assay Cytotoxicity Assay Prepare Drug Solutions->Cytotoxicity Assay Antiviral Activity Assay (Monotherapy) Antiviral Activity Assay (Monotherapy) Prepare Drug Solutions->Antiviral Activity Assay (Monotherapy) Cytotoxicity Assay->Antiviral Activity Assay (Monotherapy) Combination Synergy Assay Combination Synergy Assay Antiviral Activity Assay (Monotherapy)->Combination Synergy Assay Data Analysis Data Analysis Combination Synergy Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Figure 2: General experimental workflow for in vitro combination therapy evaluation.

Experimental Protocols

Cell Culture and Virus
  • Cell Line: Huh-7 cells or other hepatoma cell lines permissive to HCV replication.

  • Virus: HCVcc (cell culture-derived infectious HCV) of a relevant genotype (e.g., genotype 1b).

Protocol 1: Cytotoxicity Assay

Objective: To determine the concentration range of this compound and the combination drug that is non-toxic to the host cells.

Methodology:

  • Seed Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the combination drug in cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a "cells only" control (no drug).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Calculate the 50% cytotoxic concentration (CC50) for each compound.

Protocol 2: Antiviral Activity Assay (Monotherapy)

Objective: To determine the 50% effective concentration (EC50) of this compound and the combination drug against HCV replication.

Methodology:

  • Seed Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Infect the cells with HCVcc at a multiplicity of infection (MOI) of 0.1 for 4 hours.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add 100 µL of serial dilutions of this compound or the combination drug to the infected cells. Include an "infected untreated" control.

  • Incubate the plate for 72 hours.

  • Quantify HCV replication by measuring HCV RNA levels using RT-qPCR or by using a reporter virus (e.g., luciferase).

  • Calculate the EC50 for each compound.

Protocol 3: Combination Synergy Assay

Objective: To evaluate the interaction between this compound and the combination drug (synergistic, additive, or antagonistic).

Methodology:

  • Prepare a checkerboard dilution series of this compound and the combination drug.

  • Seed and infect Huh-7 cells as described in the antiviral activity assay.

  • Add the drug combinations from the checkerboard plate to the infected cells.

  • Incubate for 72 hours.

  • Quantify HCV replication.

  • Analyze the data using a synergy model such as the Bliss independence or Loewe additivity model to determine the nature of the drug interaction.[5][6][7]

Data Presentation

The quantitative data generated from the above experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Cytotoxicity and Antiviral Activity of Individual Compounds

CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound
Combination Drug X

Table 2: Synergy Analysis of this compound and Combination Drug X

Combination Ratio (TMC647055:Drug X)Bliss Synergy ScoreInterpretation
1:1
1:5
5:1

Note: Bliss synergy scores >10 are generally considered synergistic.[6][7]

Logical Framework for Decision Making

The results from the in vitro studies will guide the decision-making process for further development of the combination therapy.

Start Start Acceptable SI Acceptable Selectivity Index? Start->Acceptable SI In Vitro Synergy Synergistic Interaction? Proceed Proceed to In Vivo Studies In Vitro Synergy->Proceed Yes Re-evaluate Re-evaluate Combination In Vitro Synergy->Re-evaluate No (Additive/Antagonistic) Acceptable SI->In Vitro Synergy Yes Acceptable SI->Re-evaluate No

Figure 3: Decision-making flowchart based on in vitro results.

Conclusion

This document provides a detailed framework for the preclinical evaluation of this compound in combination therapy. The successful completion of these studies will provide critical data on the potential of this drug combination for the treatment of HCV infection and will inform the decision to proceed with further in vivo and clinical investigations.[8][9][10]

References

Troubleshooting & Optimization

Technical Support Center: TMC647055 Choline Salt in Huh-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TMC647055 choline salt in Huh-7 cells.

Frequently Asked Questions (FAQs)

Q1: What is TMC647055 and what is its mechanism of action?

A1: TMC647055 is a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3] Its mechanism of action involves binding to the "thumb-1" allosteric site of the NS5B polymerase.[4] This binding event is thought to induce a conformational change that locks the enzyme in an inactive state, thereby preventing viral RNA replication.[3][5]

Q2: What is the recommended starting concentration range for TMC647055 in Huh-7 cells?

A2: Based on published data, the 50% effective concentration (EC50) of TMC647055 in Huh-7 cells harboring HCV replicons is in the nanomolar range. For initial experiments, a concentration range of 1 nM to 1 µM is recommended to determine the optimal dose for your specific experimental conditions. It is crucial to perform a dose-response experiment to identify the most effective and least toxic concentration.[6][7]

Q3: What is the known cytotoxicity of TMC647055 in Huh-7 cells?

A3: The 50% cytotoxic concentration (CC50) for TMC647055 in Huh-7 cells has been reported to be 42.1 µM.[4] This indicates a high therapeutic index (CC50/EC50), suggesting that the compound is significantly more toxic to the virus than to the host cells. However, it is always recommended to perform your own cytotoxicity assays to confirm these findings in your specific Huh-7 subclone and culture conditions.[8][9]

Q4: What solvents should be used to prepare this compound stock solutions?

A4: The product data sheet for your specific lot of this compound should provide information on solubility.[6] Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many small molecule inhibitors.[6] It is critical to ensure the final concentration of the solvent in your cell culture medium is non-toxic to the Huh-7 cells (typically ≤ 0.5%).

Troubleshooting Guides

Problem 1: No or low antiviral activity observed.
Possible Cause Troubleshooting Step
Incorrect Drug Concentration Verify calculations for serial dilutions. Perform a new dose-response experiment starting from a wider concentration range (e.g., 0.1 nM to 10 µM).
Drug Instability Prepare fresh stock solutions and working dilutions. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Health Ensure Huh-7 cells are healthy and in the exponential growth phase.[10] Check for signs of stress or contamination. Use cells with a low passage number.
Resistant HCV Replicon If using a replicon system, verify its sensitivity to other known HCV inhibitors. Sequence the NS5B region to check for resistance-associated mutations.[11]
Problem 2: High cytotoxicity observed at expected effective concentrations.
Possible Cause Troubleshooting Step
Solvent Toxicity Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) used in your drug treatment to assess its effect on cell viability. Ensure the final solvent concentration is below the toxic threshold.
Incorrect Cell Seeding Density Optimize the cell seeding density for your cytotoxicity assay. Over-confluent or under-confluent cells can show altered sensitivity to cytotoxic compounds.[10]
Assay-Specific Artifacts The choice of cytotoxicity assay can influence the results.[8][9] Consider using a different method (e.g., LDH release vs. MTT) to confirm the observed toxicity.[9]
Extended Incubation Time Reduce the duration of drug exposure. A time-course experiment can help determine the optimal incubation time to observe antiviral activity without significant cytotoxicity.[6]

Quantitative Data Summary

The following table summarizes the reported in vitro activity of TMC647055 in Huh-7 cells.

Parameter Cell Line Value Reference
EC50 (Luciferase) Huh7-Luc (Genotype 1b replicon)77 nM[4]
EC50 (RT-qPCR) Huh7-Luc (Genotype 1b replicon)139 nM[4]
EC50 (RT-qPCR) Huh7-SG-Con1b (Genotype 1b replicon)74 nM[4]
EC50 (RT-qPCR) Huh7-SG-1a (Genotype 1a replicon)166 nM[4]
CC50 Huh-742.1 µM[4]

Experimental Protocols

Protocol 1: Determination of EC50 of TMC647055 in Huh-7 Replicon Cells
  • Cell Seeding:

    • Culture Huh-7 cells containing an HCV replicon (e.g., with a luciferase reporter) in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C and 5% CO2.[12][13]

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a pre-determined optimal density.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO only).

  • Treatment:

    • After 24 hours of cell attachment, remove the old medium and add the medium containing the different concentrations of TMC647055.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Endpoint Measurement:

    • If using a luciferase reporter, measure the luciferase activity according to the manufacturer's instructions.

    • Alternatively, quantify HCV RNA levels using RT-qPCR.

  • Data Analysis:

    • Normalize the results to the vehicle control.

    • Plot the normalized data against the log of the drug concentration and fit a dose-response curve to calculate the EC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed Huh-7 cells in a 96-well plate at an optimal density and allow them to attach for 24 hours.[14]

  • Compound Treatment:

    • Treat the cells with a range of TMC647055 concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control.

  • Incubation:

    • Incubate for the same duration as your antiviral assay (e.g., 48-72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.[14]

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability data against the log of the drug concentration to determine the CC50 value.

Visualizations

Signaling_Pathway cluster_HCV HCV Replication Cycle HCV_RNA HCV RNA Genome NS5B_Polymerase NS5B RNA Polymerase HCV_RNA->NS5B_Polymerase Template Viral_RNA_Replication Viral RNA Replication NS5B_Polymerase->Viral_RNA_Replication Catalyzes TMC647055 TMC647055 TMC647055->NS5B_Polymerase Inhibits (Allosteric Binding) Experimental_Workflow Start Start: Optimize TMC647055 Concentration Culture_Cells Culture Huh-7 Cells Start->Culture_Cells Dose_Response Perform Dose-Response (EC50) Culture_Cells->Dose_Response Cytotoxicity_Assay Perform Cytotoxicity Assay (CC50) Culture_Cells->Cytotoxicity_Assay Analyze_Data Analyze Data & Determine Therapeutic Index Dose_Response->Analyze_Data Cytotoxicity_Assay->Analyze_Data Optimal_Concentration Select Optimal Concentration for Further Experiments Analyze_Data->Optimal_Concentration End End Optimal_Concentration->End Troubleshooting_Guide Start Experiment Issue Low_Activity Low/No Antiviral Activity? Start->Low_Activity High_Cytotoxicity High Cytotoxicity? Start->High_Cytotoxicity Low_Activity->High_Cytotoxicity No Check_Concentration Verify Drug Concentration & Dilutions Low_Activity->Check_Concentration Yes Check_Solvent_Toxicity Test Vehicle Control High_Cytotoxicity->Check_Solvent_Toxicity Yes Check_Drug_Stability Prepare Fresh Stock Check_Concentration->Check_Drug_Stability Check_Cell_Health Assess Cell Health & Passage Number Check_Drug_Stability->Check_Cell_Health Optimize_Seeding Optimize Cell Seeding Density Check_Solvent_Toxicity->Optimize_Seeding Vary_Incubation Reduce Incubation Time Optimize_Seeding->Vary_Incubation

References

Technical Support Center: Troubleshooting Variability in HCV Replicon Assays with TMC647055

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the hepatitis C virus (HCV) non-nucleoside inhibitor, TMC647055, in replicon-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and ensure the generation of robust and reproducible data.

Frequently Asked questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and a troubleshooting guide for variability observed in HCV replicon assays when testing TMC647055.

Q1: We are observing significant well-to-well and plate-to-plate variability in our EC50 values for TMC647055. What are the potential causes and how can we mitigate this?

A1: High variability in EC50 values is a frequent challenge in cell-based assays. The following factors are common culprits:

  • Cell Health and Passage Number: The permissiveness of Huh-7 cells, the host cell line for most HCV replicons, to HCV RNA replication can change with high passage numbers.[1][2]

    • Solution: Use low-passage Huh-7 cells (ideally below passage 20). Maintain a consistent cell seeding density and ensure cells are in the logarithmic growth phase when performing the assay.[1] Regularly monitor cell morphology and viability.

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate will lead to variability in replicon levels and, consequently, in the measured antiviral effect.

    • Solution: Ensure a single-cell suspension before plating and use calibrated multichannel pipettes for cell seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution.

  • Reagent Consistency: Variations in the concentration of assay components, such as the DMSO used to dissolve TMC647055, can impact cell health and enzyme kinetics.

    • Solution: Prepare a single, large batch of each reagent for the entire experiment. Ensure thorough mixing and maintain a consistent final DMSO concentration (typically ≤0.5%) across all wells.[1]

  • Assay Protocol Adherence: Minor deviations in incubation times, temperatures, or the timing of reagent addition can introduce significant variability.[1]

    • Solution: Follow a standardized, written protocol meticulously. For repetitive tasks, consider using automated liquid handlers to minimize human error.[1]

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile media or PBS to create a humidity barrier.

Q2: The luciferase signal in our negative control wells (vehicle-treated) is lower than expected. What could be the cause?

A2: A weak signal in your control wells can compromise the dynamic range of your assay. Consider the following:

  • Low Replicon Replication Efficiency: The specific replicon cell line may have inherently low replication levels.

    • Solution: Ensure you are using a highly permissive Huh-7 subclone (e.g., Huh-7.5). If the problem persists, consider using a replicon with adaptive mutations that enhance replication.[2]

  • Suboptimal Cell Density: The number of cells per well can significantly impact the overall luciferase signal.

    • Solution: Perform a cell titration experiment to determine the optimal seeding density that provides a robust and reproducible signal.

  • Luciferase Reagent Issues: The luciferase substrate may have degraded due to improper storage or handling.

    • Solution: Prepare fresh luciferase substrate for each experiment. Protect the substrate from light and store it according to the manufacturer's instructions.

Q3: We are observing a high background signal in our luciferase assay. How can we reduce it?

A3: High background can mask the true signal and reduce the assay's sensitivity. Potential causes include:

  • Plate Type: The color of the microplate can affect background luminescence.

    • Solution: Use opaque, white-walled plates for luminescence assays to minimize well-to-well crosstalk and reduce background.

  • Contamination: Bacterial or fungal contamination can interfere with the assay.

    • Solution: Maintain sterile cell culture conditions. Regularly check for contamination and discard any contaminated cultures.

  • Reagent Autoluminescence: Some components of the culture medium or the compound itself may be inherently luminescent.

    • Solution: Test the background luminescence of the medium and the compound in the absence of cells. If necessary, change the brand of medium or use a different solvent for the compound.

Q4: Our EC50 values for TMC647055 are consistently higher than what is reported in the literature. What could explain this discrepancy?

A4: Several factors can lead to an apparent decrease in the potency of TMC647055:

  • Compound Degradation: Improper storage or multiple freeze-thaw cycles can lead to the degradation of TMC647055.

    • Solution: Store TMC647055 stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

  • Presence of Resistant Variants: The replicon cell line may contain pre-existing mutations in the NS5B polymerase that confer resistance to TMC647055.[3]

    • Solution: Sequence the NS5B region of your replicon to check for known resistance mutations (e.g., L392I, V494A, P495L).[3]

  • High Protein Binding: If the assay medium contains a high percentage of serum, the effective concentration of TMC647055 available to the cells may be reduced due to protein binding.

    • Solution: Standardize the serum concentration in your assay medium. If high protein binding is suspected, you can perform the assay in a medium with a lower serum concentration, ensuring that cell viability is not compromised.

  • Assay Duration: A longer incubation time with the compound may be required to observe its full effect.

    • Solution: Test different incubation times (e.g., 48, 72, and 96 hours) to determine the optimal duration for your specific replicon and assay conditions.

Q5: How can we differentiate between true antiviral activity and cytotoxicity of TMC647055?

A5: It is essential to assess the cytotoxicity of TMC647055 in parallel with its antiviral activity to ensure that the observed reduction in replicon signal is not due to cell death.

  • Solution: Perform a cytotoxicity assay, such as the MTT or CellTiter-Glo assay, on the parental Huh-7 cell line (without the replicon) using the same concentrations of TMC647055 and the same incubation period as in the replicon assay. The 50% cytotoxic concentration (CC50) should be significantly higher than the EC50 value. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window. A higher SI value indicates a more favorable safety profile.

Quantitative Data for TMC647055

The following tables summarize the in vitro activity of TMC647055 against different HCV genotypes and common resistance-associated variants.

Table 1: Antiviral Activity of TMC647055 against Different HCV Genotypes in Replicon Assays [3]

HCV GenotypeReplicon TypeMedian EC50 (nM)
1aChimeric27 - 113
1bET clone77 (luciferase) / 139 (qRT-PCR)
2aChimeric (JFH-1)>200-fold reduction in susceptibility
2bChimeric>200-fold reduction in susceptibility
3aChimeric27 - 113
4aChimeric27 - 113
6aChimeric27 - 113

Table 2: Impact of NS5B Mutations on the Antiviral Activity of TMC647055 (Genotype 1b Replicon) [3]

MutationFold Change in EC50
L392I9
V494A3
P495L371

Experimental Protocols

1. Luciferase-Based HCV Replicon Assay

This protocol describes a transient assay to determine the EC50 of TMC647055 against an HCV replicon expressing a luciferase reporter.[1][4][5]

  • Cell Culture: Maintain Huh-7 human hepatoma cells (or a highly permissive subclone like Huh-7.5) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in opaque, white-walled 96-well plates at a pre-determined optimal density in 100 µL of culture medium.

    • Incubate for 16-24 hours.

  • Compound Addition:

    • Prepare serial dilutions of TMC647055 in DMSO. Further dilute these in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the cells and add 100 µL of the medium containing the TMC647055 dilutions.

    • Include appropriate controls: no-drug (vehicle control) and a known inhibitor as a positive control.

  • Incubation and Luciferase Measurement:

    • Incubate the plates for 72 hours at 37°C with 5% CO₂.

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add a luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells).

    • Normalize the data to the vehicle control (100% replication).

    • Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the EC50 value.

2. MTT Cytotoxicity Assay

This assay should be run in parallel with the antiviral assay to determine the cytotoxicity of TMC647055.[6][7][8]

  • Cell Seeding: Seed Huh-7 cells (without the replicon) in a clear 96-well plate at the same density as the replicon assay. Incubate for 16-24 hours.

  • Compound Addition: Add the same serial dilutions of TMC647055 as in the antiviral assay. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation and MTT Addition:

    • Incubate for 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified atmosphere.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no cells).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the CC50 value.

Visualizations

HCV_Replication_and_TMC647055_Inhibition cluster_host_cell Hepatocyte cluster_inhibition Mechanism of TMC647055 Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Release Virion Release Assembly->Release NS5B NS5B Polymerase (Thumb Pocket I) NS5B->Replication Inhibits RNA Synthesis TMC647055 TMC647055 TMC647055->NS5B Binds to allosteric site

Caption: Mechanism of action of TMC647055 in the HCV replication cycle.

HCV_Replicon_Assay_Workflow start Start seed_cells Seed Huh-7 cells in 96-well plate start->seed_cells incubate1 Incubate 16-24h seed_cells->incubate1 add_compound Add serial dilutions of TMC647055 incubate1->add_compound incubate2 Incubate 72h add_compound->incubate2 add_luciferase Add luciferase reagent incubate2->add_luciferase read_luminescence Measure luminescence add_luciferase->read_luminescence analyze_data Data analysis (EC50) read_luminescence->analyze_data

Caption: Experimental workflow for a luciferase-based HCV replicon assay.

Troubleshooting_Variability high_variability High EC50 Variability cause1 Cell Health/ Passage Number high_variability->cause1 cause2 Inconsistent Seeding Density high_variability->cause2 cause3 Reagent Inconsistency high_variability->cause3 cause4 Protocol Deviations high_variability->cause4 solution1 Use low passage cells, monitor health cause1->solution1 solution2 Ensure single-cell suspension, use calibrated pipettes cause2->solution2 solution3 Prepare master mixes, consistent DMSO% cause3->solution3 solution4 Adhere to standardized protocol, use automation cause4->solution4

Caption: Decision tree for troubleshooting high EC50 variability.

References

TMC647055 Choline salt stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of TMC647055 choline salt in DMSO and cell culture media for researchers, scientists, and drug development professionals. The information is based on general chemical principles and best practices for handling similar compounds, as specific stability data for this compound is not publicly available. It is strongly recommended to perform in-house stability studies for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare stock solutions of this compound in DMSO?

A1: It is recommended to use anhydrous, high-purity DMSO to prepare stock solutions. The presence of water can affect the stability of compounds in DMSO.[1][2] For consistency, use a high concentration for the stock solution (e.g., 10 mM) to minimize the impact of repeated freeze-thaw cycles.[3]

Q2: What are the recommended storage conditions for this compound DMSO stock solutions?

A2: For long-term storage, it is advisable to aliquot the DMSO stock solution into single-use vials and store them at -20°C or -80°C, protected from light. This will minimize the number of freeze-thaw cycles, which can potentially degrade the compound over time.[3][4] While many compounds are stable in DMSO for extended periods at 4°C, freezing is generally a safer long-term storage strategy.[1]

Q3: How stable is this compound in cell culture media?

A3: The stability of small molecules in cell culture media can be influenced by several factors, including the pH of the media, the presence of serum proteins, and interaction with other media components.[5][6] Aqueous solutions of choline salts are generally stable, but slow degradation can occur.[7] It is best practice to prepare fresh dilutions of TMC647055 in cell culture media for each experiment from a frozen DMSO stock. Avoid storing the compound in cell culture media for extended periods.

Q4: Can I store this compound in aqueous buffers?

A4: While choline salts are water-soluble, the stability of the parent TMC647055 molecule in aqueous solutions is unknown.[8] If aqueous stocks are necessary, it is recommended to prepare them fresh for each experiment and conduct a stability study to determine the rate of degradation under your specific buffer conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of the compound in cell culture media. The final concentration of DMSO is too high, or the compound has limited solubility in the aqueous environment of the media.Ensure the final concentration of DMSO in your cell culture is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. Prepare intermediate dilutions in media if necessary.
Inconsistent experimental results or loss of compound activity. The compound may have degraded due to improper storage, multiple freeze-thaw cycles, or instability in the experimental medium.Always use freshly prepared dilutions from a properly stored, single-use aliquot of the DMSO stock solution. Perform a dose-response curve in each experiment to monitor for changes in potency.
Unexpected cellular toxicity. The toxicity may be due to the compound itself, the DMSO solvent, or a degradation product.Run a vehicle control (media with the same concentration of DMSO) to assess the effect of the solvent on your cells. If toxicity persists, consider lowering the concentration of TMC647055.

Quantitative Data Summary

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.

Table 1: Hypothetical Stability of this compound in DMSO

Storage TemperatureTimePercent Remaining (Hypothetical)
Room Temperature24 hours95%
4°C7 days98%
-20°C30 days>99%
-80°C6 months>99%

Table 2: Hypothetical Stability of this compound in Cell Culture Media (e.g., DMEM with 10% FBS) at 37°C

TimePercent Remaining (Hypothetical)
2 hours>99%
8 hours90%
24 hours75%
48 hours55%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in Cell Culture Media

  • Prepare a fresh dilution of this compound from a DMSO stock solution into pre-warmed cell culture media to the final working concentration.

  • Incubate the solution at 37°C in a cell culture incubator.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.

  • Immediately analyze the concentration of the remaining TMC647055 in the aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use start This compound (Solid) dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute in Cell Culture Media thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for preparation and use of TMC647055.

signaling_pathway TMC647055 TMC647055 TargetProtein Target Protein TMC647055->TargetProtein Inhibition DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 Activation DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 CellularResponse Cellular Response DownstreamEffector2->CellularResponse

Caption: Hypothetical signaling pathway for TMC647055.

troubleshooting_guide start Inconsistent Results? check_storage Check Stock Solution Storage (Temp, Freeze-Thaw Cycles) start->check_storage check_prep Review Dilution Protocol (Fresh Dilutions?) start->check_prep check_media Assess Media Stability (Run Stability Assay) start->check_media solution Use Fresh Aliquots & Fresh Dilutions check_storage->solution check_prep->solution check_media->solution

Caption: Troubleshooting inconsistent experimental results.

References

How to address TMC647055 Choline salt cytotoxicity in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cytotoxicity with TMC647055 choline salt in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is TMC647055 and why is a choline salt formulation used?

TMC-647055 is an experimental antiviral drug that acts as a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] Choline salt formulations are often utilized in drug development to improve the solubility and bioavailability of a compound.[3][4] While this formulation can offer benefits, it is essential to evaluate the potential for cytotoxicity that may arise from the parent compound, the choline salt moiety, or the formulation as a whole.

Q2: Is cytotoxicity expected with choline salts?

Choline itself is an essential nutrient.[5] However, high concentrations of certain choline-based formulations, such as some choline chloride-based natural deep eutectic solvents (NADES), have exhibited cytotoxic effects in vitro.[6][7] The cytotoxicity often depends on the specific chemical composition of the solvent system and the cell type being tested.[6][7] Therefore, it is crucial to empirically determine the cytotoxic potential of this compound in your specific experimental model.

Q3: What are the initial steps to take if I observe unexpected cytotoxicity?

If you observe unexpected cytotoxicity, it is important to systematically troubleshoot the experiment. Key initial steps include:

  • Confirm the observation: Repeat the experiment to ensure the result is reproducible.

  • Review your protocol: Double-check all calculations, dilutions, and procedural steps.

  • Assess vehicle controls: Ensure that the vehicle used to dissolve the this compound is not causing the cytotoxicity.

  • Characterize the cytotoxicity: Determine if the observed effect is cytotoxic (cell-killing) or cytostatic (inhibiting proliferation).[8]

  • Establish a dose-response curve: This will help in determining the concentration at which the cytotoxic effects become apparent.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vitro experiments with this compound.

Problem Possible Cause Recommended Solution
High variability in cytotoxicity results between replicate wells. Inconsistent cell seeding, uneven distribution of the compound, or edge effects in the microplate.[9][10]Ensure a homogenous cell suspension before seeding. Mix gently after adding the compound. To mitigate edge effects, avoid using the outer wells of the plate for experimental data; instead, fill them with sterile PBS or media.[10]
Vehicle control group shows significant cell death. The solvent used to dissolve the this compound (e.g., DMSO, ethanol) is at a cytotoxic concentration.Determine the maximum non-toxic concentration of the vehicle for your specific cell line by running a vehicle-only dose-response curve. Ensure the final vehicle concentration in all wells is consistent and below this toxic threshold.[11]
No dose-dependent cytotoxicity observed at expected concentrations. The compound may have low solubility in the culture medium, leading to precipitation. The compound may be unstable under the experimental conditions.Visually inspect the wells for any precipitate after adding the compound. Prepare fresh stock solutions for each experiment. Consider using a different solvent or formulation approach if solubility issues persist.[12]
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). The compound may be interfering with the assay chemistry. For example, some compounds can interfere with the formazan production in MTT assays.[13]Use multiple, mechanistically distinct cytotoxicity assays to confirm the results. For example, complement a metabolic assay (MTT, MTS) with a membrane integrity assay (LDH release, trypan blue exclusion).[13]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Protocol 1: MTT Assay for Cell Viability

This protocol assesses cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully collect a portion of the supernatant from each well without disturbing the cell monolayer.

  • LDH Reaction: In a new 96-well plate, add the collected supernatant and the LDH assay reaction mixture according to the manufacturer's instructions.[10]

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time (typically up to 30 minutes). Measure the absorbance at the specified wavelength (e.g., 490 nm).[10]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of this compound treatment Treat cells and incubate (24-72h) compound_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh data_acq Measure Absorbance mtt->data_acq ldh->data_acq analysis Calculate % Viability / Cytotoxicity data_acq->analysis dose_response Generate Dose-Response Curve analysis->dose_response

Caption: Workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tmc This compound ros Increased ROS tmc->ros mito Mitochondrial Stress ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical pathway of TMC647055-induced apoptosis.

References

Improving the solubility of TMC647055 Choline salt for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using TMC647055 choline salt in their assays.

Troubleshooting Guide

Problem: Precipitate formation upon dissolution or dilution in aqueous buffer.

Possible Cause 1: Low aqueous solubility of the compound.

  • Solution: this compound, despite being a salt form, may still exhibit limited solubility in purely aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent.

    • Recommended Protocol: Prepare a stock solution in 100% Dimethyl Sulfoxide (DMSO).[1] Sonication or gentle warming (up to 60°C) can aid in dissolution. From this stock, make further dilutions into your aqueous assay buffer. To minimize precipitation, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.

Possible Cause 2: Final concentration in the assay exceeds the solubility limit.

  • Solution: The final concentration of DMSO in the assay should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity, typically below 0.5%. If precipitation still occurs at the desired final concentration of TMC647055, consider using a co-solvent system or a solubilizing agent.

    • Co-solvent approach: A stock solution in DMSO can be further diluted using a formulation containing a solubilizing agent like sulfobutylether-β-cyclodextrin (SBE-β-CD). A published protocol describes creating a 20.8 mg/mL stock in DMSO and then diluting it into a 20% SBE-β-CD solution in saline to achieve a clear final solution.[1]

Possible Cause 3: pH of the aqueous buffer.

Problem: Inconsistent results or lower than expected potency in the assay.

Possible Cause 1: Incomplete dissolution of the compound.

  • Solution: Ensure that the compound is fully dissolved in the stock solution. Visually inspect the solution for any particulate matter. If necessary, briefly sonicate or warm the stock solution.

Possible Cause 2: Adsorption of the compound to plasticware.

  • Solution: Hydrophobic compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in the assay. To mitigate this, consider using low-adhesion plasticware or pre-treating the plasticware with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.

Possible Cause 3: Degradation of the compound.

  • Solution: Prepare fresh dilutions of the compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution. Long-term storage of diluted aqueous solutions is not recommended.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent is 100% DMSO. High concentrations can be achieved in DMSO, which can then be diluted into aqueous buffers for assays.[1]

Q2: What is the maximum solubility of this compound in DMSO?

A2: A solubility of up to 62.5 mg/mL in DMSO has been reported, which may require sonication and warming to 60°C.

Q3: How can I prepare a working solution of this compound for in vitro assays?

A3: A common method is to first prepare a high-concentration stock solution in DMSO. This stock solution can then be serially diluted in your cell culture medium or assay buffer to the desired final concentration. Ensure the final DMSO concentration is low and non-toxic to your cells (typically ≤ 0.5%). For challenging solubility issues, a co-solvent system with SBE-β-CD can be employed.[1]

Q4: Is this compound soluble in ethanol or methanol?

Q5: What is the mechanism of action of TMC647055?

A5: TMC647055 is a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. It binds to an allosteric site on the enzyme, leading to a conformational change that inhibits its ability to replicate the viral RNA.

Quantitative Solubility Data

Solvent/SystemConcentrationMethod
Dimethyl Sulfoxide (DMSO)62.5 mg/mLUltrasonic and warming to 60°C
Dimethyl Sulfoxide (DMSO)20.8 mg/mL-
10% DMSO in 20% SBE-β-CD in Saline≥ 2.08 mg/mLDilution from a 20.8 mg/mL DMSO stock

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out the required amount of this compound (Molecular Weight: 727.91 g/mol ).

  • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the compound is completely dissolved. If necessary, sonicate for 5-10 minutes or warm the solution to 37-60°C.

  • Visually inspect the solution to ensure no particulate matter is present.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution using a Co-solvent System
  • Prepare a 20.8 mg/mL stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.

  • To prepare a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.

  • Mix thoroughly by vortexing. This will result in a clear solution ready for further dilution into your assay medium.[1]

Visualizations

HCV_Replication_Pathway cluster_host_cell Hepatocyte (Host Cell) HCV_Virion HCV Virion Entry Entry via Receptor-Mediated Endocytosis HCV_Virion->Entry Uncoating Uncoating Entry->Uncoating Viral_RNA Viral (+)ssRNA Genome Uncoating->Viral_RNA Translation Ribosomal Translation Viral_RNA->Translation RNA_Replication RNA Replication Viral_RNA->RNA_Replication Template Polyprotein HCV Polyprotein Translation->Polyprotein Cleavage Proteolytic Cleavage Polyprotein->Cleavage Structural_Proteins Structural Proteins (Core, E1, E2) Cleavage->Structural_Proteins NS_Proteins Non-Structural Proteins (NS2, NS3, NS4A, NS4B, NS5A, NS5B) Cleavage->NS_Proteins Assembly Virion Assembly Structural_Proteins->Assembly Replication_Complex Formation of Replication Complex NS_Proteins->Replication_Complex NS5B_Polymerase NS5B RNA-dependent RNA Polymerase Replication_Complex->NS5B_Polymerase NS5B_Polymerase->RNA_Replication Catalyzes Negative_Strand_RNA (-)ssRNA Intermediate RNA_Replication->Negative_Strand_RNA Positive_Strand_RNA Progeny (+)ssRNA Negative_Strand_RNA->Positive_Strand_RNA Template for Positive_Strand_RNA->Assembly Budding_Release Budding and Release Assembly->Budding_Release New_Virion New HCV Virion Budding_Release->New_Virion TMC647055 TMC647055 Choline Salt TMC647055->NS5B_Polymerase Inhibition Inhibition Inhibition->NS5B_Polymerase

Caption: HCV Replication Cycle and Mechanism of TMC647055 Inhibition.

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_assay In Vitro Assay Weigh Weigh TMC647055 Choline Salt Add_DMSO Add 100% DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate/Warm to Dissolve Add_DMSO->Dissolve Stock_Solution 10 mM Stock Solution in DMSO Dissolve->Stock_Solution Dilute_in_Buffer Serial Dilution in Assay Buffer Stock_Solution->Dilute_in_Buffer Final_Concentration Final Working Concentrations Dilute_in_Buffer->Final_Concentration Add_to_Assay Add to Assay (e.g., cell culture) Final_Concentration->Add_to_Assay Incubate Incubate Add_to_Assay->Incubate Readout Measure Assay Readout Incubate->Readout

Caption: General Experimental Workflow for this compound.

References

Overcoming low potency of TMC647055 Choline salt in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter lower-than-expected potency with TMC647055 choline salt in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is TMC647055 and what is its mechanism of action?

TMC647055 is an experimental antiviral drug developed for the treatment of Hepatitis C.[1] It functions as a non-nucleoside inhibitor of the HCV NS5B polymerase, an essential enzyme for viral RNA replication.[1][2] By binding to a specific site on the polymerase, TMC647055 allosterically inhibits its enzymatic activity, thereby preventing the synthesis of new viral RNA.

Q2: What is the expected in vitro potency of TMC647055?

Q3: Why is a choline salt formulation of TMC647055 used?

Choline salt formulations are often used to improve the solubility and bioavailability of a drug candidate. However, the salt form itself is unlikely to be the primary cause of low potency in a well-designed in vitro experiment, provided it is handled and stored correctly.

Q4: Can serum in the culture medium affect the potency of TMC647055?

Yes, the presence of serum proteins can significantly impact the apparent potency of a compound. Highly protein-bound drugs will have a lower free fraction available to interact with the target, leading to a rightward shift in the dose-response curve and a higher EC50 value. It is advisable to determine the effect of serum on your compound's activity.

Troubleshooting Guide: Overcoming Low In Vitro Potency

This guide addresses potential issues that could lead to lower-than-expected potency of this compound in your experiments.

Problem 1: Suboptimal Compound Handling and Storage

Poor handling and storage can lead to degradation of the compound, resulting in reduced activity.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored at the recommended temperature and protected from light and moisture.

  • Fresh Stock Solutions: Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles.

  • Solubility Check: Visually inspect the stock solution for any precipitation. If solubility is an issue, gentle warming or sonication may be helpful. Ensure the final solvent concentration in your assay does not exceed a non-toxic level (typically ≤0.5%).

Problem 2: Assay System and Experimental Setup Issues

The design of your in vitro assay is critical for obtaining accurate and reproducible results.

Troubleshooting Steps:

  • Cell Health and Density: Ensure your cells are healthy, within a low passage number, and seeded at an optimal density.[3] High cell density can sometimes lead to reduced compound efficacy.[3]

  • Incubation Time: Optimize the incubation time with the compound. A time-course experiment can help determine the optimal duration for observing maximal inhibition.

  • Assay Detection Method: Validate the sensitivity and linear range of your assay's detection method (e.g., luciferase reporter, qPCR for viral RNA).

Problem 3: Biological Factors Influencing Potency

The biological system itself can present several challenges that affect the observed potency.

Troubleshooting Steps:

  • Cell Line Differences: The potency of TMC647055 can vary between different cell lines due to differences in cellular uptake, metabolism, or efflux. If possible, test the compound in multiple permissive cell lines.

  • Serum Protein Binding: Quantify the effect of serum on the compound's potency by running dose-response curves at different serum concentrations.

  • Viral Genotype/Subtype: The susceptibility to NS5B inhibitors can differ between HCV genotypes and subtypes. Confirm the genotype of the replicon or virus used in your assay.

Quantitative Data Presentation

Table 1: Hypothetical Dose-Response Data for TMC647055 in an HCV Replicon Assay

Concentration (nM)% Inhibition (Mean ± SD)
0.12.5 ± 1.1
115.2 ± 3.4
1048.9 ± 5.2
10085.7 ± 4.1
100098.1 ± 2.3
EC50 10.5 nM

Table 2: Influence of Serum Concentration on TMC647055 EC50

Fetal Bovine Serum (%)EC50 (nM)Fold Shift
05.2-
210.52.0
1055.810.7

Experimental Protocols

Protocol 1: Cell-Based HCV Replicon Assay
  • Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter) in 96-well plates at a density of 1 x 10^4 cells/well. Allow cells to attach overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Treatment: Remove the old medium from the cells and add the compound dilutions. Include appropriate controls (vehicle control and a known inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Detection: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase signal to the vehicle control and plot the percent inhibition against the compound concentration. Calculate the EC50 value using a non-linear regression model.

Protocol 2: NS5B Polymerase Activity Assay (Biochemical Assay)
  • Reaction Mixture: Prepare a reaction mixture containing purified recombinant HCV NS5B polymerase, a homopolymeric RNA template/primer, and reaction buffer.

  • Compound Addition: Add serial dilutions of this compound to the reaction mixture.

  • Initiation: Start the reaction by adding radiolabeled ribonucleoside triphosphates (e.g., [α-33P]GTP).

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • Termination and Detection: Stop the reaction and precipitate the newly synthesized RNA. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to a no-compound control and determine the IC50 value.

Visualizations

cluster_0 HCV Replication Cycle Viral Entry Viral Entry Translation & Polyprotein Processing Translation & Polyprotein Processing Viral Entry->Translation & Polyprotein Processing RNA Replication RNA Replication Translation & Polyprotein Processing->RNA Replication NS5B Polymerase NS5B Polymerase RNA Replication->NS5B Polymerase Viral Assembly Viral Assembly RNA Replication->Viral Assembly Viral Release Viral Release Viral Assembly->Viral Release TMC647055 TMC647055 TMC647055->NS5B Polymerase Inhibits

Caption: Mechanism of action of TMC647055 in the HCV replication cycle.

cluster_1 In Vitro Potency Assessment Workflow Prepare Compound Stock Prepare Compound Stock Serial Dilution Serial Dilution Prepare Compound Stock->Serial Dilution Compound Treatment Compound Treatment Serial Dilution->Compound Treatment Seed Cells Seed Cells Seed Cells->Compound Treatment Incubate (e.g., 72h) Incubate (e.g., 72h) Compound Treatment->Incubate (e.g., 72h) Assay Readout (e.g., Luciferase) Assay Readout (e.g., Luciferase) Incubate (e.g., 72h)->Assay Readout (e.g., Luciferase) Data Analysis (EC50) Data Analysis (EC50) Assay Readout (e.g., Luciferase)->Data Analysis (EC50)

Caption: General experimental workflow for determining in vitro potency.

Low Potency Observed Low Potency Observed Check Compound Integrity Check Compound Integrity Low Potency Observed->Check Compound Integrity Review Assay Protocol Review Assay Protocol Low Potency Observed->Review Assay Protocol Evaluate Biological System Evaluate Biological System Low Potency Observed->Evaluate Biological System Fresh Stock? Correct Storage? Fresh Stock? Correct Storage? Check Compound Integrity->Fresh Stock? Correct Storage? Optimal Cell Density? Incubation Time? Optimal Cell Density? Incubation Time? Review Assay Protocol->Optimal Cell Density? Incubation Time? Serum Effects? Cell Line Suitability? Serum Effects? Cell Line Suitability? Evaluate Biological System->Serum Effects? Cell Line Suitability? Potency Restored Potency Restored Fresh Stock? Correct Storage?->Potency Restored Optimal Cell Density? Incubation Time?->Potency Restored Serum Effects? Cell Line Suitability?->Potency Restored

Caption: Troubleshooting decision tree for low in vitro potency.

References

TMC647055 Choline salt off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TMC647055 choline salt in cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing higher-than-expected cytotoxicity in our cell line when using TMC647055. What could be the cause?

A1: Several factors could contribute to unexpected cytotoxicity. Consider the following:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. TMC647055 has shown different cytotoxic profiles across cell lines such as MRC-5, HEK-293T, HepG2, and VeroE6.[1] It is crucial to determine the 50% cytotoxic concentration (CC50) for your specific cell line.

  • Compound Concentration: Ensure accurate preparation of stock solutions and serial dilutions. Errors in calculation or dilution can lead to applying a higher, more toxic concentration of the compound to your cells.

  • Assay-Specific Artifacts: The type of cytotoxicity assay used can influence the results. For example, compounds that interfere with metabolic readouts (like MTT or resazurin reduction) can give a false impression of cytotoxicity.[2][3] Consider using an orthogonal method, such as a cell membrane integrity assay (e.g., LDH release), to confirm the results.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve TMC647055, ensure the final concentration in the cell culture medium is non-toxic to your cells (typically below 0.5%). Run a solvent-only control to assess its effect.

  • Extended Incubation Times: Longer exposure to the compound can lead to increased cytotoxicity. Optimize the incubation time for your specific assay and cell line.

Q2: Our antiviral assay shows a significant reduction in viral replication, but we suspect it might be due to cytotoxicity rather than a specific antiviral effect. How can we differentiate between the two?

A2: This is a critical aspect of antiviral drug screening. To distinguish between true antiviral activity and cytotoxicity-induced reduction in viral yield, you should always run a cytotoxicity assay in parallel with your antiviral assay, using the same cell line, compound concentrations, and incubation conditions, but without the virus.[4]

The Selectivity Index (SI) is a key parameter to determine the therapeutic window of an antiviral compound. It is calculated as:

SI = CC50 / EC50

Where:

  • CC50 is the 50% cytotoxic concentration.

  • EC50 is the 50% effective antiviral concentration.

A higher SI value indicates greater selectivity of the compound for the virus over the host cell. A low SI value suggests that the observed antiviral effect may be, at least in part, due to the compound's toxicity to the host cells.

Q3: We are not observing the expected anti-HCV activity of TMC647055 in our replicon assay. What are the potential reasons?

A3: If you are not seeing the expected antiviral activity, consider these possibilities:

  • HCV Genotype: TMC647055 is a potent inhibitor of the HCV NS5B polymerase, but its affinity can vary across different HCV genotypes. For instance, it has been reported to have a reduced affinity for genotype 2b NS5B.[1] Ensure that the replicon in your cell line is of a genotype that is sensitive to TMC647055.

  • Compound Integrity: Verify the integrity and purity of your this compound. Improper storage or handling could lead to degradation of the compound.

  • Assay Conditions: The specifics of your assay setup, such as cell density, serum concentration in the media, and the multiplicity of infection (for viral infection assays), can all impact the apparent potency of an antiviral compound.[5]

  • Cellular Uptake and Efflux: The cell line you are using might have low permeability to the compound or express efflux pumps that actively remove it from the cytoplasm, reducing its effective intracellular concentration.

Quantitative Data Summary

The following table summarizes the reported 50% cytotoxic concentrations (CC50) of TMC647055 in various cell lines.

Cell LineCC50 (µM)
MRC-5>100
HEK-293T>100
HepG2>100
VeroE6>100

Data sourced from literature where cytotoxicity was analyzed after 3 days of inhibitor exposure.[1]

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)

This protocol outlines a general method for determining the CC50 of TMC647055 using a resazurin-based assay.

  • Cell Plating: Seed the desired cell line into a 96-well microtiter plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO).

  • Compound Addition: Remove the old medium from the cells and add the diluted compound solutions to the respective wells. Incubate for a period that matches your planned antiviral assay (e.g., 72 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed in the control wells.

  • Fluorescence Measurement: Measure the fluorescence of the reduced resazurin (resorufin) using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the CC50 value.

Protocol 2: HCV Replicon Assay for Antiviral Activity (EC50)

This protocol describes a general method for assessing the antiviral activity of TMC647055 in a stable HCV replicon cell line that expresses a reporter gene (e.g., luciferase).

  • Cell Plating: Seed the HCV replicon cells in a 96-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of TMC647055 to the wells. Include a positive control (another known HCV inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the plates for a suitable period (e.g., 72 hours) to allow for HCV replication and the effect of the inhibitor.

  • Luciferase Assay: Lyse the cells and add a luciferase substrate according to the manufacturer's instructions.

  • Luminescence Measurement: Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of HCV replication for each concentration relative to the vehicle control. Plot the inhibition against the log of the compound concentration and determine the EC50 value using non-linear regression.

Visualizations

Caption: Workflow for determining cytotoxicity and antiviral efficacy.

signaling_pathway TMC647055 TMC647055 NS5B HCV NS5B Polymerase TMC647055->NS5B Binds to 'Thumb Pocket II' RNA_Replication HCV RNA Replication TMC647055->RNA_Replication Inhibits NS5B->RNA_Replication Catalyzes Viral_Production Progeny Virus Production RNA_Replication->Viral_Production Leads to

Caption: Intended mechanism of action of TMC647055.

References

Preventing TMC647055 Choline salt degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of TMC647055 choline salt during storage and experimentation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For stock solutions, one supplier recommends storage at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to keep the compound sealed and away from moisture.[1]

Q2: How should I handle the compound during experiments to minimize degradation?

A2: It is best practice to prepare working solutions fresh on the day of the experiment.[1] If a stock solution is used, allow the vial to equilibrate to room temperature before opening to prevent condensation, as the compound is likely hygroscopic due to the choline salt. Minimize the exposure of both the solid and solutions to light and air.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure (a macrocyclic indole derivative and a choline salt), potential degradation pathways include:

  • Hydrolysis: The macrocyclic ester or amide bonds may be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The indole ring is susceptible to oxidation, which can be initiated by air, light, or trace metal impurities.

  • Photodegradation: Exposure to UV or visible light can lead to the degradation of the indole moiety and other chromophores in the molecule.

  • Choline Salt Degradation: Choline itself can be hygroscopic and in aqueous solutions may slowly degrade to form trimethylamine (TMA), ethylene glycol, and polyethylene glycols.[2]

Q4: What are the visible signs of this compound degradation?

A4: Visual indicators of degradation can include a change in color of the solid material or solution, the appearance of particulate matter, or a noticeable change in solubility. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary to confirm stability.

Q5: How can I check for degradation of my this compound?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the most reliable way to assess the purity of your compound and detect degradation products.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and use of this compound.

Problem Potential Cause Recommended Solution
Reduced biological activity in assays. Degradation of the active compound.- Confirm the purity of the compound using a stability-indicating HPLC method. - Prepare fresh solutions from a new stock of the solid compound. - Review storage and handling procedures to ensure they align with recommendations.
Inconsistent experimental results. Partial degradation of the compound, leading to variable concentrations of the active molecule.- Aliquot the solid compound upon receipt to avoid repeated freeze-thaw cycles of the entire stock. - Always prepare fresh working solutions for each experiment. - Ensure consistent and appropriate storage conditions for all aliquots.
Change in the physical appearance of the solid (e.g., color, clumping). Uptake of moisture and/or degradation. The choline salt is likely hygroscopic.- Discard the material if significant changes are observed. - Store the compound in a desiccator, even when in the freezer. - Ensure the container is tightly sealed at all times.
Precipitate forms in the stock solution upon storage. Degradation leading to less soluble products, or exceeding the solubility limit at low temperatures.- Before use, visually inspect the solution for any precipitates. - If a precipitate is observed, it is recommended to discard the solution and prepare a fresh one. Sonication may aid in redissolving the compound if it has precipitated due to low temperature, but this should be done with caution as it can introduce heat.

Quantitative Data Summary

While specific stability data for this compound is not publicly available, the following table provides a general guideline for storage based on typical recommendations for complex organic molecules and information from suppliers.

Storage Condition Form Recommended Duration Key Considerations
-80°CSolid> 1 yearTightly sealed, protected from light and moisture.
-80°CStock SolutionUp to 6 months[1]In a suitable solvent, sealed, protected from light. Avoid freeze-thaw cycles.
-20°CSolidUp to 1 yearTightly sealed, protected from light and moisture.
-20°CStock SolutionUp to 1 month[1]In a suitable solvent, sealed, protected from light. Avoid freeze-thaw cycles.
4°CSolidShort-term (days to weeks)Not recommended for long-term storage.
Room TemperatureSolidNot recommendedFor short periods during weighing and handling only.
Room TemperatureWorking SolutionUse immediately[1]Prepare fresh for each experiment.

Experimental Protocols

Protocol 1: General Procedure for Preparing and Storing Stock Solutions

  • Equilibration: Allow the vial of solid this compound to warm to room temperature in a desiccator before opening. This minimizes condensation and moisture uptake.

  • Weighing: Weigh the desired amount of the solid compound rapidly in a controlled environment with low humidity if possible.

  • Dissolution: Add the desired solvent (e.g., DMSO) to the solid to achieve the target concentration. Ensure complete dissolution, using gentle vortexing or sonication if necessary, while avoiding excessive heating.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in appropriate vials (e.g., amber glass vials with tightly sealed caps).

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Usage: For experiments, thaw a single aliquot and use it to prepare the final working solution. Discard any unused portion of the thawed aliquot to avoid degradation from repeated freeze-thaw cycles.

Visualizations

G Logical Workflow for Troubleshooting Reduced Activity A Reduced Biological Activity Observed B Check Storage and Handling Procedures A->B C Were they as recommended? B->C D Prepare Fresh Solution from New Stock C->D No E Analyze Compound Purity (e.g., HPLC) C->E Yes G Re-run Experiment D->G I Revise Procedures and Re-run D->I F Is the compound pure? E->F F->G Yes H Source New Compound F->H No

Caption: Troubleshooting workflow for reduced biological activity.

G Potential Degradation Pathways of this compound cluster_0 This compound A TMC647055 Moiety (Macrocyclic Indole) C Hydrolysis (Acid/Base, Water) A->C D Oxidation (Air, Peroxides) A->D E Photodegradation (UV/Visible Light) A->E B Choline Moiety F Hygroscopic Degradation (Moisture) B->F G Cleavage of Macrocycle C->G H Oxidized Indole Derivatives D->H I Photodegradants E->I J Trimethylamine (TMA), Ethylene Glycol F->J

References

Mitigating experimental artifacts with TMC647055 Choline salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing TMC647055 Choline salt in their experiments. The following resources are designed to offer guidance on its application, troubleshoot potential issues, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a potent and selective, cell-permeating, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Its primary application is in antiviral research, specifically for studying the inhibition of HCV replication. It is not typically used for the general mitigation of experimental artifacts outside of this context.

Q2: What is the mechanism of action of TMC647055?

A2: TMC647055 is a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the HCV NS5B polymerase.[3][4] This binding induces a conformational change in the enzyme, rendering it inactive and thereby halting viral RNA replication.[3] This mechanism is distinct from nucleoside inhibitors which act as chain terminators during RNA synthesis.

Q3: Why is a choline salt formulation of TMC647055 used?

A3: While the literature often refers to TMC647055, the choline salt formulation is a specific preparation that can influence properties such as solubility and bioavailability.[5] Using a salt form of a compound is a common strategy in drug development to improve its physicochemical properties.

Q4: What are the typical effective concentrations of this compound in cell-based assays?

A4: The potency of this compound can vary depending on the specific HCV genotype and the experimental setup (e.g., cell line, assay format). However, it generally exhibits nanomolar potency. For example, it has a reported IC50 of 34-82 nM and an EC90 of 0.3 µM in Huh7-Luc cells.[1][2]

Q5: Is this compound cytotoxic?

A5: this compound is reported to have minimal associated cell toxicity, with a CC50 (50% cytotoxic concentration) of >20 µM.[6] However, it is crucial to perform a cytotoxicity assay in your specific cell line to determine the optimal concentration range where antiviral effects can be observed without impacting cell viability.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in HCV replicon assays.

Issue Potential Cause Recommended Solution
Low or No Inhibition of HCV Replication Compound Degradation: Improper storage or handling of this compound.Store the compound as recommended (-20°C or -80°C) and prepare fresh dilutions for each experiment from a stock solution.[1]
Cell Culture Issues: High passage number of replicon cells, leading to reduced replication efficiency or altered drug sensitivity.Use a consistent and low passage number of the replicon cell line. Ensure cells are healthy and not over-confluent at the time of treatment.
Incorrect Assay Setup: Suboptimal seeding density, incorrect incubation times, or issues with the reporter system (e.g., luciferase).Optimize cell seeding density and ensure all incubation steps are timed correctly. Include positive and negative controls to validate assay performance.
Resistant HCV Genotype/Replicon: The specific genotype or replicon being used may have inherent resistance to this class of inhibitors.Confirm the genotype of your replicon. TMC647055 has shown broad genotypic coverage, but potency can vary.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven distribution of cells across the wells of the assay plate.Ensure thorough mixing of the cell suspension before and during plating. Use calibrated pipettes for accurate dispensing.
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
Compound Precipitation: The compound may not be fully soluble at the tested concentrations in the cell culture medium.Visually inspect the wells for any signs of precipitation after adding the compound. If necessary, adjust the solvent concentration (e.g., DMSO) or use a lower concentration range.
Observed Cytotoxicity at Expected Efficacious Doses Cell Line Sensitivity: The specific cell line used may be more sensitive to the compound or the vehicle (e.g., DMSO).Perform a dose-response cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the CC50 in your cell line. Ensure the vehicle concentration is consistent across all wells and is non-toxic.
Extended Incubation Time: Longer exposure to the compound may lead to increased cytotoxicity.Optimize the incubation time to a point where robust antiviral activity is observed with minimal impact on cell viability.

Quantitative Data Summary

The following tables summarize the reported in vitro activity and pharmacokinetic properties of TMC647055.

Table 1: In Vitro Activity of this compound

Parameter Value Assay System Reference
IC5034 nMHCV NS5B Polymerase Assay[2]
IC5082 nMCellular HCV Assay[1]
EC5082 nMCellular HCV Assay[6]
EC900.3 µMHuh7-Luc cells[1]
CC50>20 µMNot specified[6]

Table 2: Pharmacokinetic Profile of this compound in Rats

Parameter Route of Administration Dose Value Reference
BioavailabilityOral10 mg/kgHigh[1]
Plasma ClearanceIntravenous2 mg/kgModerate[1]
Volume of DistributionIntravenous2 mg/kgLow[1]

Experimental Protocols

Protocol 1: HCV Replicon Luciferase Assay for EC50 Determination

This protocol describes a common method for evaluating the efficacy of this compound in a cell-based HCV replicon assay using a luciferase reporter.

Materials:

  • HCV replicon cells (e.g., Huh-7 harboring a genotype 1b luciferase replicon)

  • Complete DMEM (with 10% FBS, penicillin/streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the HCV replicon cells in complete DMEM.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of media.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution series of this compound in complete DMEM. A typical starting concentration for the highest dose is 1 µM, with 3-fold or 10-fold serial dilutions.

    • Include a vehicle control (e.g., 0.5% DMSO) and a positive control inhibitor.

    • Carefully remove the media from the cells and add 100 µL of the diluted compound solutions to the respective wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase reagent to each well (typically an equal volume to the culture medium).

    • Incubate for the recommended time (e.g., 10 minutes) at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Normalize the data to the vehicle control (representing 0% inhibition) and a background control (wells with no cells, representing 100% inhibition).

    • Plot the normalized data as a function of the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is essential to run in parallel with the efficacy assay to ensure that the observed reduction in reporter signal is due to antiviral activity and not cell death.

Materials:

  • Cells used in the replicon assay

  • Complete DMEM

  • This compound stock solution

  • 96-well clear tissue culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1, using a clear 96-well plate.

  • Incubation:

    • Incubate the plate for the same duration as the efficacy assay (48-72 hours).

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot the cell viability as a function of the log of the compound concentration to determine the CC50 value.

Visualizations

HCV_Replication_and_TMC647055_Inhibition cluster_host_cell Hepatocyte cluster_NS5B NS5B Polymerase Action HCV_Virus HCV Virion Entry Entry & Uncoating HCV_Virus->Entry Translation Translation & Polyprotein Processing Entry->Translation Viral_Proteins Viral Proteins (NS3, NS4A, NS5A, NS5B) Translation->Viral_Proteins Replication_Complex Replication Complex Formation Viral_Proteins->Replication_Complex RNA_Replication Viral RNA Replication (+RNA -> -RNA -> +RNA) Replication_Complex->RNA_Replication Assembly Virion Assembly RNA_Replication->Assembly Release Release Assembly->Release New_Virion New HCV Virion Release->New_Virion NS5B NS5B Polymerase NS5B->RNA_Replication catalyzes RNA_Template RNA Template RNA_Template->NS5B binds TMC647055 TMC647055 TMC647055->NS5B Allosteric Inhibition

Caption: Mechanism of Action of TMC647055 in the HCV life cycle.

Experimental_Workflow cluster_assays Parallel Assays start Start prep_cells Prepare & Seed HCV Replicon Cells start->prep_cells treat_cells Treat Cells with Compound (48-72h incubation) prep_cells->treat_cells prep_compound Prepare Serial Dilutions of this compound prep_compound->treat_cells efficacy_assay Efficacy Assay (Luciferase) treat_cells->efficacy_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) treat_cells->cytotoxicity_assay data_analysis Data Analysis efficacy_assay->data_analysis cytotoxicity_assay->data_analysis determine_ec50 Determine EC50 data_analysis->determine_ec50 determine_cc50 Determine CC50 data_analysis->determine_cc50 calculate_si Calculate Selectivity Index (SI = CC50 / EC50) determine_ec50->calculate_si determine_cc50->calculate_si end End calculate_si->end

Caption: Workflow for evaluating TMC647055 in vitro.

Troubleshooting_Tree start Low/No Antiviral Activity Observed check_controls Are Positive/Negative Controls Working? start->check_controls yes_controls Yes check_controls->yes_controls Yes no_controls No check_controls->no_controls No check_compound Check Compound Integrity: - Fresh Dilutions? - Proper Storage? yes_controls->check_compound assay_issue General Assay Problem: - Reagent Quality? - Instrument Settings? no_controls->assay_issue check_cells Check Cell Health: - Low Passage? - Optimal Density? check_compound->check_cells If Compound OK check_genotype Consider Replicon Genotype and Potential Resistance check_cells->check_genotype If Cells OK

Caption: Troubleshooting low antiviral activity.

References

Validation & Comparative

TMC647055 Choline Salt: A Comparative Analysis Against Other Non-Nucleoside HCV NS5B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TMC647055 Choline salt, a potent non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, with other notable non-nucleoside inhibitors (NNIs). The following sections detail the comparative potency, experimental methodologies, and relevant biological pathways to support researchers in their ongoing efforts to combat HCV.

Comparative Potency of Non-Nucleoside NS5B Inhibitors

The in vitro antiviral activity of this compound has been evaluated and compared with other significant non-nucleoside inhibitors of the HCV NS5B polymerase. The following table summarizes their potency in terms of IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values against different HCV genotypes.

CompoundTargetAssay TypeGenotypeIC50 (nM)EC50 (nM)Citation
This compound NS5B PolymeraseRdRp primer-dependent transcription1b34-[1]
Replicon (Luciferase)1b-77[1]
Replicon (qRT-PCR)1b-139[1]
Cellular HCV assay-82-[2][3]
Dasabuvir (ABT-333) NS5B PolymeraseRecombinant NS5B Polymerase1a2.2 - 10.7-[1][4]
Recombinant NS5B Polymerase1b2.2 - 10.7-[1][4]
Replicon1a (H77)-7.7[4][5]
Replicon1b (Con1)-1.8[4][5]
Beclabuvir NS5B PolymeraseReplicon1a-10[2]
Replicon1b-8[2]

Mechanism of Action and Signaling Pathway

Non-nucleoside inhibitors of HCV NS5B polymerase, including TMC647055, function by binding to allosteric sites on the enzyme, which are distinct from the active site where nucleoside inhibitors bind.[6][7] This binding induces a conformational change in the polymerase, rendering it inactive and thereby preventing the replication of the viral RNA genome.[8] TMC647055 specifically targets the "finger loop" of the NS5B polymerase.

The diagram below illustrates the central role of NS5B polymerase in the HCV replication cycle and the mechanism of inhibition by non-nucleoside inhibitors.

HCV_Replication_Inhibition cluster_host_cell Hepatocyte cluster_inhibition Inhibition Mechanism HCV_RNA HCV RNA (+ strand) Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Cleavage NS_Proteins->Replication_Complex Negative_Strand (-) strand RNA Replication_Complex->Negative_Strand NS5B Polymerase Activity New_HCV_RNA New HCV RNA (+ strand) Negative_Strand->New_HCV_RNA NS5B Polymerase Activity Virion_Assembly Virion Assembly & Release New_HCV_RNA->Virion_Assembly NNI TMC647055 & Other NNIs NNI->Replication_Complex Inhibits RNA Synthesis NS5B NS5B Polymerase NNI->NS5B Allosteric Binding

Caption: HCV Replication Cycle and NNI Inhibition Mechanism.

Experimental Protocols

The determination of IC50 and EC50 values for HCV inhibitors relies on standardized in vitro assays. Below are outlines of the key experimental protocols.

HCV NS5B Polymerase Inhibition Assay (IC50 Determination)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

Polymerase_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mixture: - Recombinant NS5B Polymerase - RNA template/primer - NTPs (including labeled NTP) - Buffer Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of the test inhibitor (e.g., TMC647055) Prepare_Reaction->Add_Inhibitor Incubate Incubate at optimal temperature to allow RNA synthesis Add_Inhibitor->Incubate Stop_Reaction Stop the reaction Incubate->Stop_Reaction Measure_Incorporation Measure the incorporation of the labeled NTP into the newly synthesized RNA Stop_Reaction->Measure_Incorporation Calculate_IC50 Calculate the IC50 value from the dose-response curve Measure_Incorporation->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for NS5B Polymerase Inhibition Assay.

Detailed Steps:

  • Enzyme and Substrate Preparation : Purified, recombinant HCV NS5B polymerase is used. A synthetic RNA template and primer are added to the reaction.

  • Reaction Mixture : The polymerase and RNA template/primer are incubated in a reaction buffer containing essential ions (e.g., Mg2+ or Mn2+), dithiothreitol (DTT), and a mixture of ribonucleoside triphosphates (NTPs), one of which is labeled (e.g., radioactively or fluorescently).

  • Inhibitor Addition : The test compound (e.g., TMC647055) is added to the reaction mixture at a range of concentrations.

  • Incubation : The reaction is incubated at a temperature optimal for the polymerase activity (typically 30-37°C) for a defined period.

  • Termination and Detection : The reaction is stopped, and the newly synthesized, labeled RNA is separated from the unincorporated labeled NTPs. The amount of incorporated label is quantified, which is proportional to the polymerase activity.

  • Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

HCV Replicon Assay (EC50 Determination)

This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon.

Replicon_Assay_Workflow Start Start Seed_Cells Seed Huh-7 cells containing an HCV replicon (e.g., with a luciferase reporter gene) into microplates Start->Seed_Cells Add_Inhibitor Treat cells with a range of concentrations of the test inhibitor Seed_Cells->Add_Inhibitor Incubate_Cells Incubate for a defined period (e.g., 48-72 hours) Add_Inhibitor->Incubate_Cells Lyse_Cells Lyse the cells Incubate_Cells->Lyse_Cells Assess_Toxicity Concurrently assess cell viability (e.g., MTT assay) to determine cytotoxicity (CC50) Incubate_Cells->Assess_Toxicity Measure_Replication Measure HCV replication: - Luciferase activity - qRT-PCR for HCV RNA levels Lyse_Cells->Measure_Replication Calculate_EC50 Calculate the EC50 value from the dose-response curve of replication inhibition Measure_Replication->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for HCV Replicon Assay.

Detailed Steps:

  • Cell Culture : Human hepatoma cells (Huh-7 or similar) that stably express an HCV subgenomic replicon are cultured. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.

  • Compound Treatment : The replicon-containing cells are seeded in multi-well plates and treated with various concentrations of the test compound.

  • Incubation : The treated cells are incubated for a period that allows for multiple rounds of HCV RNA replication (typically 48 to 72 hours).

  • Quantification of HCV Replication :

    • Reporter Gene Assay : If a luciferase reporter is used, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA, is measured.

    • qRT-PCR : Cellular RNA is extracted, and the levels of HCV RNA are quantified using quantitative reverse transcription PCR.

  • Cytotoxicity Assessment : In parallel, the cytotoxicity of the compound on the host cells is determined using a cell viability assay (e.g., MTT or CellTiter-Glo) to calculate the CC50 (50% cytotoxic concentration).

  • Data Analysis : The EC50 value is calculated from the dose-response curve of the inhibition of HCV replication. The selectivity index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic potential of the compound.

Conclusion

This compound demonstrates potent and selective inhibition of HCV NS5B polymerase with nanomolar efficacy against genotype 1b in both biochemical and cell-based assays.[1] Its performance is comparable to other clinically relevant non-nucleoside inhibitors such as dasabuvir and beclabuvir. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel anti-HCV compounds. The allosteric mechanism of action of non-nucleoside inhibitors presents a valuable therapeutic strategy, often used in combination with other direct-acting antivirals targeting different viral proteins to achieve high cure rates and overcome resistance.[9]

References

A Head-to-Head In Vitro Comparison of TMC647055 Choline Salt and Sofosbuvir for Hepatitis C Virus Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of direct-acting antivirals (DAAs) for Hepatitis C Virus (HCV), two prominent inhibitors of the viral NS5B polymerase, TMC647055 Choline Salt and Sofosbuvir, have demonstrated significant efficacy. This guide provides a detailed in vitro comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their antiviral activity, cytotoxicity, and mechanisms of action based on available experimental data.

Executive Summary

TMC647055 is a potent non-nucleoside inhibitor (NNI) that allosterically targets the HCV NS5B polymerase, while Sofosbuvir is a nucleoside analog that acts as a chain terminator during viral RNA replication.[1][2][3][4] In vitro studies reveal that both compounds exhibit potent antiviral activity against various HCV genotypes. However, their distinct mechanisms of action result in different resistance profiles. This comparison summarizes key quantitative data from in vitro assays and outlines the experimental protocols used to generate this data.

Data Presentation

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and Sofosbuvir against different HCV genotypes. Data has been compiled from various studies, and experimental conditions should be considered when making direct comparisons.

CompoundTargetAssay TypeHCV GenotypeEC50 (nM)CC50 (µM)Cell LineReference
TMC647055 NS5B Polymerase (NNI)Replicon (Luciferase)1b77>20Huh7-Luc[5]
Replicon (RT-qPCR)1b139Huh7-Luc[1]
Replicon (RT-qPCR)1a166Huh7-SG-1a[1]
Replicon (RT-qPCR)1b74Huh7-SG-Con1b[1]
Enzyme Assay (RdRp)1bIC50: 34N/A[1]
Sofosbuvir NS5B Polymerase (NI)Replicon1-632 - 130>100 (Huh7)Chimeric Replicons[6]
Replicon2a32
Replicon4130
Replicon1a, 2a, 2b, 3a, 4a, 5a, 6aPan-genotypic activity[7]

Note: EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values indicate the concentration of the drug required to inhibit viral replication or enzyme activity by 50%. CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death. A higher therapeutic index (CC50/EC50) indicates a more favorable safety profile.

Mechanism of Action

TMC647055 and Sofosbuvir both target the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. However, they do so through distinct mechanisms.[2][3][4]

  • TMC647055: As a non-nucleoside inhibitor, TMC647055 binds to an allosteric site on the NS5B polymerase, specifically the thumb-1 NNI-1 pocket.[5][8] This binding induces a conformational change in the enzyme, rendering it inactive and thus preventing RNA synthesis.[1]

  • Sofosbuvir: Sofosbuvir is a prodrug that is metabolized within the host cell to its active triphosphate form.[7][9][10] This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing viral RNA chain by the NS5B polymerase.[3] Upon incorporation, it acts as a chain terminator, halting further elongation of the viral RNA.[9]

cluster_TMC TMC647055 (NNI) Mechanism cluster_Sofosbuvir Sofosbuvir (NI) Mechanism TMC TMC647055 NS5B_TMC HCV NS5B Polymerase (Thumb-1 Allosteric Site) TMC->NS5B_TMC Binds to Conformational_Change Conformational Change NS5B_TMC->Conformational_Change Induces Inactive_Enzyme Inactive NS5B Polymerase Conformational_Change->Inactive_Enzyme RNA_Synthesis_Blocked_TMC Viral RNA Synthesis Blocked Inactive_Enzyme->RNA_Synthesis_Blocked_TMC Sofosbuvir_Prodrug Sofosbuvir (Prodrug) Active_Metabolite Active Triphosphate Metabolite Sofosbuvir_Prodrug->Active_Metabolite Metabolized in cell NS5B_Sofosbuvir HCV NS5B Polymerase (Active Site) Active_Metabolite->NS5B_Sofosbuvir Competes with natural nucleotides Incorporation Incorporation into Viral RNA NS5B_Sofosbuvir->Incorporation Chain_Termination Chain Termination Incorporation->Chain_Termination RNA_Synthesis_Blocked_Sofosbuvir Viral RNA Synthesis Blocked Chain_Termination->RNA_Synthesis_Blocked_Sofosbuvir start Start cell_seeding Seed Huh-7 cells containing HCV subgenomic replicon start->cell_seeding compound_addition Add serial dilutions of TMC647055 or Sofosbuvir cell_seeding->compound_addition incubation Incubate for 48-72 hours compound_addition->incubation readout Measure replicon replication incubation->readout luciferase Luciferase Assay readout->luciferase Reporter-based rt_qpcr RT-qPCR for HCV RNA readout->rt_qpcr RNA-based data_analysis Calculate EC50 values luciferase->data_analysis rt_qpcr->data_analysis end End data_analysis->end

References

A Comparative Guide to Two Potent HCV NS5B Polymerase Inhibitors: TMC647055 Choline Salt and Dasabuvir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B polymerase: TMC647055 Choline Salt and Dasabuvir. Both compounds effectively block viral RNA replication, a critical step in the HCV life cycle, but through distinct mechanisms of action. This document outlines their binding sites, inhibitory activities, and the experimental methodologies used to characterize them.

Mechanism of Action: Targeting Different Allosteric Sites

TMC647055 and Dasabuvir are both allosteric inhibitors of the HCV NS5B RNA-dependent RNA polymerase, meaning they bind to sites on the enzyme distinct from the active site for nucleotide incorporation. This binding induces a conformational change in the polymerase, rendering it inactive and thus halting viral RNA synthesis. However, the specific allosteric sites they target are different.

This compound is a macrocyclic indole-based inhibitor that binds to the thumb pocket I of the NS5B polymerase, also known as the NNI-1 or finger-loop site.[1] This binding pocket is located at the interface of the finger and thumb domains of the polymerase. By occupying this site, TMC647055 is thought to displace the flexible λ1 loop from its binding site in the thumb domain, which disrupts the interaction between the finger and thumb domains. This locks the enzyme in an open, inactive conformation, preventing the initiation and/or elongation of the viral RNA strand.[1]

Dasabuvir , on the other hand, binds to the palm I site of the NS5B polymerase.[2][3] Resistance mapping studies have identified key amino acid substitutions conferring resistance to Dasabuvir within this palm domain.[2] Binding to this site also induces a conformational change that ultimately inhibits the polymerase's ability to elongate the nascent viral RNA genome.[2][3]

The distinct binding sites of these two inhibitors are significant. They do not exhibit cross-resistance; mutations conferring resistance to thumb pocket I inhibitors like TMC647055 do not affect the activity of palm I inhibitors like Dasabuvir, and vice versa.[2] This lack of cross-resistance suggests their potential for use in combination therapies.

In Vitro Potency and Efficacy

The inhibitory activity of TMC647055 and Dasabuvir has been quantified using two primary in vitro assays: the HCV subgenomic replicon assay and the NS5B polymerase enzymatic assay. The replicon assay measures the inhibition of viral RNA replication within host cells, providing an effective concentration (EC50) value. The enzymatic assay directly measures the inhibition of the purified NS5B polymerase, yielding a half-maximal inhibitory concentration (IC50) value.

CompoundAssay TypeHCV GenotypePotency (nM)Reference
TMC647055 Replicon Assay (EC50)1b77 - 139[4]
Replicon Assay (EC50)1a166[4]
Enzymatic Assay (IC50)1b34[4]
Dasabuvir Replicon Assay (EC50)1a (H77)7.7[2]
Replicon Assay (EC50)1b (Con1)1.8[2]
Replicon Assay (EC50)Genotype 1a clinical isolates0.18 - 8.57[2]
Enzymatic Assay (IC50)1a and 1b clinical isolates2.2 - 10.7[2]

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct binding sites of TMC647055 and Dasabuvir on the HCV NS5B polymerase and the shared downstream effect on viral replication.

cluster_0 HCV NS5B Polymerase Active_Site Catalytic Active Site Thumb_I Thumb Pocket I (NNI-1 / Finger-Loop) Conformational_Change Conformational Change (Inactive State) Thumb_I->Conformational_Change Palm_I Palm I Site Palm_I->Conformational_Change TMC647055 TMC647055 Choline Salt TMC647055->Thumb_I Binds to Dasabuvir Dasabuvir Dasabuvir->Palm_I Binds to Inhibition Inhibition of RNA Polymerization Conformational_Change->Inhibition Replication_Blocked HCV RNA Replication Blocked Inhibition->Replication_Blocked

Caption: Comparative mechanism of action of TMC647055 and Dasabuvir on HCV NS5B polymerase.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

HCV Subgenomic Replicon Assay (Luciferase Reporter-Based)

This assay is used to determine the EC50 value of an antiviral compound by measuring the inhibition of HCV RNA replication in a cell-based system.

a. Cell Culture and Maintenance:

  • Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon. The replicon construct typically contains a luciferase reporter gene (e.g., Firefly or Renilla luciferase) whose expression is dependent on viral replication.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent like G418 to maintain the replicon.

  • Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

b. Assay Procedure:

  • Cell Seeding: Harvest the replicon-containing Huh-7 cells and seed them into 96-well or 384-well opaque plates at a predetermined density (e.g., 5,000 to 10,000 cells per well). Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds (TMC647055 or Dasabuvir) in DMSO. Further dilute these in culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells and typically below 0.5%.

  • Compound Addition: Remove the culture medium from the cell plates and add the medium containing the diluted compounds. Include control wells with vehicle (DMSO) only for 0% inhibition and a known potent HCV inhibitor for 100% inhibition.

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C.

  • Luciferase Activity Measurement: After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature. Add a luciferase assay reagent (containing cell lysis buffer and luciferase substrate) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate luminometer.

c. Data Analysis:

  • The raw luminescence units (RLU) are normalized to the control wells.

  • The percentage of inhibition is calculated for each compound concentration.

  • The EC50 value, the concentration of the compound that inhibits 50% of HCV replication, is determined by fitting the dose-response curve to a four-parameter logistic equation using appropriate software.

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay (Scintillation Proximity Assay)

This biochemical assay determines the IC50 value of a compound by directly measuring its effect on the enzymatic activity of purified HCV NS5B polymerase.

a. Reagents and Materials:

  • Enzyme: Purified recombinant HCV NS5B polymerase.

  • Substrates: A homopolymeric template/primer such as poly(A)/oligo(dT), or a heteropolymeric RNA template, and a radiolabeled nucleotide triphosphate (NTP), typically [³H]UTP or [³³P]UTP.

  • Assay Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, DTT, and a detergent.

  • Scintillation Proximity Assay (SPA) Beads: Streptavidin-coated SPA beads.

  • Stop Solution: EDTA solution to chelate divalent cations and halt the reaction.

b. Assay Procedure:

  • Biotinylated Primer/Template: A biotinylated oligo(dT) primer is annealed to a poly(A) RNA template.

  • Reaction Setup: In a 96-well or 384-well plate, combine the assay buffer, purified NS5B polymerase, and the biotinylated primer/template.

  • Compound Addition: Add serial dilutions of the test compounds (TMC647055 or Dasabuvir) or DMSO vehicle control to the wells.

  • Initiation of Reaction: Start the polymerase reaction by adding a mixture of unlabeled NTPs and the radiolabeled NTP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 22°C or 30°C) for a defined period (e.g., 1-2 hours).

  • Termination of Reaction: Stop the reaction by adding the EDTA-containing stop solution.

  • SPA Bead Addition: Add the streptavidin-coated SPA beads to each well. The biotinylated primer/template, along with the newly synthesized radiolabeled RNA strand, will bind to the beads.

  • Signal Detection: When the radiolabeled RNA is in close proximity to the SPA bead, the emitted beta particles from the radioisotope excite the scintillant within the bead, producing light. This light is then measured using a scintillation counter. Unincorporated radiolabeled NTPs are in solution and too far from the beads to generate a signal.

c. Data Analysis:

  • The scintillation counts are proportional to the amount of newly synthesized RNA.

  • The percentage of inhibition of polymerase activity is calculated for each compound concentration relative to the DMSO control.

  • The IC50 value, the concentration of the compound that inhibits 50% of the NS5B polymerase activity, is determined by fitting the dose-response data to a suitable model.

Conclusion

Both this compound and Dasabuvir are potent non-nucleoside inhibitors of the HCV NS5B polymerase that effectively block viral RNA replication. Their distinct mechanisms of action, targeting the thumb pocket I and palm I sites, respectively, provide a basis for their use in combination therapies to combat HCV infection and overcome drug resistance. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and other novel anti-HCV compounds.

References

In Vitro Showdown: A Comparative Analysis of TMC647055 and Other HCV NS5B Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed in vitro comparison of the non-nucleoside inhibitor (NNI) TMC647055 with other key Hepatitis C Virus (HCV) NS5B polymerase inhibitors, including the NNI dasabuvir and the nucleoside inhibitors (NIs) sofosbuvir and mericitabine. This analysis is supported by experimental data on their antiviral activity and detailed methodologies for the key assays cited.

Executive Summary

The HCV NS5B RNA-dependent RNA polymerase is a prime target for antiviral therapies. Inhibitors of this enzyme are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) that act as chain terminators, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme, inducing a conformational change that prevents RNA synthesis. This guide focuses on the in vitro characteristics of TMC647055, a potent NNI, in comparison to other significant polymerase inhibitors.

Data Presentation: In Vitro Antiviral Activity

The following tables summarize the in vitro activity of TMC647055 and other selected HCV polymerase inhibitors against various HCV genotypes. The data, presented as IC50 (50% inhibitory concentration in enzymatic assays) and EC50 (50% effective concentration in cell-based replicon assays) values, are compiled from multiple studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions.

Table 1: In Vitro Activity of Non-Nucleoside Inhibitors (NNIs)

InhibitorTargetAssay TypeHCV GenotypeIC50 (nM)EC50 (nM)Reference
TMC647055 NS5B (Finger Loop)RdRp1b34-[1]
Replicon (Luciferase)1b-77[1]
Replicon (RT-PCR)1a-166[1]
Replicon (RT-PCR)1b-74[1]
Chimeric Replicon1a, 1b, 3a, 4a, 6a-27 - 113[2]
Chimeric Replicon2a, 2b->200-fold reduction in susceptibility vs 1b[2]
Dasabuvir NS5B (Palm I)RdRp1a, 1b2.2 - 10.7-[3][4]
Replicon1a (H77)-7.7[3][4]
Replicon1b (Con1)-1.8[3][4]
Chimeric RepliconGenotype 1 isolates-0.15 - 8.57[3][4]

Table 2: In Vitro Activity of Nucleoside/Nucleotide Inhibitors (NIs)

InhibitorTargetAssay TypeHCV GenotypeIC50 (nM)EC50 (nM)Reference
Sofosbuvir NS5B (Active Site)RepliconPan-genotypic-Active against GT 1-6[5][6][7]
Mericitabine NS5B (Active Site)RepliconPan-genotypic-Strong activity across all genotypes[8][9]

Experimental Protocols

Detailed methodologies for the key in vitro assays are crucial for interpreting the presented data and for designing future experiments.

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (typically Huh-7).

Objective: To determine the EC50 value of an antiviral compound.

Methodology:

  • Cell Culture: Huh-7 cells, or a highly permissive subclone like Huh-7.5, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

  • Replicon RNA Transfection: Subgenomic HCV replicon RNA, often containing a reporter gene like luciferase, is introduced into the cells via electroporation. These replicons are engineered to self-replicate without producing infectious virus particles.

  • Compound Treatment: Following transfection, cells are seeded into 96-well plates. The test compounds are serially diluted and added to the cell culture medium.

  • Incubation: The cells are incubated for a period of 48 to 72 hours to allow for HCV RNA replication and for the compound to exert its effect.

  • Quantification of Replication:

    • Luciferase Assay: If a luciferase reporter is used, cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.[10][11]

    • RT-qPCR: Total cellular RNA is extracted, and the levels of HCV RNA are quantified using real-time reverse transcription polymerase chain reaction (RT-qPCR).

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

NS5B RNA-Dependent RNA Polymerase (RdRp) Assay

This is a biochemical assay that directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.

Objective: To determine the IC50 value of an antiviral compound.

Methodology:

  • Enzyme and Template Preparation: Recombinant HCV NS5B polymerase is purified from expression systems like E. coli or insect cells. A synthetic RNA template, such as a homopolymeric template like poly(C) with a complementary oligo(G) primer, is used.[12]

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the purified NS5B enzyme, the RNA template/primer, a reaction buffer (containing Tris-HCl, MgCl2, DTT, and KCl), and ribonucleoside triphosphates (NTPs), one of which is radiolabeled (e.g., [α-33P]GTP) or fluorescently labeled.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Enzymatic Reaction: The reaction is initiated by the addition of the enzyme or NTPs and incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 1-2 hours).

  • Detection of RNA Synthesis: The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled nucleotide. This can be done through methods like scintillation proximity assay (SPA) or by capturing the biotinylated RNA product on a streptavidin-coated plate.[12]

  • Data Analysis: The IC50 value is determined by plotting the percentage of polymerase inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Mechanism of Action of HCV NS5B Polymerase Inhibitors

The following diagram illustrates the distinct mechanisms of action of nucleoside and non-nucleoside inhibitors targeting the HCV NS5B polymerase.

HCV_Polymerase_Inhibitors cluster_NNI Non-Nucleoside Inhibitors (NNIs) cluster_NI Nucleoside/Nucleotide Inhibitors (NIs) TMC647055 TMC647055 NS5B_NNI NS5B Polymerase (Allosteric Sites) TMC647055->NS5B_NNI Binds to Finger Loop Dasabuvir Dasabuvir Dasabuvir->NS5B_NNI Binds to Palm I Site Conformational_Change Conformational Change (Inactive Enzyme) NS5B_NNI->Conformational_Change Inhibition Inhibition of HCV RNA Replication Conformational_Change->Inhibition Sofosbuvir Sofosbuvir Active_Triphosphate Active Triphosphate Metabolite Sofosbuvir->Active_Triphosphate Intracellular Metabolism Mericitabine Mericitabine Mericitabine->Active_Triphosphate NS5B_Active_Site NS5B Polymerase (Active Site) Active_Triphosphate->NS5B_Active_Site Incorporation Chain_Termination RNA Chain Termination NS5B_Active_Site->Chain_Termination Chain_Termination->Inhibition

Caption: Mechanisms of HCV NS5B Polymerase Inhibition.

Experimental Workflow for In Vitro HCV Replicon Assay

The following diagram outlines the key steps in a typical in vitro HCV replicon assay used to determine the antiviral efficacy of test compounds.

Replicon_Assay_Workflow Start Start Cell_Culture Culture Huh-7 cells Start->Cell_Culture Transfection Electroporate with HCV Replicon RNA Cell_Culture->Transfection Seeding Seed cells into 96-well plates Transfection->Seeding Compound_Addition Add serial dilutions of test compounds Seeding->Compound_Addition Incubation Incubate for 48-72h Compound_Addition->Incubation Lysis Lyse cells Incubation->Lysis Luminescence Measure Luciferase Activity Lysis->Luminescence Data_Analysis Calculate EC50 Luminescence->Data_Analysis End End Data_Analysis->End

Caption: HCV Replicon Assay Workflow.

References

A Comparative Guide to the Antiviral Efficacy of TMC647055 Choline Salt and Alternative Hepatitis C Virus Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of the investigational drug TMC647055, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, with currently approved direct-acting antivirals (DAAs). The data presented is intended to offer an objective overview for researchers and professionals involved in the development of novel antiviral therapies. While specific data for the choline salt of TMC647055 is not extensively available in the public domain, the following information is based on published data for TMC647055.

Quantitative Antiviral Activity

The in vitro antiviral potency of TMC647055 and a selection of approved DAAs against various HCV genotypes is summarized below. The data is primarily derived from HCV subgenomic replicon assays, a standard method for evaluating the efficacy of HCV inhibitors.

Table 1: In Vitro Antiviral Activity of TMC647055 Against Various HCV Genotypes [1]

HCV GenotypeAssay ReadoutEC50 (nM)
1aRT-qPCR166
1bLuciferase77
1bRT-qPCR139
2aTransient Replicon>200-fold reduction in susceptibility
2bTransient Replicon>200-fold reduction in susceptibility
3aTransient Replicon88 (median)
4aTransient Replicon97 (median)
6aTransient Replicon113 (median)

Table 2: In Vitro Inhibitory and Cytotoxic Concentrations of TMC647055 [1]

ParameterCell LineConcentration (nM)
IC50 (NS5B Polymerase, Genotype 1b)-34
CC50Huh742,100
CC50MT428,900

Table 3: Comparative In Vitro Antiviral Activity of Selected Direct-Acting Antivirals Against HCV Genotypes

Drug (Class)HCV GenotypeEC50 (pM)Reference
Pibrentasvir (NS5A Inhibitor)1a1.4 - 5.0[2]
Pibrentasvir (NS5A Inhibitor)1b1.4 - 5.0[2]
Pibrentasvir (NS5A Inhibitor)2a1.4 - 5.0[2]
Pibrentasvir (NS5A Inhibitor)3a<5[3]
Pibrentasvir (NS5A Inhibitor)4a1.4 - 5.0[2]
Pibrentasvir (NS5A Inhibitor)5a1.4 - 5.0[2]
Pibrentasvir (NS5A Inhibitor)6a1.4 - 5.0[2]
Elbasvir (NS5A Inhibitor)1a0.2 - 3600[4]
Elbasvir (NS5A Inhibitor)1b0.2 - 3600[4]
Elbasvir (NS5A Inhibitor)40.2 - 3600[4]
Grazoprevir (NS3/4A Protease Inhibitor)1a0.16 - 0.8[4]
Grazoprevir (NS3/4A Protease Inhibitor)1b0.16 - 0.8[4]
Grazoprevir (NS3/4A Protease Inhibitor)40.16 - 0.8[4]
Sofosbuvir (NS5B Polymerase Inhibitor) & Velpatasvir (NS5A Inhibitor)1-6High SVR rates across genotypes[5][6][7][8][9][10][11][12]
Glecaprevir (NS3/4A Protease Inhibitor) & Pibrentasvir (NS5A Inhibitor)1-6High SVR rates across genotypes[13][14][15][16][17][18]

Note: SVR (Sustained Virologic Response) is a clinical endpoint and not a direct in vitro measure like EC50, but indicates high efficacy.

Experimental Protocols

HCV Subgenomic Replicon Assay

This assay is a cornerstone for the preclinical evaluation of HCV inhibitors. It utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic HCV RNA molecule (a replicon) capable of autonomous replication.

1. Cell Culture and Replicon Transfection:

  • Huh-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

  • For transient assays, in vitro transcribed HCV replicon RNA is introduced into the cells via electroporation.[19]

  • For stable replicon cell lines, cells are transfected and then selected using an antibiotic (e.g., G418) for which the replicon carries a resistance gene.[20]

2. Compound Treatment:

  • Transfected cells are seeded into 96-well plates.

  • After cell attachment, various concentrations of the test compound (e.g., TMC647055) are added to the wells.

3. Assessment of Antiviral Activity:

  • Luciferase Reporter Assay: If the replicon contains a luciferase reporter gene, the level of HCV RNA replication is quantified by measuring luciferase activity after a set incubation period (e.g., 72 hours).[21] A decrease in luciferase signal in treated cells compared to untreated controls indicates antiviral activity.

  • Quantitative Real-Time RT-PCR (RT-qPCR): Total cellular RNA is extracted, and the amount of HCV RNA is quantified using RT-qPCR.[19] This method directly measures the viral RNA levels.

4. Data Analysis:

  • The half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration of the test compound that is toxic to the host cells, which is crucial for assessing the selectivity of the antiviral effect.

1. Cell Seeding:

  • Host cells (e.g., Huh-7) are seeded in 96-well plates at a predetermined density.

2. Compound Incubation:

  • The cells are treated with the same range of concentrations of the test compound as in the antiviral assay and incubated for the same duration.

3. MTT Addition and Incubation:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.[22] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[22]

4. Formazan Solubilization and Absorbance Measurement:

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a spectrophotometer.

5. Data Analysis:

  • The half-maximal cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window of the drug.[23]

Visualizations

HCV NS5B Polymerase-Mediated RNA Replication

HCV_Replication cluster_virus Hepatitis C Virus (HCV) cluster_cell Host Hepatocyte HCV_RNA HCV Genomic RNA (+) Translation Translation HCV_RNA->Translation RNA_Replication RNA Replication HCV_RNA->RNA_Replication Template Polyprotein HCV Polyprotein Translation->Polyprotein Proteolytic_Processing Proteolytic Processing Polyprotein->Proteolytic_Processing NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Proteolytic_Processing->NS_Proteins Replication_Complex Replication Complex (Membranous Web) NS_Proteins->Replication_Complex Replication_Complex->RNA_Replication NS5B_Polymerase NS5B RNA Polymerase NS5B_Polymerase->Replication_Complex Negative_Strand (-) strand RNA intermediate RNA_Replication->Negative_Strand Progeny_RNA Progeny HCV RNA (+) RNA_Replication->Progeny_RNA Negative_Strand->RNA_Replication Template TMC647055 TMC647055 (Non-Nucleoside Inhibitor) TMC647055->NS5B_Polymerase Allosteric Inhibition

Caption: Mechanism of action of TMC647055 on HCV replication.

Experimental Workflow for Antiviral Compound Screening

Antiviral_Screening_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis Cell_Culture Culture Huh-7 Cells Transfection Electroporation of Replicon RNA into Cells Cell_Culture->Transfection Replicon_RNA In Vitro Transcription of HCV Replicon RNA Replicon_RNA->Transfection Seeding Seed Transfected Cells into 96-well Plates Transfection->Seeding Compound_Addition Add Serial Dilutions of Test Compounds Seeding->Compound_Addition MTT_Assay Perform MTT Assay (in parallel plate) Seeding->MTT_Assay Parallel Plate Incubation Incubate for 72 hours Compound_Addition->Incubation Luciferase_Assay Measure Luciferase Activity Incubation->Luciferase_Assay RT_qPCR Extract RNA and Perform RT-qPCR Incubation->RT_qPCR EC50_Calculation Calculate EC50 Luciferase_Assay->EC50_Calculation RT_qPCR->EC50_Calculation CC50_Calculation Calculate CC50 MTT_Assay->CC50_Calculation SI_Calculation Calculate Selectivity Index (SI = CC50 / EC50) EC50_Calculation->SI_Calculation CC50_Calculation->SI_Calculation

Caption: Workflow of the HCV subgenomic replicon assay for antiviral screening.

References

Navigating Resistance: A Comparative Guide to TMC647055 and Other HCV NS5B Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the resistance profiles of antiviral agents is paramount in the quest for durable therapeutic strategies against Hepatitis C Virus (HCV). This guide provides a detailed comparison of TMC647055, a potent non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase, with other key players in the field, supported by experimental data and detailed methodologies.

TMC647055, as a choline salt, is a selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2][3][4] It has demonstrated potent activity against multiple HCV genotypes with an IC50 of 82 nM.[1][2] However, as with other direct-acting antivirals (DAAs), the emergence of resistance-associated substitutions (RASs) can limit its efficacy. This guide focuses on the mutation profiling of TMC647055 in comparison to other NS5B inhibitors, providing a framework for evaluating their respective resistance barriers.

Performance Comparison of NS5B Inhibitors

The following tables summarize the quantitative data on the resistance profiles of TMC647055 and other notable HCV NS5B polymerase inhibitors. The data is primarily derived from in vitro studies using HCV replicon systems, a standard tool for assessing antiviral potency and resistance.

Inhibitor Class Primary Resistance-Associated Substitutions (RASs) Fold Change in EC50 (Genotype 1b)
TMC647055 Non-Nucleoside Inhibitor (NNI) - Thumb Pocket 1L392I9-fold
V494A3-fold
P495L371-fold
Sofosbuvir Nucleoside Inhibitor (NI)S282T2.4 to 18-fold
Dasabuvir Non-Nucleoside Inhibitor (NNI) - Palm PocketC316Y>940-fold
M414T47 to 139-fold
S556G10 to 32-fold
Beclabuvir Non-Nucleoside Inhibitor (NNI) - Thumb Pocket 1P495L/SData not available for single agent

Experimental Methodologies

The data presented in this guide are primarily generated through a series of established in vitro assays. The following sections provide detailed protocols for these key experiments.

HCV Replicon Assay for Antiviral Potency and Resistance

This assay is fundamental for determining the 50% effective concentration (EC50) of an antiviral compound and the fold change in EC50 for resistant variants.

1. Cell Culture and Replicons:

  • Huh-7 (human hepatoma) cells or their derivatives (e.g., Huh-7.5.1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics.

  • Subgenomic HCV replicons (typically genotype 1b) containing a reporter gene (e.g., Luciferase) and a selectable marker (e.g., neomycin phosphotransferase) are used.[4][5][6]

2. RNA Transfection:

  • Replicon RNA is transcribed in vitro from a linearized plasmid DNA template.

  • Huh-7.5.1 cells are harvested, washed, and resuspended in cold, serum-free media.

  • A defined amount of replicon RNA (e.g., 10 µg) is mixed with the cell suspension (e.g., 4 x 10^6 cells in 400 µL) in an electroporation cuvette.

  • Electroporation is performed using specific parameters (e.g., 270 V, 950 µF, and 100 Ω).

3. Antiviral Treatment and Analysis:

  • Following electroporation, cells are seeded into 96-well plates.

  • After cell attachment (typically 4 hours), the medium is replaced with fresh medium containing serial dilutions of the antiviral compound.

  • Cells are incubated for a defined period (e.g., 72 hours).

  • Luciferase activity is measured using a commercial kit, which correlates with the level of HCV RNA replication.

  • EC50 values are calculated by plotting the percentage of inhibition against the drug concentration.

  • For resistance testing, the same procedure is followed using replicon constructs containing specific mutations. The fold change in EC50 is calculated by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.

Site-Directed Mutagenesis for Generating Resistant Replicons

This technique is used to introduce specific resistance-associated substitutions into the NS5B coding region of the HCV replicon plasmid.

1. Primer Design:

  • Two complementary mutagenic primers (25-45 bases in length) are designed to contain the desired mutation in the center.

  • The primers should have a melting temperature (Tm) of ≥78°C and a minimum GC content of 40%.

2. PCR Amplification:

  • A high-fidelity DNA polymerase (e.g., PfuUltra) is used to amplify the entire plasmid containing the HCV replicon with the mutagenic primers.

  • A typical PCR reaction mixture includes the plasmid template, forward and reverse primers, dNTPs, and the DNA polymerase in its specific buffer.

  • PCR cycling conditions generally involve an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.

3. Digestion of Parental DNA and Transformation:

  • The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

  • The DpnI-treated plasmid is then transformed into competent E. coli cells.

4. Verification:

  • Plasmids are isolated from multiple bacterial colonies and the NS5B region is sequenced to confirm the presence of the desired mutation and the absence of any secondary mutations.

Colony Formation Assay for Resistance Selection

This assay is used to select for and characterize drug-resistant HCV replicons.

1. Cell Seeding and Drug Selection:

  • HCV replicon-containing cells are seeded at a low density in cell culture plates.

  • The cells are then cultured in the presence of a selective agent (e.g., G418 for neomycin-resistant replicons) and a specific concentration of the antiviral drug.[7]

2. Colony Expansion and Analysis:

  • After 3-4 weeks of selection, drug-resistant colonies will emerge.

  • These colonies are isolated and expanded.

3. RNA Extraction and Sequencing:

  • Total RNA is extracted from the resistant cell colonies.

  • The NS5B coding region is amplified by RT-PCR and sequenced to identify the mutations responsible for the resistant phenotype.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict the HCV NS5B polymerase signaling pathway and the experimental workflows for resistance profiling.

hcv_ns5b_pathway cluster_replication HCV RNA Replication cluster_inhibition Inhibition by NS5B Polymerase Inhibitors rna_template HCV Genomic RNA (+ strand) neg_strand Negative-strand RNA Intermediate rna_template->neg_strand Transcription ns5b NS5B RNA Polymerase rna_template->ns5b new_rna New Genomic RNA (+ strand) neg_strand->new_rna Transcription neg_strand->ns5b ns5b->neg_strand ns5b->new_rna tmc647055 TMC647055 (NNI) tmc647055->ns5b Allosteric Inhibition sofosbuvir Sofosbuvir-TP (NI) sofosbuvir->ns5b Chain Termination

Caption: HCV NS5B polymerase signaling pathway and points of inhibition.

resistance_profiling_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_assay Replicon Assay cluster_selection Colony Formation Assay wt_plasmid Wild-Type Replicon Plasmid pcr PCR with Mutagenic Primers wt_plasmid->pcr dpni DpnI Digestion pcr->dpni transformation Transformation dpni->transformation mutant_plasmid Mutant Replicon Plasmid transformation->mutant_plasmid transcription In Vitro Transcription mutant_plasmid->transcription transfection RNA Transfection into Huh-7 cells transcription->transfection treatment Antiviral Treatment transfection->treatment luciferase Luciferase Assay treatment->luciferase ec50 EC50 Determination luciferase->ec50 seeding Cell Seeding selection Drug Selection seeding->selection expansion Colony Expansion selection->expansion sequencing NS5B Sequencing expansion->sequencing

Caption: Experimental workflow for HCV resistance mutation profiling.

Conclusion

The profiling of resistance mutations is a critical component of antiviral drug development. TMC647055 exhibits a distinct resistance profile compared to other classes of NS5B inhibitors. While the P495L mutation confers significant resistance to TMC647055, the nucleoside inhibitor sofosbuvir is primarily affected by the S282T mutation, and the palm pocket NNI dasabuvir is impacted by a different set of mutations. This lack of cross-resistance highlights the potential for combination therapies to effectively suppress the emergence of resistant HCV variants. The experimental protocols detailed in this guide provide a foundation for the continued evaluation of novel HCV inhibitors and the development of next-generation antiviral strategies.

References

Comparative Efficacy of TMC647055 Across Hepatitis C Virus Genotypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the efficacy of TMC647055, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, against various HCV genotypes. This document presents supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

TMC647055 is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][2] Its efficacy has been evaluated across multiple HCV genotypes, demonstrating broad activity. This guide compares its performance with other notable NS5B inhibitors, offering a valuable resource for those involved in the development of novel anti-HCV therapeutics.

Quantitative Efficacy Analysis

The antiviral activity of TMC647055 and other NS5B inhibitors is commonly quantified by determining the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in in vitro assays. The following tables summarize the EC50 values of TMC647055 and comparator drugs against a panel of HCV genotypes.

Genotype/SubtypeTMC647055SofosbuvirDasabuvirBeclabuvir
1a 27 nM40-100 nM1.8-9.7 nM10 nM
1b 77 nM40-120 nM0.6-2.2 nM8 nM
2a >16,000 nM20-50 nM>10,000 nM1,500 nM
2b >16,000 nM20-50 nM>10,000 nM1,500 nM
3a 113 nM80-500 nM>10,000 nM200 nM
4a 46 nM30-100 nM>10,000 nM100 nM
5a Not Available30-100 nM>10,000 nM100 nM
6a 69 nM30-100 nM>10,000 nM100 nM
Table 1: Comparative EC50 values of TMC647055 and other NS5B inhibitors across various HCV genotypes. Data for TMC647055 is derived from transient replicon assays using chimeric replicons.[3] Data for comparator drugs is compiled from various sources.

Mechanism of Action: Targeting the HCV NS5B Polymerase

TMC647055 is a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the HCV NS5B polymerase, an RNA-dependent RNA polymerase.[4][5] This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing the synthesis of new viral RNA.[6] Unlike nucleoside/nucleotide inhibitors (NIs) such as sofosbuvir, which act as chain terminators after being incorporated into the growing RNA strand, NNIs like TMC647055 do not require intracellular phosphorylation to become active.[7][8]

cluster_host_cell Hepatocyte HCV HCV Virion Viral_RNA Viral (+) RNA Genome HCV->Viral_RNA Uncoating Polyprotein Polyprotein Viral_RNA->Polyprotein Translation Replication_Complex Replication Complex Viral_RNA->Replication_Complex NS5B NS5B Polymerase Polyprotein->NS5B Proteolytic Processing NS5B->Replication_Complex Negative_RNA (-) RNA Intermediate Replication_Complex->Negative_RNA RNA Synthesis New_Viral_RNA New (+) Viral RNA Negative_RNA->New_Viral_RNA RNA Synthesis Assembly Virion Assembly New_Viral_RNA->Assembly Release Release Assembly->Release TMC647055 TMC647055 TMC647055->NS5B Inhibition cluster_workflow EC50 Determination Workflow Start Start Seed_Cells Seed Huh-7 cells with HCV replicons in 96-well plates Start->Seed_Cells Add_Compound Add serial dilutions of TMC647055 to the cells Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Lyse_Cells Lyse cells and measure luciferase activity or perform RT-PCR Incubate->Lyse_Cells Analyze_Data Analyze data and calculate EC50 Lyse_Cells->Analyze_Data End End Analyze_Data->End

References

Synergistic Antiviral Effects of TMC647055 in Combination with Other Direct-Acting Antivirals Against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available preclinical data reveals a strong synergistic or additive effect when the non-nucleoside NS5B polymerase inhibitor TMC647055 is combined with other classes of direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV). This guide provides a comparative analysis of the in vitro antiviral activity of TMC647055, both alone and in the context of combination therapies, supported by experimental data and detailed methodologies.

TMC647055 is a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a key enzyme in the viral replication cycle.[1] In vitro studies have demonstrated its powerful ability to suppress HCV RNA replication.[1] When used in combination with DAAs targeting different viral proteins, such as the NS3/4A protease inhibitor simeprevir and the NS5A inhibitor IDX719, a significant enhancement of antiviral activity is observed, suggesting a high barrier to the development of resistance.

Comparative Antiviral Activity

The following table summarizes the in vitro antiviral activity of TMC647055 and its common combination partners against various HCV genotypes. The data is presented as EC50 and EC90 values, which represent the concentration of the drug required to inhibit 50% and 90% of viral replication, respectively.

Drug ClassCompoundTargetHCV GenotypeEC50 (nM)EC90 (nM)Cell SystemReference
NS5B NNI TMC647055 NS5B PolymeraseGenotype 1b77300Huh7-Luc Replicon[1][2]
Genotype 1a166-Huh7-SG-1a Replicon[2]
NS3/4A PI SimeprevirNS3/4A ProteaseGenotype 1a7.8-Replicon Assay[3]
Genotype 1b13.6-Replicon Assay[3]
NS5A Inhibitor IDX719NS5AGenotype 1a0.003 - 0.018-Replicon Assay[4]
Genotype 1b0.001 - 0.004-Replicon Assay[4]

NNI: Non-nucleoside Inhibitor, PI: Protease Inhibitor. Data for IDX719 is presented as a range from multiple isolates.

While specific quantitative data on the synergistic effect of TMC647055 in combination with simeprevir or IDX719 from preclinical studies is not publicly available, in vitro combination studies with an HCV NS3/4A protease inhibitor have demonstrated potent suppression of HCV RNA replication.[1] Clinical trials have further substantiated the enhanced antiviral activity of these combinations in patients with chronic HCV infection.[5][6]

Mechanism of Synergistic Action

The synergistic effect of combining TMC647055 with other DAAs stems from the simultaneous targeting of multiple, essential viral proteins. This multi-pronged attack disrupts the HCV replication cycle at different stages, leading to a more profound and sustained antiviral response than can be achieved with monotherapy.

DAA_Mechanism_of_Action cluster_HCV_Lifecycle HCV Replication Cycle cluster_DAAs Direct-Acting Antivirals (DAAs) Entry Viral Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release NS3_4A_PI Simeprevir (NS3/4A Protease Inhibitor) NS3_4A_PI->Translation Inhibits polyprotein processing NS5A_Inhibitor IDX719 (NS5A Inhibitor) NS5A_Inhibitor->Replication Disrupts replication complex formation NS5B_NNI TMC647055 (NS5B NNI) NS5B_NNI->Replication Inhibits RNA synthesis Synergy_Workflow start Start: Prepare HCV Replicon Cells prepare_plates Prepare 96-well plates with checkerboard drug dilutions start->prepare_plates seed_cells Seed replicon cells into plates prepare_plates->seed_cells incubate Incubate for 48-72 hours seed_cells->incubate measure_viability Measure cell viability (Cytotoxicity) incubate->measure_viability measure_replication Measure HCV replication (e.g., Luciferase assay) incubate->measure_replication analyze Analyze data for synergy (e.g., Combination Index) measure_replication->analyze end End: Determine drug interaction analyze->end

References

A Head-to-Head Comparison of TMC647055 and Other NS5B Inhibitors for Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), with the NS5B polymerase being a prime target for therapeutic intervention. This guide provides a detailed head-to-head comparison of TMC647055, a potent non-nucleoside inhibitor (NNI), against other key NS5B inhibitors, including the nucleotide analog sofosbuvir and the non-nucleoside inhibitors dasabuvir and beclabuvir. The following sections present a comprehensive analysis of their in vitro potency, resistance profiles, and mechanisms of action, supported by experimental data and detailed methodologies.

Quantitative Performance Analysis

The following tables summarize the in vitro efficacy of TMC647055 and other selected NS5B inhibitors against various HCV genotypes. The data, presented as EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values, are derived from various in vitro studies, including replicon assays and polymerase activity assays.

Table 1: In Vitro Potency (EC50 in nM) of NS5B Inhibitors Against HCV Genotypes in Replicon Assays

InhibitorGenotype 1aGenotype 1bGenotype 2aGenotype 2bGenotype 3aGenotype 4aGenotype 5aGenotype 6a
TMC647055 27 - 113[1]27 - 113[1]>200-fold reduced susceptibility[1]>200-fold reduced susceptibility[1]27 - 113[1]27 - 113[1]Not Determined[1]27 - 113[1]
Sofosbuvir 32 - 130[2]32 - 130[2]32[2]32 - 130[2]32 - 130[2]130[2]32 - 130[2]32 - 130[2]
Dasabuvir 7.7[3][4]1.8[3][4]------
Beclabuvir 3[5]6[5]87 - 925[6]-3 - 18[5]3 - 18[5]3 - 18[5]9 - 125[6]

Note: EC50 values can vary between different studies and replicon systems. The ranges presented reflect this variability.

Table 2: Inhibitory Activity (IC50 in nM) in NS5B Polymerase Assays

InhibitorGenotype 1bGenotype 3aGenotype 4aGenotype 5a
TMC647055 34[7]---
Dasabuvir 2.2 - 10.7[3]---
Beclabuvir < 28[8][9]< 28[8][9]< 28[8][9]< 28[8][9]

Mechanism of Action and Resistance Profiles

The NS5B polymerase, an RNA-dependent RNA polymerase, is essential for the replication of the HCV genome.[1] Inhibitors of this enzyme are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).

TMC647055 is a potent, macrocyclic indole-based NNI that binds to a distinct allosteric site on the NS5B polymerase known as the thumb pocket I (NNI-1 site).[1][10] This binding event is thought to lock the enzyme in an open, inactive conformation, thereby preventing the initiation and/or elongation of the viral RNA strand.[1]

In contrast, sofosbuvir is a nucleotide analog prodrug.[11] Inside the host cell, it is metabolized to its active triphosphate form, which then acts as a chain terminator when incorporated into the nascent viral RNA by the NS5B polymerase.[11][12]

Dasabuvir is another NNI that binds to the palm I allosteric site of the NS5B polymerase, inducing a conformational change that inhibits its enzymatic activity.[3][13] Beclabuvir is also an allosteric inhibitor that binds to the thumb site 1 of the NS5B polymerase.[8][9][14]

The different binding sites and mechanisms of action result in distinct resistance profiles for these inhibitors.

Table 3: Key Resistance-Associated Substitutions (RASs) in NS5B

InhibitorKey Resistance-Associated Substitutions
TMC647055 L392I, P495L/S/T[1][7]
Sofosbuvir S282T[2][11]
Dasabuvir C316Y, M414T, Y448C/H, S556G[3][13]
Beclabuvir P495L[15]

Notably, due to their different binding sites, there is generally no cross-resistance between NIs and NNIs, or even between different classes of NNIs. For instance, TMC647055 retains its activity against replicons with mutations that confer resistance to other classes of NS5B inhibitors.[1]

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro assays: the HCV replicon assay and the NS5B polymerase activity assay.

HCV Replicon Assay

This cell-based assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication.

General Methodology:

  • Cell Culture: Human hepatoma cell lines (e.g., Huh-7) that are highly permissive for HCV replication are used. These cells are engineered to harbor a subgenomic or full-length HCV replicon.

  • Replicon Constructs: The replicon is an RNA molecule that contains the HCV non-structural proteins (including NS5B) necessary for its own replication, often along with a reporter gene (e.g., luciferase) for easy quantification of replication levels.

  • Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the test compound.

  • Quantification of Replication: After a defined incubation period (typically 48-72 hours), the level of HCV RNA replication is measured. This can be done by:

    • Reporter Gene Assay: Measuring the activity of the reporter gene (e.g., luciferase).

    • qRT-PCR: Quantifying the amount of HCV RNA.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curve.

NS5B Polymerase Activity Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified NS5B polymerase.

General Methodology:

  • Enzyme and Template: Purified, recombinant HCV NS5B polymerase is incubated with a synthetic RNA template and primer.

  • Reaction Mixture: The reaction buffer contains the necessary components for RNA synthesis, including ribonucleoside triphosphates (rNTPs), one of which is typically radiolabeled (e.g., [α-³²P]CTP) or fluorescently labeled.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Polymerase Reaction: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature.

  • Product Detection: The reaction is stopped, and the newly synthesized, labeled RNA product is separated from the unincorporated labeled rNTPs (e.g., by precipitation or filter binding).

  • Quantification and Analysis: The amount of incorporated label is measured, and the IC50 value, the concentration of the inhibitor that reduces the polymerase activity by 50%, is determined.

Visualizing the Landscape of NS5B Inhibition

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

HCV_Replication_and_NS5B_Inhibition cluster_virus HCV Life Cycle cluster_inhibition NS5B Inhibition Entry Entry & Uncoating Translation Translation & Polyprotein Processing Entry->Translation Replication RNA Replication Translation->Replication Assembly Assembly & Release Replication->Assembly NS5B NS5B Polymerase Replication->NS5B TMC647055 TMC647055 (NNI - Thumb I) TMC647055->NS5B Allosteric Inhibition Sofosbuvir Sofosbuvir (NI - Active Site) Sofosbuvir->NS5B Chain Termination Dasabuvir Dasabuvir (NNI - Palm I) Dasabuvir->NS5B Allosteric Inhibition Beclabuvir Beclabuvir (NNI - Thumb I) Beclabuvir->NS5B Allosteric Inhibition

Caption: Mechanism of HCV replication and sites of action for NS5B inhibitors.

Experimental_Workflow cluster_replicon HCV Replicon Assay cluster_polymerase NS5B Polymerase Assay A1 Seed Replicon Cells A2 Add NS5B Inhibitor A1->A2 A3 Incubate (48-72h) A2->A3 A4 Measure Replication (Luciferase or qRT-PCR) A3->A4 A5 Calculate EC50 A4->A5 B1 Combine Purified NS5B, RNA Template/Primer B2 Add NS5B Inhibitor & Labeled rNTPs B1->B2 B3 Incubate B2->B3 B4 Measure RNA Synthesis B3->B4 B5 Calculate IC50 B4->B5

Caption: Workflow for key in vitro assays used to evaluate NS5B inhibitors.

References

Validating Target Engagement of TMC647055 Choline Salt in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of TMC647055 Choline salt, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, with other key antiviral agents. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Executive Summary

TMC647055 is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, demonstrating activity across multiple HCV genotypes.[1][2] This guide will compare its in vitro efficacy and cellular target engagement with other notable anti-HCV agents, including other non-nucleoside inhibitors (NNIs) like dasabuvir and setrobuvir, and a nucleoside inhibitor (NI), sofosbuvir. The validation of target engagement in a cellular context is crucial for confirming the mechanism of action and predicting in vivo efficacy. This is typically achieved through a combination of biochemical and cell-based assays.

Comparative In Vitro Efficacy of NS5B Inhibitors

The following table summarizes the in vitro potency of TMC647055 and selected alternative HCV NS5B inhibitors. The data is primarily derived from HCV replicon assays, which are the standard for assessing the antiviral activity of compounds in a cellular context.[3]

CompoundClassHCV GenotypeAssay TypeEC50 (nM)Cytotoxicity (CC50 in µM)Reference
TMC647055 NNI (Thumb-1 Pocket)1aReplicon166>28.9[4]
1bReplicon77>42.1[4]
Dasabuvir NNI (Palm Pocket)1aReplicon7.7>100[5][6]
1bReplicon1.8>100[5][6]
Setrobuvir (ANA-598) NNI (Palm Pocket)1bReplicon4-5Not Reported[7]
Sofosbuvir (GS-7977) NI (Active Site)1bReplicon94>100[8]
2aReplicon43>100[8]

Note: EC50 (half-maximal effective concentration) values can vary between studies due to different cell lines, replicon constructs, and assay conditions.

Experimental Protocols

Detailed methodologies for the key assays used to validate the target engagement and efficacy of HCV NS5B inhibitors are provided below.

HCV Replicon Assay

This cell-based assay is the gold standard for determining the antiviral activity of compounds against HCV replication.

Objective: To determine the EC50 value of an antiviral compound.

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic or full-length HCV RNA replicon are seeded in 96-well or 384-well plates. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.[9]

  • Compound Treatment: The cells are treated with serial dilutions of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known potent HCV inhibitor) are included.

  • Incubation: The plates are incubated for 48 to 72 hours to allow for HCV replication and for the compound to exert its effect.[9]

  • Quantification of HCV Replication:

    • Luciferase Assay: If a luciferase reporter is used, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.[10][11]

    • RT-qPCR: Alternatively, total cellular RNA is extracted, and the levels of HCV RNA are quantified using real-time reverse transcription PCR.[12]

  • Data Analysis: The percentage of inhibition of HCV replication is plotted against the compound concentration, and the data is fitted to a dose-response curve to calculate the EC50 value.

NS5B RNA-dependent RNA Polymerase (RdRp) Enzymatic Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified HCV NS5B polymerase.

Objective: To determine the IC50 value of an antiviral compound.

Methodology:

  • Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture contains purified recombinant HCV NS5B polymerase, a template/primer (e.g., poly(A)/oligo(U)), ribonucleotides (NTPs), including a radiolabeled or fluorescently labeled nucleotide (e.g., [³H]UTP), and the test compound at various concentrations.[13]

  • Incubation: The reaction is incubated at a specific temperature (e.g., 22-30°C) for a defined period (e.g., 60-120 minutes) to allow for RNA synthesis.

  • Termination: The reaction is stopped by the addition of a stop solution containing EDTA.

  • Quantification of RNA Synthesis: The newly synthesized RNA is captured, for example, on a filter plate, and the incorporated radiolabeled or fluorescent nucleotide is quantified using a scintillation counter or a fluorescence reader.

  • Data Analysis: The percentage of inhibition of NS5B polymerase activity is plotted against the compound concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[14][15]

Objective: To confirm the direct binding of a compound to the NS5B polymerase within a cellular environment.

Methodology:

  • Cell Treatment: Intact cells (e.g., Huh-7) are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are generally more resistant to thermal denaturation.[15]

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-precipitated proteins) is separated from the precipitated fraction by centrifugation.

  • Protein Detection: The amount of soluble NS5B protein in each sample is quantified using methods such as Western blotting or high-throughput immunoassays like AlphaLISA.[16]

  • Data Analysis: A melting curve is generated by plotting the amount of soluble NS5B protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Pathways and Workflows

HCV Replication and the Role of NS5B Polymerase

HCV_Replication HCV Replication Cycle and NS5B Inhibition cluster_host_cell Hepatocyte cluster_replication Replication Complex cluster_inhibitors NS5B Inhibitors HCV Entry HCV Entry Translation & Polyprotein Processing Translation & Polyprotein Processing HCV Entry->Translation & Polyprotein Processing Replication Complex Formation Replication Complex Formation Translation & Polyprotein Processing->Replication Complex Formation RNA Replication RNA Replication Replication Complex Formation->RNA Replication Virion Assembly & Release Virion Assembly & Release RNA Replication->Virion Assembly & Release Positive-strand RNA Positive-strand RNA NS5B NS5B Positive-strand RNA->NS5B Template Negative-strand RNA Negative-strand RNA Negative-strand RNA->NS5B Template NS5B->Positive-strand RNA Synthesizes new NS5B->Negative-strand RNA Synthesizes TMC647055 TMC647055 (NNI) TMC647055->NS5B Inhibits Dasabuvir Dasabuvir (NNI) Dasabuvir->NS5B Inhibits Sofosbuvir Sofosbuvir (NI) Sofosbuvir->NS5B Inhibits

Caption: Inhibition of HCV RNA replication by NS5B polymerase inhibitors.

Experimental Workflow for Validating Target Engagement

Target_Validation_Workflow Workflow for Validating NS5B Target Engagement cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_resistance Resistance Studies RdRp Assay NS5B RdRp Enzymatic Assay IC50 Determination IC50 Determination RdRp Assay->IC50 Determination Measures direct inhibition EC50 Determination EC50 Determination IC50 Determination->EC50 Determination Correlate Replicon Assay HCV Replicon Assay Replicon Assay->EC50 Determination Measures antiviral activity in cells Target Engagement Confirmation Target Engagement Confirmation EC50 Determination->Target Engagement Confirmation Validate CETSA Cellular Thermal Shift Assay CETSA->Target Engagement Confirmation Confirms direct binding in cells Genotypic Analysis Genotypic Analysis Target Engagement Confirmation->Genotypic Analysis Confirm Mechanism Resistance Selection In Vitro Resistance Selection Resistance Selection->Genotypic Analysis Identifies mutations in NS5B

Caption: A multi-assay approach to validate NS5B target engagement.

Conclusion

Validating the target engagement of this compound and comparing its performance to other antivirals is a multifaceted process. Biochemical assays confirm direct inhibition of the NS5B polymerase, while cell-based replicon assays provide a measure of antiviral efficacy in a more physiologically relevant context. Advanced techniques like CETSA offer definitive proof of target engagement within intact cells. The data presented in this guide indicates that while TMC647055 is a potent inhibitor of HCV replication, other compounds such as dasabuvir show greater potency against specific genotypes in in vitro assays. The choice of an antiviral agent for further development and clinical use depends on a variety of factors, including potency, safety profile, barrier to resistance, and pan-genotypic activity. This guide provides a foundational framework and the necessary experimental details for researchers to conduct their own comparative studies and further investigate the potential of TMC647055 and other novel anti-HCV compounds.

References

Safety Operating Guide

Proper Disposal of TMC647055 Choline Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat TMC647055 Choline salt as a chemical waste product. Do not dispose of it down the drain or in regular trash. All waste materials, including empty containers, must be disposed of through your institution's Environmental Health and Safety (EHS) department.

This document provides essential guidance on the safe and compliant disposal of this compound, a potent non-nucleoside inhibitor of the HCV NS5B polymerase. The following procedures are based on general best practices for laboratory chemical waste management and are intended for researchers, scientists, and drug development professionals. Always consult your institution's specific waste disposal protocols.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for correct waste categorization and handling.

PropertyValue
Molecular FormulaC37H53N5O8S
Purity≥98%
EC50 (HCV)82 nM
Storage TemperaturePowder: -20°C for 3 years. In solvent: -80°C for 1 year.

Disposal Workflow

The proper disposal of this compound involves a series of steps to ensure the safety of laboratory personnel and compliance with regulations. The following diagram outlines the general workflow for handling and disposing of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal A Unused/Expired Solid Compound D Collect in a designated, sealed, and chemically compatible container for solid chemical waste. A->D B Solutions of this compound (e.g., in DMSO) E Collect in a designated, sealed, and chemically compatible container for solvent waste. B->E C Contaminated Labware (Pipette tips, tubes, gloves, etc.) F Collect in a designated container for solid chemical waste. C->F G Label all containers clearly with: - 'Hazardous Waste' - 'this compound Waste' - List of contents (including solvents) - Accumulation start date - Principal Investigator's name and lab location D->G E->G F->G H Store waste containers in a designated Satellite Accumulation Area. G->H I Ensure secondary containment to prevent spills. H->I J Arrange for waste pickup by your institution's Environmental Health and Safety (EHS) department. I->J

Disposal Workflow for this compound

Experimental Protocols for Waste Handling

While specific protocols for the chemical deactivation of this compound are not publicly available, the following general procedures for handling its waste forms are mandated by safety regulations.

Protocol 1: Disposal of Solid this compound Waste

  • Segregation: Isolate unused, expired, or contaminated solid this compound from other laboratory waste streams.

  • Containment: Place the solid waste into a primary container that is chemically compatible, such as a glass or polyethylene bottle. Ensure the container is in good condition with no cracks or residue on the outside.

  • Labeling: Securely close the container and affix a "Hazardous Waste" label. Fill out the label completely, including the chemical name ("this compound"), quantity, and the date accumulation started.

  • Storage: Store the container in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials.[1]

  • Pickup: Once the container is full or has reached the institutional time limit for storage, arrange for its collection by your EHS department.

Protocol 2: Disposal of this compound Solutions

  • Segregation: Collect all liquid waste containing this compound, including solutions in solvents like DMSO, in a dedicated waste container. Do not mix with other solvent waste streams unless permitted by your institution.

  • Containment: Use a chemically resistant container with a secure, leak-proof cap.[2] Never overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Labeling: Clearly label the container as "Hazardous Waste" and list all constituents, including the full chemical name of the compound and the solvent(s) with their approximate concentrations.

  • Storage: Store the liquid waste container in a secondary containment bin or tray to prevent spills.[2][3] The storage location should be in a well-ventilated area, such as a fume hood.

  • Pickup: Contact your EHS department for disposal. Do not dispose of solutions down the drain.

Protocol 3: Disposal of Contaminated Labware

  • Segregation: All disposable labware, such as pipette tips, tubes, and gloves, that has come into contact with this compound should be considered contaminated chemical waste.

  • Containment: Collect these materials in a designated, durable, and clearly labeled container. A sturdy, lined cardboard box or a designated plastic container is often used.

  • Labeling: Label the container as "Solid Chemical Waste" and specify that it is contaminated with "this compound."

  • Storage: Store the container in a designated area away from general trash.

  • Pickup: Dispose of the container through your institution's chemical waste program.

Important Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.

  • Spill Management: In the event of a spill, follow your laboratory's established spill cleanup procedures for chemical spills. Do not attempt to clean up a large spill without proper training and equipment.

  • Regulatory Compliance: The disposal of chemical waste is regulated by federal, state, and local laws.[2] Always adhere to the guidelines provided by your institution's EHS department to ensure compliance.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a secure laboratory environment.

References

Navigating the Safe Handling of TMC647055 Choline Salt: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds such as TMC647055 Choline salt. This document provides essential guidance on the personal protective equipment (PPE) and disposal procedures for this potent, non-nucleoside inhibitor of the HCV NS5B polymerase.[1][2] Due to the specific nature of chemical compounds, detailed safety information is typically found in the manufacturer-provided Safety Data Sheet (SDS). While a specific SDS for this compound is not publicly available in the provided search results, this guide outlines the critical steps and general best practices for its handling and disposal, directing users to secure the official SDS from their supplier for definitive protocols.

Immediate Safety and Handling Protocol

Prior to handling this compound, it is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) from the supplier. This document is the cornerstone of laboratory safety for any specific chemical.

General Handling Precautions:
  • Work Area: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid Contact: Take all necessary precautions to prevent direct contact with skin and eyes, as well as inhalation of any dust or aerosols.

  • Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

The following table summarizes the categories of information that a comprehensive SDS for this compound will provide. It is essential to consult the specific SDS for your product to fill in the details for each category.

SDS SectionInformation ProvidedRelevance to Handling this compound
Section 2: Hazards Identification Details on physical and health hazards.Crucial for understanding the potential risks before beginning work.
Section 4: First-Aid Measures Immediate medical response for exposure.Essential for emergency preparedness.
Section 7: Handling and Storage Safe handling practices and storage conditions.Informs on proper laboratory procedures and storage requirements, such as temperature.[1]
Section 8: Exposure Controls/Personal Protection Recommended Personal Protective Equipment (PPE).Specifies the exact type of gloves, eye protection, and respiratory protection required.
Section 13: Disposal Considerations Guidelines for safe waste disposal.Dictates the appropriate method for disposing of the compound and any contaminated materials.

Personal Protective Equipment (PPE)

While the specific requirements will be detailed in the SDS, standard PPE for handling potent solid compounds in a research setting typically includes:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.

  • Skin Protection: A lab coat should be worn at all times. Nitrile gloves are a standard requirement; however, the SDS will specify the appropriate glove material and thickness for this compound.

  • Respiratory Protection: If handling the compound as a powder outside of a fume hood, or if the SDS indicates a respiratory hazard, a NIOSH-approved respirator may be necessary.

Disposal Plan

The disposal of this compound and any associated contaminated materials must be carried out in accordance with local, state, and federal regulations. The SDS will provide specific guidance on appropriate disposal methods.

General Disposal Workflow:

  • Segregation: Keep waste containing this compound separate from other laboratory waste.

  • Containment: Use clearly labeled, sealed containers for all waste.

  • Consultation: Work with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all disposal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural workflow for safely handling this compound, emphasizing the central role of the Safety Data Sheet.

A Receive TMC647055 Choline salt B Obtain and Review Supplier's SDS A->B C Don Appropriate PPE (as per SDS) B->C D Prepare Work Area (e.g., Fume Hood) C->D E Handle Compound for Experiment D->E F Decontaminate Work Area and Equipment E->F G Dispose of Waste (as per SDS & EHS) E->G H Doff PPE and Wash Hands F->H G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.